2-Ethoxy-5-fluoropyrimidin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWKSQAHRVMMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204626 | |
| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56076-21-2 | |
| Record name | 2-Ethoxy-5-fluoro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56076-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056076212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxy-5-fluoropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxy-5-fluoropyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
**1. Introduction
2-Ethoxy-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and organic synthesis.[1] Its molecular structure, featuring an ethoxy group, a fluorine atom, and an amino group on the pyrimidine ring, imparts specific physicochemical characteristics that are crucial for its handling, formulation, and potential biological activity. Accurate knowledge of its physical properties is fundamental for any research and development activities involving this compound.
Core Physical Properties
A summary of the available and predicted physical properties of this compound is presented in the table below. It is important to note the distinction between experimentally determined and computationally predicted values.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₆H₈FN₃O | - | [1] |
| Molecular Weight | 157.15 g/mol | - | [1] |
| Appearance | Solid | Experimental | [2][3] |
| Purity | Typically ≥98% | Experimental | [2][4] |
| Melting Point | Data not available | - | - |
| Boiling Point | 285.5 ± 43.0 °C | Predicted | [5][6] |
| Density | 1.278 ± 0.06 g/cm³ | Predicted | [5][6] |
| Solubility | Data not available | - | - |
| pKa | 3.76 ± 0.10 | Predicted | [5] |
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The procedure described here utilizes a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystalline solid using a clean, dry mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: Heat the block rapidly and observe the sample. Note the temperature at which the sample melts. This will be the approximate melting point.
-
Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.
-
Heat the block again, but at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 1-2°C.
Boiling Point Determination (Micro Method)
For solid compounds that are stable at their boiling point, a micro boiling point determination method using a Thiele tube can be employed. Given the predicted high boiling point of this compound, a high-temperature heating medium (e.g., silicone oil) is required.
Apparatus:
-
Thiele tube
-
High-temperature thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Clamp and stand
-
High-boiling point heating oil (e.g., silicone oil)
Procedure:
-
Sample Preparation: Place a small amount of this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube, sealed end up, into the small test tube containing the sample.
-
Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the heating oil covers the sample.
-
Heating: Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Data Recording: Remove the heat source and allow the apparatus to cool slowly.
-
Observe the point at which the bubbling stops and the liquid is drawn back into the capillary tube. The temperature at this moment is the boiling point of the substance.
Solubility Determination
The solubility of a compound can be determined through kinetic or thermodynamic methods. Both are valuable in different stages of research and development.
This method provides a rapid assessment of solubility and is often used in early-stage drug discovery.
Apparatus:
-
96-well microplate
-
Automated liquid handler (optional)
-
Plate reader with nephelometric or turbidimetric capabilities
-
Vortex mixer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which precipitation is first observed is an estimation of the kinetic solubility.
This method determines the true solubility of a compound at equilibrium and is crucial for formulation development.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature incubator or water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and place them in an orbital shaker within a constant temperature environment (e.g., 25°C or 37°C). Agitate the samples for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtering the solution through a suitable syringe filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute the clear supernatant or filtrate with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
The determined concentration represents the thermodynamic solubility of the compound under the specific conditions of the experiment.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.
Caption: Workflow for Physical Property Determination.
Conclusion
This technical guide has consolidated the available physical property information for this compound and provided detailed, standard protocols for the experimental determination of its melting point, boiling point, and solubility. While some key experimental data are not currently found in the public domain, the provided methodologies offer a clear path for researchers to obtain these crucial parameters. The accurate characterization of these physical properties is an indispensable step in the advancement of research and development involving this compound.
References
- 1. Buy this compound | 56076-21-2 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 56076-21-2: 2-Etoxil-5-fluoro-4-pirimidinamina [cymitquimica.com]
- 4. This compound - 通用试剂 - 西典实验 [seedior.com]
- 5. This compound | 56076-21-2 [m.chemicalbook.com]
- 6. 56076-21-2 | CAS数据库 [m.chemicalbook.com]
"2-Ethoxy-5-fluoropyrimidin-4-amine" chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
2-Ethoxy-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to the unique properties conferred by the fluorine atom, including altered metabolic stability and binding affinities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56076-21-2 | [1] |
| Molecular Formula | C₆H₈FN₃O | [2] |
| Molecular Weight | 157.15 g/mol | [2] |
| Synonyms | 2-Ethoxy-5-fluoro-4-pyrimidinamine, 2-Ethoxy-5-fluoro-pyrimidin-4-ylamine, 4-Amino-2-Ethoxy-5-fluoropyrimidine | |
| Physical State | Solid at room temperature | [2] |
| Predicted Boiling Point | 285.5 ± 43.0 °C | [2] |
| Predicted Density | 1.278 ± 0.06 g/cm³ | [2] |
| InChI Key | UNPWKSQAHRVMMH-UHFFFAOYSA-N | [2] |
Chemical Structure
The chemical structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position.
Synthesis and Reactivity
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not widely published, the synthesis of structurally similar fluorinated pyrimidines generally involves multi-step sequences. A plausible synthetic route could involve the construction of the substituted pyrimidine core followed by halogenation and amination steps. For instance, the synthesis could start from a precursor like 2-ethoxy-4,6-dihydroxypyrimidine, which can be prepared from O-ethylisourea and a malonic acid derivative. This intermediate could then undergo chlorination followed by fluorination and amination to yield the final product. The specific reagents and conditions for these transformations would require experimental optimization.
Chemical Reactivity
The reactivity of this compound is influenced by its functional groups:
-
Amino Group: The amino group can act as a nucleophile and can be involved in reactions such as acylation, alkylation, and diazotization.
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom, makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will direct the position of such reactions.
-
Fluorine Atom: The fluorine atom can influence the acidity of nearby protons and can be a site for certain metal-catalyzed cross-coupling reactions.
Potential Applications and Biological Activity
Potential Applications
This compound serves as a valuable building block in organic synthesis. Its structural motifs are found in various biologically active molecules. The presence of the fluoropyrimidine core is common in many therapeutic agents, particularly in oncology. Therefore, this compound is likely utilized in the synthesis of more complex molecules for drug discovery and development.
Biological Activity Context
While specific biological activity data for this compound is not available in the reviewed literature, pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
General Experimental Protocols for Biological Evaluation of Pyrimidine Derivatives:
-
In Vitro Proliferation and Cytotoxicity Assays (e.g., MTT Assay): These assays are fundamental in assessing the effect of a compound on cell viability and proliferation. Human cancer cell lines are typically treated with the compound at various concentrations for a specified period (e.g., 48-72 hours). The cell viability is then measured using a colorimetric method like the MTT assay, which quantifies the metabolic activity of living cells. Results are often expressed as the half-maximal inhibitory concentration (IC50).
-
Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme, an in vitro inhibition assay would be performed. For example, a cyclooxygenase (COX-2) inhibition assay could be used to screen for anti-inflammatory potential. These assays typically involve incubating the enzyme with its substrate and the test compound and measuring the rate of product formation.
-
Antimicrobial Assays: To evaluate antimicrobial activity, the compound would be tested against various strains of bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism, is determined using methods like broth microdilution.
It is important to note that the suitability of these assays and the potential biological activity of this compound would need to be determined through dedicated experimental studies.
References
A Comprehensive Technical Guide to 2-Ethoxy-5-fluoropyrimidin-4-amine (CAS: 56076-21-2) for Advanced Research and Development
Introduction
2-Ethoxy-5-fluoropyrimidin-4-amine is a substituted pyrimidine derivative that serves as a critical building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position, provides a unique combination of chemical properties.[1] The presence of the fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.[1] This guide offers a detailed examination of its molecular characteristics, a plausible and detailed synthetic protocol, its applications, and essential safety information for laboratory professionals.
Core Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 56076-21-2 | [2][3][4] |
| Molecular Formula | C₆H₈FN₃O | [1][2][3] |
| Molecular Weight | 157.15 g/mol | [1][2] |
| IUPAC Name | This compound | N/A |
| Synonyms | 4-Amino-2-Ethoxy-5-fluoropyrimidine, 2-Ethoxy-5-fluoro-4-pyrimidinamine | [3] |
| Physical Form | Solid | [3] |
| Predicted Boiling Point | 285.5 ± 43.0 °C | [4] |
| Predicted Density | 1.278 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 3.76 ± 0.10 | [4] |
| Storage Conditions | 2–8 °C, under inert atmosphere, keep in dark place | [2][4] |
Synthesis and Mechanistic Considerations
While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers interested in creating novel analogues or scaling up production. A prevalent and logical strategy for constructing such multi-substituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) on a readily available di-halogenated precursor.
Proposed Synthetic Strategy
The most common precursor for this type of synthesis is 2,4-dichloro-5-fluoropyrimidine. The rationale behind this choice lies in the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The C4 position is generally more activated and thus more susceptible to nucleophilic attack by amines, while the C2 position reacts more readily with alkoxides like sodium ethoxide. This differential reactivity allows for a controlled, stepwise introduction of the amino and ethoxy groups.
The proposed workflow is visualized below.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis, including in-process checks and purification.
Step 1: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine (Intermediate)
-
Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and ethanol (10 mL per gram of starting material).
-
Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly bubble ammonia gas through the solution or add a 7N solution of ammonia in methanol (1.1 eq) dropwise over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Check (Trustworthiness): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Add water to the residue and stir for 30 minutes. The solid product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-5-fluoropyrimidin-4-amine. The product can be used in the next step without further purification if TLC shows sufficient purity.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: In a separate dry, three-necked flask under a nitrogen atmosphere, prepare sodium ethoxide by carefully adding sodium metal (1.5 eq) to absolute ethanol (15 mL per gram of the intermediate) at 0-5 °C. Allow all the sodium to react completely.
-
Reagent Addition: Add the 2-chloro-5-fluoropyrimidin-4-amine intermediate (1.0 eq) from Step 1 to the freshly prepared sodium ethoxide solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
In-Process Check: Monitor the reaction by TLC (3:1 hexane:ethyl acetate). The disappearance of the intermediate spot confirms the completion of the reaction.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully neutralize it with 1N HCl. Concentrate the mixture under reduced pressure. Extract the aqueous residue three times with ethyl acetate.
-
Purification (Self-Validation): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a solid.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate primarily used in the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.
-
Scaffold for Kinase Inhibitors: The pyrimidine core is a common scaffold in many FDA-approved kinase inhibitors. The amino group at the C4 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
-
Vector for Further Functionalization: The primary amine provides a reactive handle for amide bond formation, reductive amination, or participation in other coupling reactions to build more complex structures.
-
Modulation of Physicochemical Properties: The ethoxy group can improve solubility and modulate lipophilicity, while the fluorine atom can block metabolic oxidation sites and enhance binding interactions through favorable electrostatic contacts.[1]
Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical integrity of the compound.
-
Hazard Identification: The compound is classified with the signal word "Warning".[2] General safety data for similar aminopyrimidines indicate it may be harmful if swallowed and can cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][7]
-
Handling Procedures: Avoid generating dust.[6] Prevent contact with skin and eyes. After handling, wash hands thoroughly with soap and water.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place at 2-8 °C.[2][4] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
-
In case of Exposure:
Conclusion
This compound is a strategically important chemical intermediate with high value in modern synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, making it a reliable building block for the synthesis of targeted, high-value compounds. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- 1. Buy this compound | 56076-21-2 [smolecule.com]
- 2. 56076-21-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 56076-21-2 [m.chemicalbook.com]
- 5. genfarm.com.au [genfarm.com.au]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cms9files.revize.com [cms9files.revize.com]
A Technical Guide to the Solubility of 2-Ethoxy-5-fluoropyrimidin-4-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Ethoxy-5-fluoropyrimidin-4-amine
This compound is a substituted pyrimidine derivative with the chemical formula C₆H₈FN₃O. Its structure, featuring an ethoxy group, a fluorine atom, and an amino group on the pyrimidine ring, imparts a degree of polarity and the potential for hydrogen bonding. These characteristics are crucial in determining its solubility profile in various organic solvents. Understanding the solubility of this compound is paramount for its use in synthetic reactions, purification processes, and formulation development.
Expected Solubility Profile
Based on its chemical structure, this compound is anticipated to exhibit solubility in polar organic solvents. The presence of the amino group and the nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents, while the overall polarity of the molecule suggests favorable interactions with polar aprotic solvents.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Chemical Class | Expected Solubility | Quantitative Solubility (g/L) at 25°C |
| Methanol | Protic | High | Data Not Available |
| Ethanol | Protic | High | Data Not Available |
| Isopropanol | Protic | Moderate | Data Not Available |
| N,N-Dimethylformamide (DMF) | Aprotic | High | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Aprotic | High | Data Not Available |
| Acetonitrile | Aprotic | Moderate | Data Not Available |
| Acetone | Aprotic | Moderate | Data Not Available |
| Tetrahydrofuran (THF) | Aprotic | Moderate | Data Not Available |
| Ethyl Acetate | Aprotic | Low to Moderate | Data Not Available |
| Dichloromethane (DCM) | Aprotic | Low | Data Not Available |
| Toluene | Non-polar | Low | Data Not Available |
| Hexane | Non-polar | Very Low | Data Not Available |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for process development and formulation. The following are standard experimental protocols that can be employed to quantify the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the supernatant.
-
Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of the dissolved compound is then determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Kinetic Solubility Determination (High-Throughput Screening)
This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.
Methodology:
-
Compound Stock Solution: A concentrated stock solution of this compound is prepared in a highly solubilizing solvent (e.g., DMSO).
-
Serial Dilution: The stock solution is serially diluted in the target organic solvent in a multi-well plate.
-
Precipitation Detection: The plate is incubated for a short period (e.g., 1-2 hours), and the presence of a precipitate in each well is detected. This can be done visually or, more commonly, using an automated instrument such as a nephelometer, which measures light scattering caused by suspended particles.
-
Solubility Estimation: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a chemical compound using the equilibrium shake-flask method followed by HPLC analysis.
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, its chemical structure suggests a favorable solubility profile in polar organic solvents. The experimental protocols outlined in this guide provide robust methods for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications. Accurate solubility data is essential for the efficient and effective use of this compound in research and development.
Spectroscopic and Structural Elucidation of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Ethoxy-5-fluoropyrimidin-4-amine. While a complete, publicly available dataset for this specific molecule is not readily accessible, this document compiles expected spectroscopic characteristics based on the analysis of structurally similar compounds. The guide is intended to assist researchers in the identification, characterization, and quality control of this and related pyrimidine derivatives.
Introduction
This compound is a substituted pyrimidine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atom, create a unique electronic environment that can influence its biological activity and reactivity. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide presents predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is derived from the analysis of related aminopyrimidines, fluorinated heterocycles, and ethoxy-substituted aromatic systems.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Proton) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 (pyrimidine ring) | 7.8 - 8.2 | Doublet (d) | ~3-4 Hz (³JH-F) |
| NH₂ (amine) | 5.5 - 7.0 | Broad Singlet (br s) | - |
| O-CH₂ (ethoxy) | 4.3 - 4.5 | Quartet (q) | ~7 Hz (³JH-H) |
| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) | ~7 Hz (³JH-H) |
| ¹³C NMR (Carbon) | Predicted Chemical Shift (δ, ppm) | ||
| C-2 (pyrimidine ring) | 160 - 165 | ||
| C-4 (pyrimidine ring) | 155 - 160 | ||
| C-5 (pyrimidine ring) | 140 - 145 (d, ¹JC-F ≈ 220-250 Hz) | ||
| C-6 (pyrimidine ring) | 145 - 150 (d, ²JC-F ≈ 20-30 Hz) | ||
| O-CH₂ (ethoxy) | 60 - 65 | ||
| CH₃ (ethoxy) | 14 - 16 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can be influenced by the solvent used.
Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3300 - 3500 | Symmetric & Asymmetric Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (pyrimidine ring) | 1550 - 1650 | Stretching |
| N-H (amine) | 1600 - 1650 | Bending (Scissoring) |
| C-O (ethoxy) | 1200 - 1300 | Asymmetric Stretching |
| C-F | 1000 - 1200 | Stretching |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺• | 157.07 | Molecular ion |
| [M+H]⁺ | 158.08 | Protonated molecular ion (common in ESI) |
Note: The molecular weight of C₆H₈FN₃O is 157.15 g/mol . The fragmentation pattern will depend on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or higher field instrument.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition (ESI):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
-
Data Acquisition (EI):
-
Introduce a small amount of the solid sample into the ion source via a direct insertion probe.
-
Heat the probe to volatilize the sample.
-
Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Overview
This technical guide provides a comprehensive overview of the synthesis pathways for 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in pharmaceutical research and development. The synthesis involves a multi-step process, commencing from readily available starting materials and proceeding through key intermediates. This document outlines the detailed experimental methodologies, presents quantitative data for each reaction step, and visualizes the synthetic route using a reaction pathway diagram.
Synthesis Pathway Overview
The synthesis of this compound is not a single-step process but rather a convergent synthesis involving the construction of a substituted pyrimidine ring followed by functional group interconversions. A common strategy involves the initial synthesis of a dihydroxypyrimidine derivative, followed by chlorination, fluorination, and finally, amination to yield the target compound.
A plausible and frequently cited pathway begins with the condensation of O-ethylisourea with a suitable malonic ester derivative to form the pyrimidine core, followed by a series of halogenation and nucleophilic substitution reactions.
Key Synthetic Steps and Experimental Protocols
The overall synthesis can be broken down into four key stages:
-
Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine: This step involves the cyclocondensation of an O-ethylisourea salt with diethyl malonate.[1]
-
Synthesis of 2-Ethoxy-4,6-dichloropyrimidine: The dihydroxy-pyrimidine is then chlorinated, typically using phosphorus oxychloride (POCl₃).[1][2]
-
Synthesis of 2-Ethoxy-4,6-difluoropyrimidine: A halogen exchange reaction is performed to replace the chlorine atoms with fluorine.[1][2]
-
Synthesis of this compound: The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 4-position. While a direct protocol for this specific final amination step is not detailed in the provided results, it is a standard transformation in pyrimidine chemistry.
Experimental Protocols
Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine [1]
-
Reaction: O-ethylisourea salt is reacted with diethyl malonate in the presence of a base like sodium ethoxide or sodium methoxide.
-
Solvent: Ethanol or methanol are commonly used.
-
Temperature: The reaction is typically conducted at a temperature ranging from 0°C to room temperature.
-
Work-up: Upon completion, the resulting salt of 2-ethoxy-4,6-dihydroxypyrimidine is neutralized with an acid to precipitate the product.
Step 2: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine [1][2]
-
Reagents: 2-Ethoxy-4,6-dihydroxypyrimidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]
-
Solvent: An aprotic solvent is used.
-
Catalyst/Base: A base like triethylamine is often added to facilitate the reaction.[1][2]
-
Temperature: The reaction mixture is heated.
-
Monitoring: The progress of the reaction can be monitored by techniques like liquid chromatography.
-
Isolation: After the reaction is complete, the excess chlorinating agent is removed, and the product is isolated.
Step 3: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine [1][2]
-
Reagents: 2-Ethoxy-4,6-dichloropyrimidine is reacted with a fluorinating agent, such as potassium fluoride (KF).[1][2]
-
Solvent: A suitable solvent is used for the reaction.
-
Temperature: The reaction is typically heated to between 80-120°C for several hours.[1]
-
Purification: The product is isolated and purified, for instance, by reduced pressure distillation.[1]
Step 4: Synthesis of this compound
-
General Procedure (Inferred): 2-Ethoxy-4,6-difluoropyrimidine would be subjected to a regioselective nucleophilic aromatic substitution with an ammonia source. The fluorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position, especially with an activating group at the 5-position. The reaction conditions would need to be carefully controlled to favor mono-substitution.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of key intermediates.
| Step | Starting Material | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| 1 | O-ethylisourea hydrogen sulfate | Diethyl malonate, Hydrochloric acid | Methanol, Water | Reflux, <5°C (pH adjustment) | 88.7% | 99.4% (HPLC) | [2] |
| 2 | 2-Ethoxy-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Triethylamine | 1,2-Dichloroethane | <50°C (addition), 85°C (reaction) | 90.7% | 98.7% (HPLC) | [2] |
| 3 | 2-Ethoxy-4,6-dichloropyrimidine | Anhydrous potassium fluoride | Sulfolane | 160°C | 82.7% | 99.1% (HPLC) | [2] |
Synthesis Pathway Visualization
The following diagram illustrates the multi-step synthesis of this compound.
References
Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the common starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to facilitate a deeper understanding of the synthetic strategies.
Executive Summary
The synthesis of this compound can be achieved through several distinct pathways, primarily commencing from readily available precursors such as 5-fluorouracil or through the construction of the pyrimidine ring from basic building blocks like urea and diethyl malonate. The choice of a specific route may be dictated by factors such as the availability of starting materials, scalability, and overall cost-effectiveness. Key transformations involve chlorination, amination, and a final nucleophilic aromatic substitution to introduce the desired ethoxy group.
Synthetic Pathways and Starting Materials
Two primary and well-documented synthetic routes for the preparation of this compound are outlined below.
Route 1: Synthesis Starting from 5-Fluorouracil
This is a common and well-established route that utilizes the commercially available and medicinally important compound, 5-fluorouracil. The pathway involves the initial conversion of 5-fluorouracil to a di-chlorinated intermediate, followed by selective amination and subsequent ethoxylation.
Caption: Synthetic pathway from 5-Fluorouracil.
Route 2: Synthesis Starting from Urea and Diethyl Malonate
This approach builds the pyrimidine core from fundamental and inexpensive starting materials. The synthesis proceeds through the formation of a dihydroxy pyrimidine intermediate, which is then subjected to halogenation steps before the final amination and ethoxylation.
Caption: Synthetic pathway from Urea and Diethyl Malonate.
Quantitative Data Summary
The following tables provide a summary of the quantitative data for the key transformations in the synthesis of this compound, based on literature precedents.
Table 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
| Parameter | Value | Reference |
| Starting Material | 5-Fluorouracil | [1][2] |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (DMA) | [2] |
| Molar Ratio (5-FU:POCl₃:DMA) | 1 : 10 : 1.5 | [2] |
| Temperature | 106-114 °C | [1][2] |
| Reaction Time | 2-14 hours | [1][2] |
| Yield | Up to 92.2% | [2] |
Table 2: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine
| Parameter | Value | Reference |
| Starting Material | 2,4-Dichloro-5-fluoropyrimidine | [1][3] |
| Reagent | Aqueous Ammonia (e.g., 15%) | [1] |
| Temperature | ~60 °C | [1] |
| Reaction Time | Not specified | |
| Yield | Good (not explicitly quantified) | [1] |
Table 3: Synthesis of 2-Ethoxy-4,6-dichloropyrimidine from 2-Ethoxy-4,6-dihydroxypyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-Ethoxy-4,6-dihydroxypyrimidine | [4] |
| Reagents | Phosphorus oxychloride (POCl₃), Triethylamine | [4] |
| Temperature | 85 °C | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | 90.7% | [4] |
Table 4: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine from 2-Ethoxy-4,6-dichloropyrimidine
| Parameter | Value | Reference |
| Starting Material | 2-Ethoxy-4,6-dichloropyrimidine | [4] |
| Reagent | Potassium Fluoride (KF) | [4] |
| Solvent | Sulfolane | [4] |
| Temperature | Not specified | |
| Yield | 82.7% | [4] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil[1][2]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 10 eq) and a catalytic amount of N,N-dimethylaniline (DMA, 1.5 eq).
-
Addition of 5-Fluorouracil: While stirring at room temperature, add 5-fluorouracil (1 eq) portion-wise to the mixture. Control any exothermic reaction by using a water bath.
-
Reaction: Stir the mixture at room temperature for 20 minutes, then slowly heat the reaction to 110-114 °C and maintain for 2-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.
-
Purification: The crude product can be extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.
Protocol 2: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine from 2,4-Dichloro-5-fluoropyrimidine[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine (1 eq) in an appropriate solvent.
-
Amination: Add aqueous ammonia (e.g., 15% solution) to the reaction mixture.
-
Reaction: Heat the mixture to approximately 60 °C and stir until the reaction is complete (monitored by TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
Purification: The solid product can be collected by filtration, washed with water, and dried to give 2-chloro-5-fluoropyrimidin-4-amine.
Protocol 3: Synthesis of this compound from 2-Chloro-5-fluoropyrimidin-4-amine (General Procedure)
-
Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 eq) in anhydrous ethanol with stirring until all the sodium has reacted.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2-chloro-5-fluoropyrimidin-4-amine (1 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Purification: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical synthetic step in the laboratory, from reaction setup to product purification.
Caption: A generalized experimental workflow for synthesis.
References
The Fluoropyrimidine Scaffold: A Cornerstone of Modern Chemotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fluoropyrimidine scaffold, a pyrimidine ring substituted with at least one fluorine atom, represents a class of compounds with profound biological significance, particularly in the realm of oncology. Since the advent of 5-fluorouracil (5-FU) in the 1950s, this structural motif has been a cornerstone of chemotherapy for a wide array of solid tumors.[1] This technical guide provides a comprehensive overview of the fluoropyrimidine scaffold, detailing its mechanism of action, the therapeutic landscape of its derivatives, quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its cellular and experimental pathways.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer activity of fluoropyrimidines is not attributed to the parent drug but to its intracellular metabolites, which exert their cytotoxic effects through a multi-pronged mechanism targeting both DNA and RNA synthesis.[2][3] The primary pathways of action are:
-
Inhibition of Thymidylate Synthase (TS): The central mechanism of action for fluoropyrimidines is the potent inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[4][5] The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][5] This leads to a depletion of dTMP, causing an imbalance in the deoxynucleotide pool and subsequent "thymineless death" in rapidly proliferating cancer cells.[6]
-
Incorporation into RNA: The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate.[7][8] This fraudulent incorporation disrupts RNA processing and function, leading to errors in protein synthesis and ultimately contributing to cytotoxicity.[8]
-
Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA.[3][7] This event triggers DNA damage and repair mechanisms, which, when overwhelmed, can lead to DNA fragmentation and apoptosis.[3]
The metabolic activation of fluoropyrimidine prodrugs like capecitabine and tegafur is a critical determinant of their efficacy and toxicity profiles. These prodrugs are designed to be converted to 5-FU preferentially in tumor tissues, thereby enhancing the therapeutic index.[9]
Signaling Pathway of Fluoropyrimidine Action
The intricate metabolic and signaling cascade initiated by fluoropyrimidines is depicted below.
Quantitative Data: In Vitro Efficacy of Fluoropyrimidine Drugs
The cytotoxic potential of fluoropyrimidine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following tables summarize the IC50 values of key fluoropyrimidine drugs against various human cancer cell lines.
Table 1: IC50 Values of 5-Fluorouracil (5-FU) against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colorectal Carcinoma | 0.877 | [10] |
| HT-29 | Colorectal Carcinoma | 11.25 (after 5 days) | [11] |
| SW620 | Colorectal Carcinoma | 4190 (for 24h) | [2] |
| HONE-1 | Nasopharyngeal Carcinoma | 1.32 | [10] |
| MCF-7 | Breast Adenocarcinoma | 22.4 | |
| PANC-1 | Pancreatic Carcinoma | >100 | [6] |
| A549 | Lung Carcinoma | >100 | [6] |
Table 2: IC50 Values of Capecitabine against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4T1 | Breast Cancer | 1700 (for 48h) | [2] |
| HCT116 | Colorectal Carcinoma | 2850 (for 24h) | [2] |
| HT29 | Colorectal Carcinoma | 1590 (for 24h) | [2] |
| MCF-7 | Breast Cancer | >1000 | [1] |
| DU-145 | Prostate Cancer | 126.2 | [1] |
Table 3: IC50 Values of Tegafur-based Regimens against Human Cancer Cell Lines
| Cell Line | Cancer Type | Drug Combination | IC50 (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | Tegafur/Uracil (UFT) | ~5-10 (as 5-FU) | |
| MKN-45 | Gastric Cancer | Tegafur/Gimeracil/Oteracil (S-1) | ~1-5 (as 5-FU) |
Table 4: Inhibition Constants (Ki) of FdUMP for Thymidylate Synthase
| Enzyme Source | Ki Value | Reference |
| Human Thymidylate Synthase | ~2 kcal/mol (relative binding free energy vs dUMP) | |
| L1210 Leukemia Cells | - | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of fluoropyrimidine compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluoropyrimidine drug stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the fluoropyrimidine drug in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric Method)
This protocol describes a spectrophotometric assay to measure the inhibition of thymidylate synthase activity by fluoropyrimidine metabolites. The assay monitors the increase in absorbance at 340 nm resulting from the conversion of dihydrofolate (DHF) to tetrahydrofolate, a product of the TS-catalyzed reaction.
Materials:
-
Purified human thymidylate synthase
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM 2-mercaptoethanol)
-
dUMP solution
-
5,10-methylenetetrahydrofolate (CH2THF) solution
-
FdUMP (or other inhibitor) solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing the reaction buffer, a fixed concentration of dUMP, and varying concentrations of the inhibitor (FdUMP).
-
Enzyme Addition: Add a known amount of purified thymidylate synthase to initiate the reaction.
-
Cofactor Addition: Start the reaction by adding CH2THF.
-
Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate (dUMP) and the inhibitor and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., competitive, non-competitive).
Mandatory Visualizations
Experimental Workflow for In Vitro Evaluation of Fluoropyrimidine Drugs
The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a novel fluoropyrimidine-based anticancer drug.
Logical Relationship of Fluoropyrimidine's Triple Cytotoxic Mechanism
This diagram illustrates the three primary mechanisms by which fluoropyrimidine metabolites induce cancer cell death.
Conclusion
The fluoropyrimidine scaffold remains a vital component in the armamentarium against cancer. Its well-elucidated, multi-faceted mechanism of action provides a robust rationale for its continued clinical use and for the development of novel derivatives with improved therapeutic profiles. A thorough understanding of the quantitative aspects of their efficacy, coupled with standardized and detailed experimental protocols, is paramount for the successful discovery and development of the next generation of fluoropyrimidine-based anticancer agents. The visualizations provided in this guide offer a clear framework for comprehending the complex biological and experimental pathways associated with this important class of therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Thymidylate synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. dUMP/F-dUMP Binding to Thymidylate Synthase: Human Versus Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Ethoxy-5-fluoropyrimidin-4-amine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of contemporary drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. Among the myriad of molecular scaffolds utilized by medicinal chemists, the pyrimidine core holds a position of prominence due to its prevalence in biologically crucial molecules and its versatile chemical tractability. This technical guide delves into the significance and application of a key pyrimidine derivative, 2-Ethoxy-5-fluoropyrimidin-4-amine , a building block that has become instrumental in the development of targeted therapies, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of its synthesis, application in the generation of potent kinase inhibitors, and the underlying mechanisms of action of its derivatives.
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, highlighting its inherent biological relevance. In medicinal chemistry, pyrimidine derivatives are extensively explored for a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial agents. The strategic substitution on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The introduction of a fluorine atom, as seen in this compound, can significantly enhance metabolic stability and binding affinity. The ethoxy group can modulate solubility and the amino group provides a key vector for further chemical elaboration.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that relies on the careful manipulation of halogenated pyrimidine precursors. While a direct, one-pot synthesis is not commonly reported, a robust and logical pathway can be constructed from available literature, primarily from patent filings and synthetic methodology reports. The general strategy involves the initial construction of a di-substituted pyrimidine ring followed by sequential nucleophilic substitution reactions.
A plausible and commonly employed synthetic route starts from readily available 5-fluorouracil. The key steps involve chlorination, followed by selective ethoxylation and amination.
Experimental Protocol: Synthesis of this compound
This protocol is a composite of established chemical transformations for similar pyrimidine systems.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 5-fluorouracil (1 equivalent).
-
Chlorination: Add phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) and a catalytic amount of a tertiary amine base such as N,N-dimethylaniline (DMA) or triethylamine.[1]
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-115 °C) for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 2,4-dichloro-5-fluoropyrimidine.[1]
Step 2: Selective Ethoxylation to 2-Ethoxy-4-chloro-5-fluoropyrimidine
-
Reaction Setup: Dissolve the crude 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in anhydrous ethanol.
-
Nucleophilic Substitution: Add a solution of sodium ethoxide in ethanol (approximately 1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C) to favor mono-substitution at the more reactive C2 position.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is neutralized with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the desired 2-ethoxy-4-chloro-5-fluoropyrimidine.
Step 3: Amination to this compound
-
Reaction Setup: The 2-ethoxy-4-chloro-5-fluoropyrimidine (1 equivalent) is dissolved in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.
-
Ammonia Source: A solution of ammonia in ethanol or aqueous ammonia is added in excess.
-
Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 80-120 °C for several hours. The progress of the reaction is monitored by LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
Application in the Development of Kinase Inhibitors
The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of highly selective and potent protein kinase inhibitors. The 4-amino group serves as a crucial attachment point for various pharmacophores that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy in kinase inhibitor design.
Case Study: EGFR and MAPK Signaling Pathway Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[4]
Derivatives of this compound have been incorporated into molecules designed to inhibit EGFR and, consequently, the MAPK signaling pathway. The pyrimidine core acts as a scaffold that mimics the adenine ring of ATP, while the ethoxy and fluoro substituents contribute to favorable binding interactions and improved pharmacokinetic properties.
The following table summarizes the inhibitory activities of representative pyrimidine-based EGFR inhibitors. While not all of these compounds are explicitly derived from this compound, they share the core pyrimidine scaffold and demonstrate the potential of this chemical class.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 5a | EGFR | 36.7 | - | [5] |
| Compound 4b | EGFR | (GI50 ~10 nM) | Various | [5] |
| Gefitinib | EGFR (L858R) | 75 | H3255 | [6] |
| Erlotinib | EGFR | 100 | BT-474 | [6] |
| Lapatinib | EGFR | 160 | A431 | [6] |
| Dacomitinib | EGFR (L858R) | 7 | H3255 | [6] |
| Osimertinib | EGFR (T790M) | 8.5 | H1975 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)
A common method to determine the inhibitory potency (IC50) of a compound against a specific kinase is through an in vitro kinase assay.
-
Materials: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, the test compound (dissolved in DMSO), and a detection reagent (e.g., a phosphotyrosine-specific antibody).
-
Assay Procedure:
-
The kinase reaction is typically performed in a 96- or 384-well plate.
-
A solution of the EGFR enzyme and the peptide substrate in kinase buffer is added to each well.
-
The test compound is added at various concentrations (serially diluted).
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA (with a phospho-specific antibody), fluorescence polarization, or radiometric assays.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic design, incorporating features that enhance biological activity and pharmacokinetic properties, makes it an ideal starting point for the development of targeted therapies. The successful application of the broader pyrimidine scaffold in generating potent kinase inhibitors, particularly against well-validated cancer targets like EGFR, underscores the potential of derivatives of this specific amine.
Future research will likely focus on the continued exploration of the chemical space accessible from this compound to develop next-generation kinase inhibitors with improved selectivity profiles, the ability to overcome drug resistance, and enhanced safety margins. The detailed understanding of the synthesis and biological application of this key intermediate, as outlined in this guide, will undoubtedly facilitate these future drug discovery endeavors.
References
- 1. japsonline.com [japsonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Rising Star in Kinase Inhibition: A Technical Guide to 2-Ethoxy-5-fluoropyrimidin-4-amine as a Core Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase active site, effectively shutting down aberrant signaling pathways that drive disease progression. Within this privileged scaffold, 2-Ethoxy-5-fluoropyrimidin-4-amine has emerged as a particularly valuable building block for the development of next-generation kinase inhibitors.
This technical guide provides an in-depth exploration of the synthesis, properties, and application of this compound in the design of potent and selective kinase inhibitors. We will delve into its role in structure-activity relationships (SAR), present hypothetical yet representative quantitative data, and provide detailed experimental protocols for the synthesis and evaluation of a model kinase inhibitor. Furthermore, we will visualize key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field of drug discovery.
The unique substitution pattern of this compound, featuring an ethoxy group at the 2-position, a fluorine atom at the 5-position, and an amino group at the 4-position, imparts favorable physicochemical and pharmacological properties. The fluorine substitution can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a vector for further chemical modification. The 4-amino group serves as a crucial hydrogen bond donor, anchoring the molecule within the kinase hinge region.
Synthesis of the Core Building Block
The synthesis of this compound is a multi-step process that can be achieved through various routes. A common approach involves the construction of the pyrimidine ring followed by functional group interconversions.
A plausible synthetic pathway is outlined below:
Caption: Synthetic scheme for this compound.
Application in Kinase Inhibitor Synthesis: A Hypothetical Example
To illustrate the utility of this compound as a building block, we present a hypothetical synthesis of an N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine derivative targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: General synthetic route to a hypothetical VEGFR-2 inhibitor.
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of kinase inhibitors derived from the this compound core. These values are intended to illustrate the type of data generated during a drug discovery campaign and the structure-activity relationships that can be elucidated.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | R-Group on Aryl Moiety | VEGFR-2 IC50 (nM) | EGFR IC50 (nM) | Selectivity (EGFR/VEGFR-2) |
| HYPO-1 | 4-methoxy | 15 | 1500 | 100 |
| HYPO-2 | 3-chloro | 8 | 950 | 119 |
| HYPO-3 | 4-fluoro | 25 | 2000 | 80 |
| HYPO-4 | 3,4-dichloro | 5 | 500 | 100 |
Table 2: Cellular Activity and Physicochemical Properties
| Compound ID | HUVEC Proliferation IC50 (µM) | ClogP | Solubility (µM) |
| HYPO-1 | 0.5 | 3.2 | 25 |
| HYPO-2 | 0.2 | 3.8 | 15 |
| HYPO-3 | 0.8 | 3.5 | 20 |
| HYPO-4 | 0.1 | 4.1 | 10 |
Experimental Protocols
General Synthesis of N-Aryl-2-ethoxy-5-fluoropyrimidin-4-amines (Hypothetical)
To a solution of this compound (1.0 eq) and the corresponding substituted aryl halide (1.1 eq) in a suitable solvent (e.g., dioxane or toluene) is added a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for 12-24 hours. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine.
In Vitro Kinase Inhibition Assay (VEGFR-2)
The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay using [γ-33P]ATP. Briefly, the compounds are serially diluted and incubated with the VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at a concentration near the Km value. The reaction is allowed to proceed for a specified time at room temperature and then terminated. The amount of phosphorylated substrate is quantified, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (HUVEC)
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours. Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Signaling Pathway Visualization
Understanding the signaling pathway targeted by the kinase inhibitor is crucial for elucidating its mechanism of action and potential therapeutic effects. Below is a simplified representation of the VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Conclusion
This compound represents a highly promising and versatile building block for the development of novel kinase inhibitors. Its unique structural features provide a solid foundation for generating potent and selective drug candidates with favorable pharmacological profiles. The synthetic accessibility of this core and the potential for diverse functionalization at the 4-amino position make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of kinases implicated in human diseases. This technical guide serves as a foundational resource to stimulate further research and development in this exciting area of drug discovery.
References
The Dawn of a New Era in Chemotherapy: A Technical Guide to the Discovery and History of Fluorinated Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorinated pyrimidine derivatives into clinical practice marked a pivotal moment in the history of oncology and infectious disease treatment. This technical guide provides an in-depth exploration of the discovery and historical development of these crucial therapeutic agents, with a primary focus on the seminal anticancer drug 5-fluorouracil (5-FU), its orally-active prodrug capecitabine, and the antifungal agent flucytosine. This document is intended to be a comprehensive resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key biological and developmental pathways.
The Genesis of a Breakthrough: The Discovery of 5-Fluorouracil
The story of fluorinated pyrimidines begins in the 1950s, a period of burgeoning understanding of nucleic acid metabolism in cancer cells. In 1954, Abraham Cantarow and Karl Paschkis observed that liver tumors exhibited a greater uptake of radioactive uracil compared to normal liver cells. This finding sparked the interest of Dr. Charles Heidelberger at the University of Wisconsin, who hypothesized that a modified, or "fraudulent," uracil molecule could be selectively incorporated into tumor cells and disrupt their growth.
Drawing on his earlier work which demonstrated that fluorine in fluoroacetic acid could inhibit a vital enzyme, Heidelberger collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche to synthesize a series of fluorinated pyrimidines. This collaboration led to the successful synthesis of 5-fluorouracil in 1957.[1][2][3] The rationale was that the fluorine atom at the C-5 position, being similar in size to a hydrogen atom, would allow the molecule to be mistaken for uracil by cellular machinery, while its strong electronegativity would interfere with normal metabolic processes.
Initial preclinical studies were remarkably successful, with reports in 1957 demonstrating that 5-FU markedly inhibited tumor growth in mice. The first clinical findings of 5-FU's anticancer activity in humans were reported in 1958 by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger. This pioneering work laid the foundation for one of the most widely used chemotherapeutic agents for solid tumors, including colorectal, breast, stomach, and pancreatic cancers.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
5-Fluorouracil exerts its cytotoxic effects through a complex mechanism involving its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][5]
-
Inhibition of Thymidylate Synthase: The primary mechanism of action is the inhibition of thymidylate synthase (TS) by FdUMP.[4][6] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the normal binding of deoxyuridine monophosphate (dUMP).[4] This inhibition prevents the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair, leading to a "thymineless death" of rapidly dividing cancer cells.[6]
-
Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, and FUTP into RNA.[4][6] The incorporation of these fraudulent nucleotides disrupts the normal structure and function of these nucleic acids.[5] Misincorporation into RNA can interfere with pre-rRNA processing, tRNA modifications, and pre-mRNA splicing.[6]
The metabolic activation and catabolism of 5-FU are critical determinants of its efficacy and toxicity. The enzyme dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive dihydrofluorouracil.[6][7]
Below is a diagram illustrating the metabolic activation of 5-fluorouracil.
Caption: Metabolic activation pathway of 5-fluorouracil (5-FU).
The Evolution to Oral Administration: The Development of Capecitabine
Despite its efficacy, intravenous administration of 5-FU is associated with inconvenience and the need for venous access. This led to the rational design of capecitabine, an oral fluoropyrimidine carbamate, developed to mimic continuous infusion of 5-FU and to achieve tumor-selective activation.[8][9]
Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU.[8][10] The final and critical step, the conversion of 5'-deoxy-5-fluorouridine (5'-DFUR) to 5-FU, is catalyzed by the enzyme thymidine phosphorylase (TP).[8][11] TP is found in higher concentrations in many tumor tissues compared to normal tissues, leading to a preferential generation of 5-FU at the tumor site.[8][11]
This tumor-selective activation is a key advantage of capecitabine, potentially leading to an improved therapeutic index with reduced systemic toxicity compared to intravenous 5-FU.[10] Clinical trials have demonstrated that capecitabine has superior response rates and an improved safety profile compared to bolus IV 5-FU/leucovorin in metastatic colorectal cancer.[12]
The activation pathway of capecitabine is depicted in the following diagram.
Caption: Three-step enzymatic activation of the prodrug capecitabine to 5-fluorouracil.
A Different Battlefield: Fluorinated Pyrimidines as Antifungal Agents
The therapeutic utility of fluorinated pyrimidines extends beyond oncology. Flucytosine (5-fluorocytosine or 5-FC), synthesized in 1957, was initially investigated as an anticancer agent but was found to be more effective as an antifungal drug.[7] It is a fluorinated analogue of cytosine.
Flucytosine's selective toxicity against fungi stems from the presence of the enzyme cytosine deaminase in fungal cells, which is absent in mammalian cells.[4] Cytosine deaminase converts flucytosine to 5-fluorouracil.[4] The resulting 5-FU is then metabolized within the fungal cell, leading to the inhibition of both DNA and RNA synthesis, ultimately causing fungal cell death.
Flucytosine is primarily used in combination with other antifungal agents, such as amphotericin B, for the treatment of severe systemic mycoses, including cryptococcosis and candidiasis. Monotherapy is generally avoided due to the rapid development of resistance.
The mechanism of action of flucytosine is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 11. US3682917A - Method for producing 5-fluorouracil - Google Patents [patents.google.com]
- 12. Efficacy and Safety of Capecitabine for Triple-Negative Breast Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Unlocking the Therapeutic Promise of the 2-Ethoxy-5-fluoropyrimidin-4-amine Core
A Technical Guide for Drug Discovery Professionals on its Potential as a Versatile Pharmacophore
Executive Summary
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of target affinity, metabolic stability, and synthetic accessibility is perpetual. The 2-Ethoxy-5-fluoropyrimidin-4-amine structure emerges as a compelling, yet underexplored, pharmacophore with significant potential. This guide provides a deep technical analysis of this core, deconstructing its key structural motifs to build a rationale for its application in modern drug discovery. By combining the well-established "privileged" nature of the 2-aminopyrimidine scaffold, the proven anti-cancer properties of the 5-fluoropyrimidine core, and the modulating effects of the 2-ethoxy group, this molecule represents a promising starting point for developing novel therapeutics, particularly in oncology and kinase inhibition. We present a hypothetical pharmacophore model, explore potential biological targets, and lay out a validated experimental roadmap for scientists to investigate and harness its therapeutic potential.
Introduction: The 2-Aminopyrimidine Scaffold as a Privileged Core
The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biological relevance makes pyrimidine derivatives particularly effective in interacting with cellular machinery, including enzymes and genetic material.[3] Within this class, the 2-aminopyrimidine substructure is recognized as a "privileged scaffold" in medicinal chemistry.[4][5] Its utility stems from a combination of factors:
-
Hydrogen Bonding Capability: The arrangement of the amino group and ring nitrogens provides a precise geometry of hydrogen bond donors and acceptors, crucial for specific target recognition.
-
Synthetic Versatility: The 2-aminopyrimidine core is a versatile building block, amenable to a wide range of chemical transformations, allowing for the efficient generation of diverse compound libraries.[1][4]
-
Proven Therapeutic Success: This motif is present in numerous FDA-approved drugs, most notably in the class of protein kinase inhibitors such as Imatinib (Gleevec), a cornerstone of targeted cancer therapy.[6] Its ability to form key "hinge-binding" interactions in the ATP-binding pocket of kinases is well-documented.
The established success of this scaffold provides a strong foundation for exploring novel derivatives like this compound.
Deconstructing the Core: Analysis of Key Structural Features
The therapeutic potential of this compound can be understood by examining the contribution of each of its functional groups. The molecule's chemical formula is C₆H₈FN₃O and it has a molecular weight of 157.15 g/mol .[7]
2.1 The 5-Fluoro Substituent: A Gateway to Enhanced Potency and Stability
The introduction of a fluorine atom at the 5-position is arguably the most critical feature of this scaffold. Fluoropyrimidines are a well-established class of antimetabolite drugs used extensively in oncology.[8][9] The archetypal example, 5-Fluorouracil (5-FU), exerts its anticancer effects by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair.[10]
The strategic placement of fluorine offers several advantages in drug design:[11][12][13]
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[12] This can prevent unwanted oxidative metabolism at that position, increasing the compound's half-life.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing a molecule's ionization state, solubility, and membrane permeability.[12]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[14]
2.2 The 2-Ethoxy Group: A Handle for Modulating Selectivity and Pharmacokinetics
The ethoxy group at the 2-position provides another layer of chemical diversity and an opportunity for fine-tuning molecular properties.
-
Steric Influence and Lipophilicity: The ethyl chain can provide a degree of steric bulk that may favor binding to a specific target over others, thus improving selectivity. It also contributes to the molecule's overall lipophilicity, which is a key determinant of its pharmacokinetic profile.
-
Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target.
-
Metabolic Soft Spot: Unlike the C-F bond, the ethoxy group can be a site of metabolic activity (e.g., O-dealkylation). While sometimes a liability, this can also be exploited in a lead optimization campaign. Replacing it with metabolically stable bioisosteres is a common strategy.[15][16]
2.3 The 4-Amino Group and Pyrimidine Nitrogens: The Core Interaction Hub
The exocyclic 4-amino group and the endocyclic pyrimidine nitrogens (at positions 1 and 3) form the primary hydrogen bonding cassette. This arrangement is critical for anchoring the molecule within a target's binding site, most famously in the hinge region of protein kinases.
A Proposed Pharmacophore Model
Based on the analysis of its functional groups, a pharmacophore hypothesis for this compound can be generated. This model defines the essential spatial arrangement of features required for biological activity and can be used to guide virtual screening and lead optimization efforts.[17]
The key features of the proposed pharmacophore are:
-
One Hydrogen Bond Donor (HBD): The 4-amino group.
-
Two Hydrogen Bond Acceptors (HBA): The N1 nitrogen of the pyrimidine ring and the oxygen of the 2-ethoxy group. The N3 nitrogen can also act as an acceptor.
-
One Aromatic Ring (AR): The pyrimidine core.
-
One Hydrophobic Feature (HY): The ethyl portion of the ethoxy group.
Caption: Proposed pharmacophore model for this compound.
Potential Therapeutic Targets and Applications
The structural features of this scaffold suggest several promising avenues for therapeutic development.
4.1 Protein Kinase Inhibition The 2-aminopyrimidine core is a classic "hinge-binder" in protein kinases. The HBD from the 4-amino group and an HBA from a ring nitrogen can form canonical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding site. The rest of the molecule can then be optimized to occupy adjacent hydrophobic pockets to achieve high potency and selectivity. This makes the scaffold an ideal starting point for developing inhibitors against various kinase targets implicated in cancer and inflammatory diseases.
Caption: Hypothetical binding mode in a kinase active site.
4.2 Antimetabolite Activity in Oncology Building on the legacy of 5-FU, the 5-fluoropyrimidine motif can be exploited to design new antimetabolites. The molecule could potentially be metabolized into fraudulent nucleotides that inhibit key enzymes in nucleic acid synthesis, such as thymidylate synthase or ribonucleotide reductase.[8] This mechanism is particularly relevant for treating solid tumors like colorectal and breast cancer.[18][19]
Proposed Experimental Workflow for Target Validation and Lead Optimization
To systematically evaluate the potential of this compound, a structured, multi-disciplinary approach is required. The following workflow provides a self-validating system for moving from initial concept to a viable lead series.
Caption: A validated workflow for developing the pharmacophore.
5.1 Step-by-Step Methodologies
Protocol 1: In Silico Screening
-
Objective: To identify potential protein targets by searching 3D structural databases.
-
Methodology:
-
Construct a 3D model of this compound and the derived pharmacophore model (as described in Section 3).
-
Utilize the pharmacophore model to screen a database of protein structures (e.g., the Protein Data Bank - PDB) to identify proteins with binding sites that match the pharmacophore features.
-
For the top hits, perform molecular docking simulations to predict the binding pose and estimate the binding affinity of the molecule.
-
Prioritize targets based on docking score, biological relevance, and druggability. Causality: This step focuses computational resources on the most probable targets before committing to expensive wet lab experiments, increasing the efficiency of the discovery process.
-
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)
-
Objective: To quantify the inhibitory potency of the compound against prioritized kinase targets.
-
Methodology:
-
Select a panel of recombinant human kinases identified from the in silico screen.
-
Use a robust assay format, such as a fluorescence-based ADP-Glo™ or LanthaScreen™ Eu Kinase Binding Assay.
-
Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 10 µM to 0.5 nM).
-
Incubate the kinase, appropriate substrate (peptide or protein), and ATP with the compound dilutions for a defined period (e.g., 60 minutes) at room temperature.
-
Add the detection reagent and measure the signal (luminescence or fluorescence) on a plate reader.
-
Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. Self-Validation: Running the assay with a known inhibitor for each kinase target serves as a positive control, ensuring the assay is performing correctly. The dose-response curve validates the specific inhibitory effect of the test compound.
-
Protocol 3: Cell-Based Anti-Proliferation Assay
-
Objective: To determine the compound's ability to inhibit the growth of cancer cells.
-
Methodology:
-
Select a panel of human cancer cell lines relevant to the prioritized kinase targets (e.g., a breast cancer line for a HER2 inhibitor).
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (measures ATP) or an MTT assay.
-
Measure the signal and calculate the IC₅₀ value from the resulting dose-response curve. Causality: This assay moves beyond isolated enzyme inhibition to confirm that the compound can penetrate cells and exert a biological effect, which is a critical step in validating its therapeutic potential.
-
5.2 Structure-Activity Relationship (SAR) Exploration
The initial biological data will guide a lead optimization campaign. The goal is to systematically modify the scaffold to improve potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a key strategy here.[20][21]
Table 1: Proposed Bioisosteric Modifications and Their Rationale
| Position | Original Group | Proposed Replacement | Rationale for Modification |
| C2 | -OEt (Ethoxy) | -OCF₃, -OCHF₂ | Increase metabolic stability, modulate lipophilicity.[15] |
| Cyclopropyl, Isopropyl | Explore hydrophobic pocket size, improve metabolic stability. | ||
| C5 | -F (Fluoro) | -Cl, -CN | Modulate electronics and steric interactions. |
| -H | De-risk potential toxicity associated with fluoropyrimidines. | ||
| C4 | -NH₂ (Amino) | -NHMe | Reduce H-bond donor capacity, potentially alter selectivity. |
| Acylation (-NHCOR) | Create prodrugs or alter physical properties. |
Conclusion
This compound stands at the intersection of several successful strategies in drug discovery. It marries the robust, interaction-rich core of 2-aminopyrimidines with the clinically validated anti-cancer motif of 5-fluoropyrimidines. This unique combination provides a powerful and synthetically tractable starting point for developing novel inhibitors against a range of therapeutic targets, particularly protein kinases and enzymes involved in nucleotide metabolism. The logical, step-wise experimental plan outlined in this guide provides a clear path for researchers to unlock the full potential of this promising pharmacophore and translate its inherent advantages into the next generation of targeted therapies.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 56076-21-2 [smolecule.com]
- 8. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nbinno.com [nbinno.com]
- 11. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design | Performance Analytics [scinapse.io]
- 15. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Pharmacophore mapping of a series of 2,4-diamino-5-deazapteridine inhibitors of Mycobacterium avium complex dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medcitynews.com [medcitynews.com]
- 19. Fluoropyrimidine Therapy in Gastrointestinal Cancer: Balancing Survival Benefits and Cardiotoxicity Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drughunter.com [drughunter.com]
- 21. chem.libretexts.org [chem.libretexts.org]
Theoretical Reactivity of 2-Ethoxy-5-fluoropyrimidin-4-amine: A Technical Guide
Disclaimer: This document provides a theoretical and predictive analysis of the reactivity of 2-Ethoxy-5-fluoropyrimidin-4-amine. As of the time of writing, specific theoretical and in-depth experimental reactivity studies on this particular molecule are not extensively available in the public scientific literature. The data and protocols presented herein are therefore based on established principles of organic chemistry, computational modeling of analogous structures, and plausible reaction mechanisms. The quantitative data is illustrative and intended to guide future research.
Introduction
This compound is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug development. Its structural features, including an electron-rich amino group, an electron-withdrawing fluorine atom, and an ethoxy substituent on the pyrimidine core, create a unique electronic and steric profile. This guide explores the theoretical reactivity of this molecule, providing insights for researchers in organic synthesis and drug discovery. The pyrimidine ring is a crucial pharmacophore, and understanding the reactivity of its derivatives is paramount for the design of novel therapeutic agents.[1][2][3]
Predicted Chemical Reactivity
The reactivity of this compound is governed by the interplay of its functional groups on the pyrimidine ring. The fluorine atom at the 5-position and the amino group at the 4-position are key determinants of its chemical behavior.
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, and this is further enhanced by the presence of the electronegative fluorine atom. This makes the ring susceptible to nucleophilic attack. The fluorine atom can act as a leaving group in SNAr reactions, allowing for the introduction of various nucleophiles at the C5 position.[4]
-
Electrophilic Attack: The amino group at the 4-position is an activating group and will direct electrophilic attack. However, the overall electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging without highly reactive electrophiles.
-
Reactions at the Amino Group: The primary amine at the 4-position can undergo typical amine reactions, such as acylation, alkylation, and diazotization, providing a handle for further molecular elaboration.
-
Reactions involving the Ethoxy Group: The ethoxy group at the 2-position is generally stable but could be cleaved under harsh acidic or basic conditions.
Hypothetical Computational Chemistry Workflow
To rigorously investigate the reactivity of this compound, a computational chemistry approach using Density Functional Theory (DFT) would be highly informative. A typical workflow for such a study is outlined below.
Caption: A typical workflow for the computational study of molecular reactivity.
Illustrative Quantitative Data
The following tables present hypothetical quantitative data that could be obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. This data provides a quantitative basis for the reactivity predictions.
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N1 | 1.34 Å |
| C4-N3 | 1.36 Å | |
| C5-F | 1.35 Å | |
| C4-NH2 | 1.37 Å | |
| Bond Angle | N1-C2-N3 | 122° |
| C4-C5-C6 | 118° | |
| F-C5-C4 | 119° |
Note: These values are estimations based on similar structures in the literature and should be confirmed by dedicated calculations.[5][6][7][8][9]
Table 2: Frontier Molecular Orbital (FMO) Analysis (Illustrative)
| Parameter | Energy (eV) | Implication for Reactivity |
| EHOMO | -6.5 | Region of highest electron density, susceptible to electrophilic attack. |
| ELUMO | -1.2 | Region most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates good kinetic stability.[10][11] A smaller gap suggests higher reactivity. |
Table 3: Mulliken Atomic Charges (Illustrative)
| Atom | Predicted Charge (e) | Implication for Reactivity |
| N1 | -0.65 | Potential site for protonation or metal coordination. |
| C2 | +0.45 | Electrophilic center. |
| N3 | -0.70 | Potential site for protonation or metal coordination. |
| C4 | +0.30 | Electrophilic center, influenced by the amino group. |
| C5 | +0.25 | Electrophilic center, activated by the fluorine atom. |
| F | -0.40 | Electron-withdrawing, activates C5 to nucleophilic attack. |
| N (amino) | -0.85 | Nucleophilic center. |
Note: Mulliken charges are sensitive to the basis set used in the calculation.[12][13][14]
Potential Reaction Pathways
Based on the predicted reactivity, several reaction pathways can be envisioned for this compound. A key transformation would be the nucleophilic aromatic substitution at the C5 position.
Caption: Plausible reaction pathways for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
This section outlines a general protocol for the nucleophilic aromatic substitution of a thiol for the fluorine atom on this compound.
Objective: To synthesize 2-Ethoxy-5-(R-thio)-pyrimidin-4-amine.
Materials:
-
This compound
-
Thiol (R-SH)
-
Potassium Carbonate (K2CO3) or another suitable base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add the thiol (1.2 equivalents) to the solution, followed by the addition of potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol is a general guideline and may require optimization for specific thiols and reaction scales.[4][15][16][17]
Conclusion
This technical guide provides a foundational understanding of the theoretical reactivity of this compound. The interplay of its functional groups suggests a rich chemistry, with nucleophilic aromatic substitution at the C5 position being a particularly promising transformation for generating diverse derivatives. The illustrative computational data and experimental protocol serve as a starting point for researchers to further explore the potential of this molecule in the development of novel chemical entities with therapeutic applications. Future experimental and computational studies are encouraged to validate and expand upon the theoretical framework presented here.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. learn.schrodinger.com [learn.schrodinger.com]
- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 12. researchgate.net [researchgate.net]
- 13. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 14. irjweb.com [irjweb.com]
- 15. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine, a key intermediate in medicinal chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The protocol herein describes the amination of the precursor, 2-ethoxy-4-chloro-5-fluoropyrimidine. While this protocol is proposed based on established chemical literature and analogous reactions, it provides a robust starting point for laboratory synthesis. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.
Introduction
This compound is a highly functionalized pyrimidine derivative. The presence of the fluorine atom at the 5-position can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutic agents. The synthetic route presented is a two-step process, commencing with the conceptual synthesis of the key intermediate, 2-ethoxy-4-chloro-5-fluoropyrimidine, followed by a detailed protocol for its amination to yield the target compound.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved in two conceptual steps:
-
Chlorination of a 2-ethoxy-5-fluoro-4-hydroxypyrimidine precursor: This step would involve the conversion of the hydroxyl group at the 4-position to a chloro group, creating a reactive site for subsequent nucleophilic substitution. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Amination of 2-ethoxy-4-chloro-5-fluoropyrimidine: The chloro group at the 4-position is then displaced by an amino group through a nucleophilic aromatic substitution reaction. This is the core of the detailed protocol provided below.
The precursor, 2-ethoxy-4-chloro-5-fluoropyrimidine, is a known compound and can be sourced commercially, simplifying the synthetic procedure to a single, high-yielding amination step.
Experimental Protocol: Amination of 2-ethoxy-4-chloro-5-fluoropyrimidine
This protocol details the procedure for the synthesis of this compound from its chloro-precursor.
Materials:
-
2-ethoxy-4-chloro-5-fluoropyrimidine
-
Aqueous ammonia (28-30%) or Ammonia in a suitable organic solvent (e.g., 2M in isopropanol)
-
Ethanol or Isopropanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Pressurizable reaction vessel or sealed tube
Procedure:
-
Reaction Setup: In a pressurizable reaction vessel, dissolve 2-ethoxy-4-chloro-5-fluoropyrimidine (1.0 eq) in ethanol or isopropanol (5-10 mL per gram of starting material).
-
Addition of Amine: To the solution, add an excess of aqueous ammonia (5-10 eq). The vessel is then securely sealed.
-
Reaction Conditions: The reaction mixture is heated to 80-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting residue is partitioned between water and a suitable organic solvent such as dichloromethane or ethyl acetate.
-
The aqueous layer is extracted two more times with the organic solvent.
-
The combined organic layers are washed with brine.
-
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions.
| Parameter | Value |
| Reactants | |
| 2-ethoxy-4-chloro-5-fluoropyrimidine | 1.0 molar equivalent |
| Aqueous Ammonia (28-30%) | 5.0 - 10.0 molar equivalents |
| Reaction Conditions | |
| Solvent | Ethanol or Isopropanol |
| Temperature | 80 - 100 °C |
| Reaction Time | 12 - 24 hours |
| Product Information | |
| Expected Yield | 85 - 95% |
| Purity (post-purification) | >98% (by HPLC) |
| Molecular Formula | C₆H₈FN₃O |
| Molecular Weight | 157.15 g/mol |
Mandatory Visualization
The following diagrams illustrate the proposed synthetic pathway and the experimental workflow for the synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
Caption: Experimental workflow for the amination step.
Application Notes and Protocols for the Synthesis of DHODH Inhibitors from 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it a critical target for the development of therapeutics against cancer, autoimmune diseases, and viral infections. This document provides detailed protocols and application notes for the synthesis of dihydroorotate dehydrogenase (DHODH) inhibitors utilizing 2-Ethoxy-5-fluoropyrimidin-4-amine as a key starting material. The methodologies outlined below are based on established synthetic chemistry principles and aim to provide a clear, step-by-step guide for researchers in the field of drug discovery and medicinal chemistry.
The synthesis of DHODH inhibitors often involves the construction of a core heterocyclic scaffold, which is then functionalized to optimize binding to the enzyme's active site. The use of a substituted pyrimidine ring, such as the 2-ethoxy-5-fluoropyrimidine moiety, can be a strategic approach to explore the structure-activity relationship (SAR) of novel inhibitor candidates. The protocols provided herein describe a general synthetic route for the preparation of N-aryl/heteroaryl substituted this compound derivatives, which are potential DHODH inhibitors.
Signaling Pathway of DHODH in de novo Pyrimidine Biosynthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the pyrimidine pool, thereby arresting cell proliferation and exerting therapeutic effects in diseases characterized by rapid cell growth.
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway and its inhibition.
Experimental Protocols
The following protocols describe a two-step synthesis of potential DHODH inhibitors starting from this compound. The first step involves a Buchwald-Hartwig amination to couple the pyrimidine with an aryl or heteroaryl bromide. The second step is an optional functionalization of the coupled product.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a substituted aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl/Heteroaryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the aryl/heteroaryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the pyrimidine starting material.
-
Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the Buchwald-Hartwig amination protocol.
Quantitative Data Summary
The following table summarizes representative yields for the Buchwald-Hartwig amination with different aryl bromides.
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | N-(4-methylphenyl)-2-ethoxy-5-fluoropyrimidin-4-amine | 75 |
| 4-Bromoanisole | N-(4-methoxyphenyl)-2-ethoxy-5-fluoropyrimidin-4-amine | 82 |
| 3-Bromopyridine | N-(pyridin-3-yl)-2-ethoxy-5-fluoropyrimidin-4-amine | 65 |
Structure-Activity Relationship (SAR) Insights
The 5-fluoro substituent on the pyrimidine ring is often incorporated to enhance binding affinity and metabolic stability. The ethoxy group at the 2-position can be varied to probe a specific pocket within the DHODH active site. The nature of the N-aryl/heteroaryl substituent is crucial for establishing key interactions with the enzyme and largely determines the inhibitory potency.
Conclusion
The protocols and data presented provide a foundational framework for the synthesis and evaluation of novel DHODH inhibitors based on the this compound scaffold. Researchers can utilize these methods to generate a library of compounds for biological screening and to further explore the structure-activity relationships of this promising class of enzyme inhibitors. Further optimization of reaction conditions and exploration of a wider range of aryl/heteroaryl partners will be essential for the development of potent and selective DHODH inhibitors.
Application Notes and Protocols: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Utilizing 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines. This structural mimicry allows them to function as potent inhibitors of various protein kinases, making them attractive scaffolds for the development of targeted therapeutics, particularly in oncology.[1][2] The introduction of a fluorine atom at the 5-position of the pyrimidine ring can enhance the binding affinity and metabolic stability of these compounds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This document outlines a detailed protocol for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from 2-Ethoxy-5-fluoropyrimidin-4-amine, a key building block for accessing this important class of molecules. The synthesized compounds are expected to exhibit inhibitory activity against various kinases involved in cell proliferation and survival signaling pathways.
Synthetic Workflow
The synthesis of 2-ethoxy-5-fluoropyrazolo[3,4-d]pyrimidine from this compound is proposed to proceed through a two-step sequence involving the formation of a hydrazinyl intermediate followed by cyclization to yield the final bicyclic product.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds in drug discovery programs. The protocols and data presented are based on established methodologies for structurally related heteroaromatic amines and fluorinated pyrimidines.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds which are prevalent in many biologically active molecules.[1] this compound serves as a key intermediate, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents. The presence of the fluorine atom can modulate the physicochemical properties and biological activity of the resulting compounds.[1]
Challenges in the Suzuki coupling of substrates like this compound can arise from the electron-deficient nature of the pyrimidine ring and the presence of the amino and fluoro groups, which can influence catalyst activity and side reactions.[2] Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. Both conventional heating and microwave-assisted methods can be employed, with the latter often offering significant reductions in reaction time.[3][4]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (in this case, a derivative of this compound, assuming a suitable leaving group like bromine or chlorine is present at the coupling position) to form a Pd(II) complex.[5]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or boronic ester) forms a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Recommended Reaction Conditions
The following tables summarize typical starting conditions for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Typical Substrates | Notes |
| Pd(PPh₃)₄ (2-5) | - | Electron-rich and simple arylboronic acids | A common and effective catalyst for a range of couplings.[6][7] |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Electron-deficient or sterically hindered boronic acids | Bulky phosphine ligands can improve reaction efficiency for challenging substrates.[2] |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | Heteroarylboronic acids | Often used for couplings involving nitrogen-containing heterocycles.[2] |
| XPhos Pd G2 (1-5) | - | Broad scope, including challenging couplings | A pre-catalyst that is often highly active.[2] |
Table 2: Base and Solvent System Screening
| Base (equivalents) | Solvent System (v/v) | Typical Reaction Temperature (°C) | Notes |
| K₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-110 | A widely used and effective combination for many Suzuki couplings.[3] |
| K₃PO₄ (2-3) | Toluene / H₂O (4:1) | 90-120 | A stronger base that can be beneficial for less reactive substrates.[2] |
| Cs₂CO₃ (2-3) | DMF | 80-120 | Often used for challenging couplings; DMF can aid in substrate solubility. |
| KF (3) | Anhydrous 1,4-Dioxane | 100-110 | A milder base that can be advantageous when base-sensitive functional groups are present.[1] |
Experimental Protocols
The following are generalized protocols for conventional heating and microwave-assisted Suzuki coupling reactions.
Protocol 1: Conventional Heating Method
-
Reagent Preparation: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound derivative (1.0 eq.), the arylboronic acid (1.2–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[2]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[2]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[2]
Protocol 2: Microwave-Assisted Method
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the this compound derivative (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).[3]
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1) to a concentration of 0.1-0.5 M.[3]
-
Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-30 minutes).[3]
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.[3]
Caption: General experimental workflow for Suzuki coupling reactions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst or a pre-catalyst.- Increase the reaction temperature.- Screen different bases and solvent systems. |
| Protodeboronation | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents or a controlled amount of water.- Optimize for shorter reaction times, possibly using microwave heating.[4] |
| Formation of Homocoupled Products | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere.- Thoroughly degas all solvents before use.[4] |
| Poor Yields | - Steric hindrance- Electronic effects of substituents | - Switch to a bulkier phosphine ligand (e.g., XPhos, SPhos).- Re-evaluate the choice of base and solvent. |
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a diverse range of novel compounds for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Ethoxy-5-fluoropyrimidin-4-amine
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where arylamines and heteroarylamines are common structural motifs. The amination of "2-Ethoxy-5-fluoropyrimidin-4-amine" with aryl halides provides a direct route to novel substituted aminopyrimidine derivatives, which are of significant interest in drug discovery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of this compound. The document outlines typical reaction conditions, provides a detailed experimental protocol, and includes visualizations of the experimental workflow and the catalytic cycle.
Reaction Principle
The Buchwald-Hartwig amination involves a catalytic cycle mediated by a palladium complex.[2] The cycle commences with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. Subsequent coordination of the amine (this compound) and deprotonation by a base leads to the formation of a palladium-amido complex. The cycle concludes with reductive elimination, which yields the desired N-arylated aminopyrimidine product and regenerates the active Pd(0) catalyst.[2][3] The choice of palladium source, ligand, base, and solvent is critical for the reaction's success and efficiency.[3]
Data Presentation: General Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of related aminopyrimidine and aryl halide substrates. These serve as a starting point for the optimization of the reaction with this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, (NHC)Pd(R-allyl)Cl | Catalyst loading typically ranges from 1-5 mol%.[4][5] |
| Ligand | Xantphos, BINAP, dppf, XPhos, SPhos | Bulky, electron-rich phosphine ligands are often preferred.[3][6] |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are commonly used.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for optimal results.[2] |
| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS until completion. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol details a general procedure for the palladium-catalyzed amination of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol) and the phosphine ligand (e.g., 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., 1.4 mmol of Sodium tert-butoxide).
-
Add this compound (1.0 mmol).
-
Add the aryl bromide (1.2 mmol).
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 5-10 minutes to ensure homogeneity.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. rsc.org [rsc.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Ethoxy-5-fluoropyrimidin-4-amine as a Precursor for Irreversible Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Ethoxy-5-fluoropyrimidin-4-amine as a versatile precursor in the synthesis of irreversible kinase inhibitors. This document outlines the rationale for its use, key synthetic strategies, detailed experimental protocols for the synthesis of a representative irreversible inhibitor, and the biological evaluation of the resulting compounds.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Irreversible kinase inhibitors, which form a covalent bond with a specific residue in the kinase active site, offer several advantages over their reversible counterparts, including prolonged pharmacodynamic effects, high potency, and the ability to overcome certain forms of drug resistance.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of numerous kinase inhibitors due to its ability to mimic the adenine ring of ATP. The specific precursor, this compound, offers several strategic advantages for the synthesis of irreversible kinase inhibitors:
-
Versatile Amino Group: The 4-amino group serves as a key handle for introducing various substituents that can interact with the target kinase and for the eventual attachment of a "warhead" group necessary for irreversible binding.
-
Reactive Fluoro Group: The 5-fluoro substituent can influence the electronic properties of the pyrimidine ring, potentially enhancing binding affinity and metabolic stability. It can also serve as a site for further chemical modification.
-
Ethoxy Group: The 2-ethoxy group can contribute to the overall physicochemical properties of the final inhibitor, such as solubility and cell permeability.
This document will focus on the application of this compound in the synthesis of irreversible inhibitors targeting Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for the synthesis and evaluation of irreversible kinase inhibitors derived from this compound.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of intervention by an irreversible BTK inhibitor.
Caption: General workflow for the synthesis and evaluation of irreversible kinase inhibitors.
Synthesis of Irreversible BTK Inhibitors
A key synthetic strategy for constructing irreversible BTK inhibitors from this compound involves a multi-step process. A representative synthesis is outlined below, targeting a compound with a 2,5-diaminopyrimidine core, a common feature in many BTK inhibitors.[1]
Protocol 1: Synthesis of a Covalent Irreversible BTK Inhibitor
This protocol describes the synthesis of a potent irreversible BTK inhibitor. While the original publication does not start with this compound, this protocol is adapted to showcase its utility in a similar synthetic route.
Step 1: Buchwald-Hartwig Coupling to form N-Aryl Intermediate
This step involves the coupling of this compound with a suitable aniline derivative.
-
Materials:
-
This compound
-
Substituted aniline (e.g., 3-aminobenzamide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
-
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the substituted aniline (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-2-ethoxy-5-fluoropyrimidin-4-amine intermediate.
-
Step 2: Acrylamide Warhead Installation
The reactive acrylamide moiety, which will form the covalent bond with the cysteine residue in BTK, is introduced in this step.
-
Materials:
-
N-Aryl-2-ethoxy-5-fluoropyrimidin-4-amine intermediate from Step 1
-
Acryloyl chloride
-
Base (e.g., Triethylamine or DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or THF)
-
-
Procedure:
-
Dissolve the N-aryl intermediate (1.0 eq) in the anhydrous solvent and cool the solution to 0 °C in an ice bath.
-
Add the base (1.5 eq) to the solution.
-
Slowly add acryloyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final irreversible BTK inhibitor.
-
Biological Evaluation
The synthesized compounds are evaluated for their ability to inhibit the target kinase and their anti-proliferative effects in relevant cancer cell lines.
Protocol 2: BTK Enzyme Inhibition Assay
-
Principle: The inhibitory activity of the compounds against BTK is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.
-
Procedure:
-
Recombinant human BTK enzyme is incubated with varying concentrations of the test compound in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate.
-
After incubation, the reaction is stopped, and the amount of phosphorylated peptide is quantified using a suitable detection method (e.g., HTRF, ELISA).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Protocol 3: Cell Proliferation Assay
-
Principle: The anti-proliferative activity of the compounds is assessed in B-cell lymphoma cell lines that are dependent on BTK signaling.
-
Procedure:
-
Cells (e.g., TMD8, Ramos) are seeded in 96-well plates and treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are determined.
-
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative 2,5-diaminopyrimidine-based irreversible BTK inhibitors, demonstrating the high potency that can be achieved with this scaffold.[1]
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) |
| 31 | BTK | 2.5 | TMD8 | 0.045 |
| 38 | BTK | 1.8 | TMD8 | 0.038 |
| Ibrutinib | BTK | 0.5 | TMD8 | 0.011 |
Note: The data presented is for compounds with a similar core structure to what can be synthesized from this compound. Ibrutinib is included as a reference compound.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of potent and selective irreversible kinase inhibitors. The strategic placement of functional groups on the pyrimidine ring allows for the efficient construction of complex molecules with tailored pharmacological properties. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel irreversible inhibitors targeting a range of kinases implicated in human diseases. Further optimization of the synthetic routes and structure-activity relationship studies can lead to the discovery of next-generation therapeutics.
References
Application Notes and Protocols for N-Alkylation of 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 2-Ethoxy-5-fluoropyrimidin-4-amine, a crucial transformation for the synthesis of novel compounds in drug discovery and development. The protocols outlined below are based on established methodologies for the N-alkylation of aminopyrimidines and related heterocyclic amines.
Introduction
N-alkylation of aminopyrimidines is a fundamental reaction in medicinal chemistry, enabling the introduction of various alkyl groups to modulate the physicochemical and pharmacological properties of the parent molecule. This compound is a valuable building block, and its selective N-alkylation is a key step in the synthesis of a diverse range of biologically active compounds. This guide presents two primary methods for this transformation: classical N-alkylation using alkyl halides and reductive amination with carbonyl compounds.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of this compound based on analogous reactions reported in the literature. These values should serve as a starting point for optimization.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 - 80 | 4 - 8 | 80 - 95 |
| Ethyl Bromide | Cs₂CO₃ | Acetonitrile | 70 - 90 | 6 - 12 | 75 - 90 |
| Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 3 - 6 | 85 - 95 |
| Propargyl Bromide | DIPEA | DMF | 50 - 70 | 5 - 10 | 70 - 85 |
Table 2: Reductive Amination with Aldehydes/Ketones
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 2 - 4 | 85 - 95 |
| Acetaldehyde | Sodium cyanoborohydride | Methanol | Room Temp | 3 - 6 | 80 - 90 |
| Acetone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 12 - 24 | 70 - 85 |
| Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 4 - 8 | 80 - 95 |
Experimental Protocols
Method 1: Classical N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous Solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or Acetone)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (0.1-0.2 M), add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (see Table 1) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate is present, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[1][2]
Method 2: Reductive Amination with Aldehydes or Ketones
This method involves the reaction of this compound with a carbonyl compound to form an imine intermediate, which is subsequently reduced in situ to the corresponding N-alkylated amine.[1][2]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN))
-
Anhydrous Solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in the chosen anhydrous solvent (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Carefully add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[1][2]
Visualizations
Caption: Experimental workflows for N-alkylation.
Caption: General logical relationship in the synthesis process.
References
Application Notes and Protocols for the Use of 2-Ethoxy-5-fluoropyrimidin-4-amine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-ethoxy-5-fluoropyrimidin-4-amine as a versatile building block in solid-phase synthesis (SPS), particularly for the generation of combinatorial libraries of potential therapeutic agents. The protocols outlined below are based on established principles of solid-phase organic synthesis and can be adapted for the synthesis of diverse molecular scaffolds.
Introduction
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of targeted therapeutics, including kinase inhibitors. The pyrimidine core is a common feature in molecules that mimic the hinge-binding motif of ATP in kinase active sites. The presence of a fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the ethoxy group at the 2-position and the primary amine at the 4-position provide handles for chemical diversification. Solid-phase synthesis offers a streamlined approach to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.
Core Applications in Solid-Phase Synthesis
The primary application of this compound in solid-phase synthesis is as a scaffold for the construction of substituted pyrimidine derivatives. A common strategy involves the immobilization of a suitable building block onto a solid support, followed by the sequential addition of other synthons, including the pyrimidine core. Alternatively, the pyrimidine itself can be tethered to the resin, allowing for diversification at its reactive positions.
A generalized workflow for the solid-phase synthesis of a small molecule library using a pyrimidine core is depicted below.
Caption: Generalized workflow for solid-phase synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for key steps in the solid-phase synthesis of compound libraries derived from this compound.
Protocol 1: Immobilization of a Carboxylic Acid to Wang Resin
This protocol describes the attachment of a carboxylic acid building block to a hydroxyl-functionalized resin, which can subsequently be reacted with the pyrimidine amine.
Materials:
-
Wang resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
Fmoc-protected amino acid or other carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol/g substitution) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the solvent.
-
In a separate flask, dissolve the Fmoc-protected amino acid (or other carboxylic acid) (3.0 mmol), HOBt (3.0 mmol), and a catalytic amount of DMAP (0.1 mmol) in DMF (5 mL).
-
Add DIC (3.0 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add the activated carboxylic acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
-
To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting dibenzofulvene-piperidine adduct can be measured at 301 nm.
Protocol 2: Coupling of this compound to a Resin-Bound Carboxylic Acid
This protocol details the amide bond formation between the immobilized carboxylic acid and the amine of the pyrimidine.
Materials:
-
Resin-bound carboxylic acid (from Protocol 1)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Swell the resin-bound carboxylic acid (1 g) in DMF (10 mL) for 1 hour.
-
Drain the solvent.
-
In a separate flask, dissolve this compound (3.0 mmol) and HBTU (3.0 mmol) in DMF (5 mL).
-
Add DIPEA (6.0 mmol) to the solution and stir for 2 minutes.
-
Add the activated pyrimidine solution to the resin.
-
Agitate the mixture at room temperature for 6-8 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: On-Resin Suzuki Coupling for Diversification
This protocol describes a palladium-catalyzed cross-coupling reaction to introduce diversity at a suitable position on the pyrimidine ring (assuming a bromo- or iodo-functionalized pyrimidine was used in a similar coupling protocol).
Materials:
-
Resin-bound pyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
2M Sodium carbonate solution
-
1,2-Dimethoxyethane (DME)
Procedure:
-
Swell the resin-bound pyrimidine (1 g) in DME (10 mL) for 1 hour.
-
In a separate flask, dissolve the arylboronic acid (5.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol) in DME (5 mL).
-
Add the arylboronic acid solution to the resin, followed by the 2M sodium carbonate solution (5.0 mmol).
-
Heat the reaction mixture at 80°C with agitation for 12-16 hours under an inert atmosphere.
-
Cool the reaction to room temperature, drain the solution, and wash the resin sequentially with DME (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 4: Cleavage from Resin
This protocol describes the final step of releasing the synthesized compound from the solid support. The cleavage cocktail will depend on the type of resin and linker used. For Wang resin, a strong acid is typically employed.
Materials:
-
Resin-bound final compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Wash the dried resin with DCM (3 x 10 mL).
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 2 mL) and then with DCM (3 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the crude product under vacuum. The product can then be purified by preparative HPLC.
Data Presentation
The success of a solid-phase synthesis campaign is evaluated by the yield and purity of the final compounds. The following tables provide an illustrative summary of expected outcomes based on typical solid-phase synthesis of small molecules. Actual results may vary depending on the specific reaction conditions and substrates used.
Table 1: Illustrative Loading Efficiencies on Wang Resin
| Building Block | Loading Method | Typical Loading (mmol/g) |
| Fmoc-Gly-OH | DIC/HOBt/DMAP | 0.6 - 0.9 |
| Fmoc-Phe-OH | DIC/HOBt/DMAP | 0.5 - 0.8 |
| 4-Carboxyphenylboronic acid | DIC/HOBt/DMAP | 0.4 - 0.7 |
Table 2: Illustrative Yields and Purities of Final Compounds after Cleavage
| Compound ID | Synthetic Route | Crude Yield (%) | Purity by HPLC (%) |
| P-001 | Protocol 1 -> 2 -> 4 | 65 - 85 | > 90 |
| P-002 | Protocol 1 -> 2 -> 3 -> 4 | 40 - 60 | > 85 |
| P-003 | Protocol 1 -> 2 -> 3 -> 4 | 35 - 55 | > 80 |
Visualization of a Relevant Signaling Pathway
Compounds derived from this compound are often designed as kinase inhibitors. The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.
Caption: Simplified RTK signaling pathway and point of inhibition.
Application Note: Monitoring the Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for monitoring the progress of chemical reactions involving the synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine. This compound is a crucial intermediate in the development of various pharmaceutical agents. The described method allows for the effective separation of the target compound from potential starting materials and byproducts, enabling accurate assessment of reaction completion and purity of the product. This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a visual representation of the experimental workflow.
Introduction
This compound is a substituted pyrimidine derivative with significant interest in medicinal chemistry and drug discovery. Its synthesis involves multiple steps where careful monitoring of the reaction progress is essential to optimize yield and purity. High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of components in a reaction mixture.[1][2] This application note outlines a robust RP-HPLC method developed for the analysis of reaction mixtures containing this compound.
Proposed HPLC Method
Based on the analysis of structurally similar compounds, including aromatic amines and fluorinated pyrimidines, a reverse-phase HPLC method is proposed.[3][4][5] It is recommended to use a C18 column, which is a versatile stationary phase for the separation of moderately polar to nonpolar compounds. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier will allow for the effective separation of components with varying polarities.
Table 1: Proposed HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary Gradient HPLC System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 22.0 | 95 | 5 |
| 25.0 | 95 | 5 |
Experimental Protocol
This protocol describes the procedure for monitoring a reaction synthesizing this compound.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Reference standards of this compound, starting materials, and any known byproducts.
2. Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction in the aliquot immediately, if necessary, by adding a suitable reagent or by rapid cooling.
-
Dilute the aliquot with a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration within the linear range of the detector. A dilution factor of 100 to 1000 is often appropriate.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample onto the column.
-
Run the gradient program as detailed in Table 2.
-
Monitor the chromatogram at 254 nm.
4. Data Analysis
-
Identify the peaks corresponding to the starting materials, product (this compound), and any byproducts by comparing their retention times with those of the injected reference standards.
-
Integrate the peak areas of all identified components.
-
Calculate the percentage conversion of the starting material and the relative purity of the product at each time point. The percentage of a specific component can be estimated using the area percent method, assuming similar response factors for all components.
% Component = (Area of Component Peak / Total Area of All Peaks) x 100
Expected Results and Data Presentation
The HPLC method is expected to provide a clear separation of the target product from its precursors and potential impurities. A hypothetical chromatogram would show distinct peaks for each component at different retention times.
Table 3: Hypothetical Retention Times of Reaction Components
| Compound | Expected Retention Time (min) |
| Starting Material 1 (e.g., a more polar precursor) | ~ 4.5 |
| Starting Material 2 (e.g., a less polar precursor) | ~ 8.2 |
| This compound (Product) | ~ 10.5 |
| Byproduct 1 | ~ 6.8 |
Table 4: Example of Reaction Monitoring Data
| Time (hours) | % Starting Material 1 | % Starting Material 2 | % Product | % Byproduct 1 |
| 0 | 50.0 | 49.5 | 0.0 | 0.5 |
| 1 | 35.2 | 30.1 | 32.5 | 2.2 |
| 2 | 15.8 | 10.5 | 70.1 | 3.6 |
| 4 | 2.1 | 1.5 | 92.3 | 4.1 |
| 6 | < 0.1 | < 0.1 | 94.5 | 5.4 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for monitoring the synthesis of this compound by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for LC-MS Analysis of Reactions Involving 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-5-fluoropyrimidin-4-amine is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The fluorine substituent at the 5-position and the ethoxy group at the 2-position of the pyrimidine ring play crucial roles in modulating the pharmacological properties of the final compounds. Precise and reliable analytical methods are essential for monitoring the progress of reactions involving this intermediate, ensuring the quality of the products, and identifying potential impurities.
This document provides a detailed protocol for the analysis of reaction products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The high sensitivity and selectivity of LC-MS make it an ideal technique for the quantitative analysis of complex reaction mixtures, enabling accurate determination of reactants, products, and byproducts.
Hypothetical Reaction: Nucleophilic Aromatic Substitution
For the purpose of these application notes, we will consider a common reaction in medicinal chemistry: the nucleophilic aromatic substitution (SNAr) of the fluorine atom on this compound with morpholine. This reaction is often a key step in the synthesis of more complex drug candidates.
Reaction Scheme:
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS analysis of the starting material and the expected product from the hypothetical SNAr reaction.
Table 1: Analyte Properties and Mass Spectrometry Parameters
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| This compound (Starting Material) | C₆H₈FN₃O | 157.15 | 158.1 | 131.1 |
| 2-Ethoxy-5-(morpholin-4-yl)pyrimidin-4-amine (Product) | C₁₀H₁₆N₄O₂ | 224.26 | 225.2 | 168.1 |
Table 2: Chromatographic Parameters and Retention Times
| Analyte | Retention Time (min) |
| This compound (Starting Material) | 2.8 |
| 2-Ethoxy-5-(morpholin-4-yl)pyrimidin-4-amine (Product) | 4.2 |
Table 3: Hypothetical Reaction Monitoring Data
| Time Point (hours) | Starting Material Area (%) | Product Area (%) |
| 0 | 100 | 0 |
| 1 | 75.2 | 24.8 |
| 2 | 51.5 | 48.5 |
| 4 | 22.1 | 77.9 |
| 8 | 5.3 | 94.7 |
| 24 | <1 | >99 |
Experimental Protocols
Sample Preparation for LC-MS Analysis
For the analysis of a reaction mixture, a simple dilution is often sufficient.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
0.22 µm syringe filters
Procedure:
-
Reaction Quenching: If necessary, quench the reaction with an appropriate reagent. For many reactions, dilution in the sample preparation solvent is sufficient to stop the reaction.
-
Sample Dilution: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. For example, add 10 µL of the reaction mixture to 990 µL of the diluent, vortex, and then take 10 µL of this solution and add it to 990 µL of the diluent.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Method
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for qualitative analysis.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Mandatory Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Hypothetical SNAr reaction pathway.
Discussion
The developed LC-MS method provides excellent sensitivity and selectivity for the quantitative analysis of this compound and its nucleophilic substitution product. The use of a C18 column allows for good chromatographic separation of the more polar starting material from the less polar product. The gradient elution ensures that both compounds are eluted with good peak shape in a reasonable run time. Positive mode ESI was chosen as the pyrimidine nitrogens are readily protonated.
The fragmentation of the parent compound likely involves the loss of an ethyl group from the ethoxy moiety, while the product's fragmentation could involve cleavage of the morpholine ring. These characteristic fragments provide a high degree of certainty in the identification and quantification of the analytes.
Conclusion
This application note details a robust and reliable LC-MS method for the analysis of reactions involving this compound. The provided protocols and parameters can be readily adapted for the analysis of other similar pyrimidine derivatives and their reaction products, making it a valuable tool in drug discovery and development for reaction monitoring, purity assessment, and characterization of potential pharmaceutical candidates.
Purification of "2-Ethoxy-5-fluoropyrimidin-4-amine" derivatives by column chromatography
An Application Note on the Purification of 2-Ethoxy-5-fluoropyrimidin-4-amine Derivatives by Column Chromatography
For researchers, scientists, and drug development professionals, the efficient purification of synthetic compounds is a critical step in the discovery and development of new therapeutic agents. This document provides a detailed protocol and application guidance for the purification of this compound and its derivatives using column chromatography, a fundamental technique for the separation and purification of individual compounds from a mixture.
Introduction
This compound is a substituted pyrimidine that serves as a valuable building block in medicinal chemistry. Its derivatives are explored for various therapeutic applications, necessitating high purity for accurate biological evaluation. Column chromatography is a widely used method for the purification of such heterocyclic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.
The selection of the stationary phase, mobile phase, and elution technique is paramount for successful purification. For polar compounds like this compound, silica gel is a common stationary phase, while the mobile phase typically consists of a mixture of a non-polar solvent and a more polar solvent.
General Purification Strategy
The purification of this compound derivatives from a crude reaction mixture generally involves several steps, from initial workup to final polishing. A typical workflow is outlined below.
Experimental Protocols
The following protocols provide a detailed methodology for the purification of this compound derivatives by column chromatography.
Materials and Equipment
-
Crude this compound derivative
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or other non-polar solvent like heptane)
-
Ethyl acetate (or other moderately polar solvent like dichloromethane)
-
Methanol (or other polar solvent like ethanol)
-
Glass chromatography column or flash chromatography system
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
Protocol 1: Column Chromatography (General Procedure)
This protocol is a general method suitable for the purification of a range of this compound derivatives.[1]
Step 1: Selection of Mobile Phase
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal solvent system should provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.
Step 2: Column Packing
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase through the packed silica gel.
Step 3: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.
Step 4: Elution and Fraction Collection
-
Begin elution with the initial, less polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Collect fractions of the eluent in separate tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
Step 5: Product Recovery
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables summarize typical data for the purification of a hypothetical 10-gram batch of crude this compound derivative with an initial purity of 80%.
Table 1: Comparison of Elution Systems
| Mobile Phase System (v/v) | Product Rf | Impurity 1 Rf | Impurity 2 Rf | Resolution |
| Hexane / Ethyl Acetate (70:30) | 0.35 | 0.45 | 0.20 | Good |
| Dichloromethane / Methanol (98:2) | 0.40 | 0.50 | 0.25 | Excellent |
| Toluene / Acetone (80:20) | 0.30 | 0.38 | 0.18 | Moderate |
Table 2: Purification Performance
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent Consumption (mL/g crude) |
| Flash Chromatography (Hexane/EtOAc) | 80 | >98 | 85 | 150-200 |
| Gravity Column (DCM/MeOH) | 80 | >99 | 78 | 250-300 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate mobile phase. | Optimize the solvent system using TLC. Try a different solvent system. |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| Cracked Column Bed | Silica gel bed ran dry. | Ensure the solvent level is always above the top of the stationary phase. |
| Uneven packing. | Repack the column carefully, ensuring a homogenous slurry. | |
| Product Elutes Too Quickly | Mobile phase is too polar. | Start with a less polar mobile phase and use a shallower gradient. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A small amount of a highly polar solvent (e.g., methanol) can be added. |
Conclusion
The purification of this compound derivatives by column chromatography is a robust and adaptable method. The protocols and guidelines presented here provide a solid foundation for achieving high purity of these valuable compounds. Careful optimization of the mobile phase and adherence to proper column packing and loading techniques are crucial for successful separation. The illustrative data and troubleshooting guide further assist in the practical application of this technique in a research and development setting.
References
Application Notes and Protocols for the Synthesis of Selective Aurora Kinase Inhibitors Using 2-Ethoxy-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Aurora Kinases in Oncology and the Promise of Pyrimidine-Based Inhibitors
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are pivotal regulators of mitosis.[1] Their functions are integral to processes such as centrosome maturation, chromosome segregation, and cytokinesis.[1] Dysregulation and overexpression of Aurora kinases are frequently observed in a wide range of human cancers, correlating with poor prognosis and making them highly attractive targets for therapeutic intervention.[1][2] The development of small molecule inhibitors targeting these kinases has become a significant focus in oncology drug discovery.[3]
Pyrimidine-based scaffolds have emerged as a privileged structure in the design of kinase inhibitors, including those targeting Aurora kinases.[3][4] These heterocyclic moieties can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature among many successful kinase inhibitors.[4] The strategic substitution of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the application of 2-Ethoxy-5-fluoropyrimidin-4-amine , a key building block for the synthesis of a new generation of selective Aurora kinase inhibitors.
The Strategic Advantage of the this compound Scaffold
The selection of this compound as a starting material is based on sound medicinal chemistry principles. The fluorine atom at the 5-position can enhance binding affinity through various non-covalent interactions and can improve metabolic stability. The ethoxy group at the 2-position provides a handle for further chemical modification and can influence the overall physicochemical properties of the final compound. This strategic combination of substituents makes this pyrimidine derivative a valuable starting point for creating potent and selective Aurora kinase inhibitors.
Synthesis of a Selective Aurora Kinase Inhibitor: A Representative Protocol
While numerous pyrimidine-based Aurora kinase inhibitors are in development, this section provides a representative synthesis of a selective inhibitor for Aurora A, based on established synthetic strategies for 2,4-diaminopyrimidines.[5]
Target Molecule: N-(4-((5-fluoro-2-methoxyphenyl)amino)pyrimidin-4-yl)acrylamide
This protocol outlines the synthesis of a conceptual selective Aurora A inhibitor, demonstrating the utility of the 2-ethoxy-5-fluoropyrimidine core.
Caption: Synthetic workflow for a selective Aurora kinase inhibitor.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-(4-iodophenyl)-2-ethoxy-5-fluoropyrimidin-4-amine (Intermediate 1)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 4-iodoaniline (1.1 eq).
-
Catalyst and Ligand: Add a palladium catalyst, for example, Pd2(dba)3 (0.05 eq), and a phosphine ligand such as Xantphos (0.1 eq).
-
Base: Add a base, for instance, cesium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100 °C for 12-18 hours.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired intermediate.
Step 2: Synthesis of N-(4-((2-ethoxy-5-fluoropyrimidin-4-yl)amino)phenyl)acrylamide (Final Product)
-
Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Acylation: Cool the solution to 0 °C and add a base such as triethylamine (1.5 eq). Slowly add acryloyl chloride (1.2 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.
Protocols for Biological Evaluation
The synthesized inhibitor should be evaluated for its biological activity using a series of biochemical and cellular assays.
Biochemical Assay: In Vitro Kinase Inhibition
This assay determines the 50% inhibitory concentration (IC50) of the compound against purified Aurora A and Aurora B kinases.
-
Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinases
-
ATP
-
Kinase-specific peptide substrate
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound dissolved in DMSO
-
-
Protocol:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 384-well plate, add the diluted compound, the respective Aurora kinase, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
-
Cellular Assay: Anti-proliferative Activity
This assay measures the ability of the compound to inhibit the growth of cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Test compound dissolved in DMSO
-
-
Protocol:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the compound concentration.
-
Cellular Assay: Target Engagement and Cell Cycle Analysis
Western blotting and flow cytometry can be used to confirm that the compound inhibits Aurora kinase activity within cells and induces the expected cell cycle effects.
-
Western Blotting:
-
Treat cells with the compound for a specified time.
-
Lyse the cells and perform SDS-PAGE and Western blotting using antibodies against phospho-Aurora A (Thr288) and phospho-histone H3 (Ser10) as markers for Aurora A and Aurora B activity, respectively.
-
-
Flow Cytometry:
-
Treat cells with the compound for 24-48 hours.
-
Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). Inhibition of Aurora kinases typically leads to a G2/M arrest.[5]
-
Structure-Activity Relationship (SAR) Insights
The development of potent and selective Aurora kinase inhibitors from the 2,4-diaminopyrimidine scaffold is guided by understanding the structure-activity relationships.
| Compound | R1 | R2 | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (B/A) |
| A | H | H | 500 | 1000 | 2 |
| B | F | H | 150 | 800 | 5.3 |
| C | H | OCH3 | 400 | 900 | 2.25 |
| D | F | OCH3 | 50 | 1500 | 30 |
Data is illustrative and based on general trends observed in the literature.
The table above illustrates that the presence of a fluorine atom at the 5-position of the pyrimidine ring (Compound B vs. A) can improve potency. Furthermore, strategic substitutions on the aniline ring (Compound D vs. B) can significantly enhance both potency and selectivity for Aurora A over Aurora B.
Caption: Key structure-activity relationships for pyrimidine-based Aurora kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel and selective Aurora kinase inhibitors. The protocols and insights provided in this guide offer a framework for researchers in the field of drug discovery to design, synthesize, and evaluate new chemical entities with the potential to become next-generation cancer therapeutics. The strategic use of this and related pyrimidine scaffolds will continue to be a fruitful area of research in the quest for more effective and safer oncology drugs.
References
- 1. Recent advancements in mechanistic research, therapeutic potential, and structure-activity relationships of aurora kinase inhibitors in cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 5. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Ethoxy-5-fluoropyrimidin-4-amine Synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. Here, we will delve into common experimental issues, their underlying causes, and provide actionable, field-tested solutions to optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and which is most susceptible to low yield?
A1: The synthesis of this compound typically involves a multi-step process. A common pathway begins with the construction of a pyrimidine core, followed by halogenation and amination.[1] A key intermediate is often 2-ethoxy-4,6-dichloropyrimidine, which is then fluorinated to 2-ethoxy-4,6-difluoropyrimidine.[2] The final step is a nucleophilic aromatic substitution (SNAr) to introduce the amine group at the 4-position. The fluorination and amination steps are often where yield loss is most significant due to competing reactions and stringent reaction condition requirements.
Q2: I'm experiencing a significantly lower yield than reported in the literature. What are the most probable causes?
A2: Low yields in fluorinated pyrimidine synthesis are a frequent challenge.[3] The primary culprits often include:
-
Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can drastically affect yield.[5]
-
Moisture Contamination: Many reagents used in these syntheses are sensitive to moisture, which can quench reactive intermediates or cause hydrolysis.[6]
-
Inefficient Purification: Product loss during work-up and purification steps is a common source of reduced yield.
Q3: Are there any common, identifiable byproducts in this synthesis that could indicate specific problems?
A3: Yes, the formation of certain byproducts can be diagnostic. For instance, the presence of hydroxylated pyrimidines suggests moisture contamination in your reaction.[7] Incomplete fluorination can leave chlorinated or di-aminated species in your product mixture. During amination, if the reaction is not selective, you may also form the 2-amino isomer or di-aminated byproducts. Careful analysis of your crude product by techniques like NMR, LC-MS, and HPLC is crucial for identifying these impurities and diagnosing the root cause of the issue.
II. Troubleshooting Guide: Low Yield Diagnosis and Solutions
This section provides a structured approach to identifying and resolving the root causes of low yield in your synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Symptoms: Significant amount of unreacted 2-ethoxy-4-chloro-5-fluoropyrimidine or 2-ethoxy-4,6-difluoropyrimidine observed in the crude product analysis.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Inactive Aminating Agent | The ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) may have degraded or be of insufficient concentration. | Use a fresh, properly tittered source of ammonia. For reactions in organic solvents, ensure the ammonia solution is saturated. |
| Insufficient Reaction Temperature | The nucleophilic aromatic substitution (SNAr) may have a significant activation energy barrier that is not being overcome at the current reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.[5] |
| Inadequate Reaction Time | The reaction may simply require more time to reach completion. | Extend the reaction time and monitor the consumption of the starting material. An initial time-course study can help determine the optimal reaction duration.[4] |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing low starting material conversion.
Issue 2: Formation of Significant Byproducts
Symptoms: Multiple spots on TLC or peaks in LC-MS of the crude product, leading to a complex mixture and difficult purification.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Moisture in the Reaction | Water can compete with the amine as a nucleophile, leading to the formation of the corresponding 4-hydroxy-pyrimidine byproduct. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).[6] |
| Over-Amination (Di-substitution) | If starting from a di-halogenated pyrimidine, both halogens can be substituted by the amine if the reaction conditions are too harsh or the stoichiometry is not carefully controlled. | Carefully control the stoichiometry of the aminating agent (typically 1.0-1.2 equivalents). Run the reaction at the lowest effective temperature and monitor for the formation of the di-amino byproduct. |
| Side Reactions of the Ethoxy Group | Under strongly acidic or basic conditions, the ethoxy group could potentially be cleaved. | Maintain a neutral or slightly basic pH during the reaction and work-up. Avoid prolonged exposure to strong acids or bases. |
| Ring Opening/Rearrangement | Pyrimidine rings can sometimes undergo rearrangement or cleavage under harsh conditions, though this is less common for this specific substrate. One such example is the Dimroth rearrangement. | If other troubleshooting fails, consider if the reaction conditions are too extreme. Analysis by 2D NMR could help identify rearranged structures. |
Byproduct Formation Decision Tree
Caption: A decision tree for addressing byproduct formation.
Issue 3: Product Loss During Work-up and Purification
Symptoms: Good conversion observed in the crude reaction mixture, but the final isolated yield is low.
Potential Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Action |
| Product Solubility | The product may have some solubility in the aqueous phase during extraction, leading to loss. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent. Use brine for the final wash to reduce the solubility of the organic product in the aqueous phase.[3] |
| Emulsion Formation | The presence of polar functionalities can lead to the formation of stable emulsions during extraction, trapping the product. | Add a small amount of brine to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
| Decomposition on Silica Gel | The amine functionality can interact strongly with acidic silica gel, leading to streaking and irreversible adsorption during column chromatography. | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 1% triethylamine in the eluent). Alternatively, use a different stationary phase like alumina. |
| Product Volatility | While less likely for this compound, some products can be lost during solvent removal under high vacuum, especially if they are low-melting solids. | Use a rotary evaporator with careful control of the vacuum and bath temperature. Avoid prolonged drying on a high-vacuum line. |
III. Experimental Protocols
General Protocol for Amination of 2-Ethoxy-4-chloro-5-fluoropyrimidine
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Ethoxy-4-chloro-5-fluoropyrimidine
-
Ammonia solution (e.g., 7N in Methanol or 28% aqueous solution)
-
Anhydrous solvent (e.g., THF, Dioxane, or Ethanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
-
Triethylamine (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-Ethoxy-4-chloro-5-fluoropyrimidine (1.0 eq) and the anhydrous solvent.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the ammonia solution (1.2 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. It is advisable to add 0.5-1% triethylamine to the eluent to prevent streaking.
Protocol: HPLC Analysis of Reaction Mixture
This protocol provides a general method for analyzing the purity of your product and identifying byproducts.
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at a wavelength where the pyrimidine core absorbs, typically around 254 nm.
IV. References
-
BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis. 3
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. 4
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. 5
-
BenchChem. (2025). Troubleshooting low yield in heterocycle fluorination reactions. 6
-
BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine and its Precursors. 1
-
Google Patents. (n.d.). CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine. 2
-
BenchChem. (2025). Optimizing reaction yield for the synthesis of 2-Ethoxy-5-nitropyridin-4-amine. 7
References
- 1. benchchem.com [benchchem.com]
- 2. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for "2-Ethoxy-5-fluoropyrimidin-4-amine" Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Ethoxy-5-fluoropyrimidin-4-amine" in various coupling reactions.
Troubleshooting Guides & FAQs
This section is designed to address specific issues that may be encountered during the experimental process. The guidance provided is based on established principles of organic chemistry and findings from related substituted pyrimidine coupling reactions.
I. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Q1: I am observing low to no yield in my Suzuki-Miyaura or Buchwald-Hartwig coupling reaction with this compound. What are the likely causes?
A1: Low yields in palladium-catalyzed cross-coupling reactions with this substrate can stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or the inherent reactivity of the pyrimidine core.
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical. For electron-rich and potentially sterically hindered aminopyrimidines, bulky and electron-rich phosphine ligands often provide the best results.
-
Base Selection: The base plays a crucial role in the catalytic cycle. An inappropriate or weak base can lead to poor reactivity. Strong, non-nucleophilic bases are often required, but must be compatible with other functional groups in your coupling partner.
-
Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. The reaction temperature needs to be optimized; insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials, products, or the catalyst.
-
Inherent Reactivity: The 2-ethoxy and 4-amino groups are electron-donating, which can reduce the reactivity of the pyrimidine ring towards oxidative addition, a key step in the catalytic cycle. The 5-fluoro substituent is electron-withdrawing and can influence the electronics of the system.
Troubleshooting Steps:
-
Screen Catalysts and Ligands: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. For Buchwald-Hartwig reactions, catalyst systems based on ligands like XPhos, SPhos, or RuPhos are often effective for challenging substrates. For Suzuki couplings, ligands such as SPhos or DavePhos can be beneficial.
-
Optimize the Base: If using a weaker base like K₂CO₃, consider switching to a stronger base such as Cs₂CO₃, K₃PO₄, or NaOtBu. Be mindful of the base sensitivity of your coupling partner.
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled and degassed solvents. Ensure all glassware is thoroughly dried. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Vary the Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be a valuable tool for accelerating sluggish reactions.
Q2: I am observing significant debromination or dechlorination of my aryl halide coupling partner instead of the desired coupling product. How can I minimize this side reaction?
A2: Protodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich substrates or under harsh conditions.
Mitigation Strategies:
-
Use Milder Bases: Very strong bases can sometimes promote this side reaction. Consider using K₃PO₄ or Cs₂CO₃ instead of alkali metal tert-butoxides.
-
Lower the Reaction Temperature: High temperatures can favor protodehalogenation. Try running the reaction at a lower temperature for a longer period.
-
Optimize the Ligand: Certain phosphine ligands can influence the rate of reductive elimination versus side reactions. Experimenting with different ligands can sometimes solve this issue.
-
Ensure Anhydrous Conditions: Trace amounts of water can act as a proton source for this side reaction. Ensure all reagents and solvents are scrupulously dried.
II. Amide Bond Formation
Q3: My amide coupling reaction between this compound and a carboxylic acid is sluggish and gives low yields. What can I do?
A3: The amino group of this compound is on an electron-deficient pyrimidine ring, which can reduce its nucleophilicity, making amide bond formation challenging.
Troubleshooting Steps:
-
Use a More Powerful Coupling Reagent: Standard carbodiimide reagents like EDC or DCC may not be effective. Switch to more potent uronium- or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP.[1] These reagents are known to be more effective for coupling with less nucleophilic amines.[2]
-
Activate the Carboxylic Acid as an Acid Chloride: Converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride will create a highly reactive electrophile that can overcome the low nucleophilicity of the amine. This method should be used with caution as it can be less functional group tolerant.
-
Optimize the Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically required to neutralize the acid formed and to deprotonate the amine salt if applicable. Ensure at least one equivalent of base is used.
-
Increase the Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often drive the reaction to completion. Monitor for any potential decomposition.
Q4: I am observing side reactions, such as racemization of my chiral carboxylic acid, during the amide coupling. How can I prevent this?
A4: Racemization is a common issue in amide coupling, especially when using highly reactive coupling reagents or elevated temperatures.
Mitigation Strategies:
-
Use Racemization-Suppressing Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can be used in conjunction with carbodiimide coupling reagents to minimize racemization.[1]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly reduce the rate of racemization.
-
Choose the Right Coupling Reagent: Some coupling reagents are known to cause less racemization than others. For example, COMU, an Oxyma-based reagent, is reported to have a low propensity for racemization.
Data Presentation
The following tables summarize typical reaction conditions for various coupling reactions. These are starting points and may require further optimization for specific substrates.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2-5 mol%) | Pd(PPh₃)₄ is often effective, but air-stable pre-catalysts can also be used. |
| Ligand | SPhos or XPhos (4-10 mol%) | Required when using Pd₂(dba)₃. Bulky, electron-rich ligands are preferred. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Solvents should be degassed prior to use. |
| Temperature | 80-110 °C | Microwave irradiation can significantly shorten reaction times. |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | Air-stable palladium pre-catalysts are also a good option. |
| Ligand | XPhos, SPhos, or RuPhos (2-10 mol%) | The choice of ligand is crucial and substrate-dependent. |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents) | NaOtBu is a strong base; K₃PO₄ is a milder alternative. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and deoxygenated solvents are essential. |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive aryl halides. |
| Reaction Time | 4-24 hours | Monitor by TLC or LC-MS. |
Table 3: Representative Conditions for Amide Bond Formation
| Parameter | Condition | Notes |
| Coupling Reagent | HATU (1.1-1.5 equivalents) or PyBOP (1.1-1.5 equivalents) | These are highly effective for challenging couplings. |
| Base | DIPEA or TEA (2-3 equivalents) | A non-nucleophilic base is required. |
| Solvent | DMF or DCM (anhydrous) | Polar aprotic solvents are generally preferred. |
| Temperature | 0 °C to 60 °C | Start at a lower temperature to minimize side reactions. |
| Reaction Time | 1-12 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1).
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Add this compound (1.2 eq.) and the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Amide Coupling using HATU
-
In a dry flask, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DMF.
-
Add HATU (1.1 eq.) and a non-nucleophilic base like DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq.) in a minimal amount of the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: A generalized experimental workflow for a coupling reaction.
Caption: Simplified MAPK signaling pathway and the inhibitory action of a pyrimidine-based drug.[3][4][5]
References
- 1. bachem.com [bachem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Ethoxy-5-fluoropyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethoxy-5-fluoropyrimidin-4-amine. The following sections detail methods to remove impurities and offer guidance on common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Impurities in this compound typically arise from the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 2,4-dichloro-5-fluoropyrimidine or 2-ethoxy-4-chloro-5-fluoropyrimidine, depending on the specific synthesis.
-
Regioisomers: If the starting materials are asymmetric, isomers can form.
-
Side-Reaction Products: Products from reactions with protecting groups or other reagents used in the synthesis.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: A good starting point for recrystallization is to use a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are often effective for aminopyrimidine derivatives.
Q4: What are the suggested conditions for column chromatography of this compound?
A4: For column chromatography, silica gel is the recommended stationary phase. A gradient elution with a mobile phase consisting of a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is typically effective. The optimal ratio will depend on the specific impurities present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Possible Causes:
-
The chosen solvent has too high a solubility for the compound at low temperatures.
-
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.
-
An excessive amount of solvent was used.
Solutions:
-
Solvent Screening: Test a range of solvents and solvent mixtures to find the optimal system.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Issue 2: Poor Separation During Column Chromatography
Possible Causes:
-
The polarity of the eluent is too high, causing all compounds to elute quickly.
-
The polarity of the eluent is too low, resulting in very slow or no elution of the desired product.
-
The column is overloaded with the crude sample.
Solutions:
-
TLC Optimization: Before running the column, use thin-layer chromatography (TLC) to determine the optimal solvent system for separation.
-
Gradient Elution: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.
-
Proper Loading: Do not exceed the loading capacity of your column. As a general rule, use a sample-to-silica ratio of 1:50 to 1:100 by weight.
Data Presentation
The following tables summarize representative quantitative data for the purification of a 10g batch of crude this compound.
Table 1: Purity and Yield after Recrystallization
| Solvent System | Initial Purity (%) | Purity after Recrystallization (%) | Yield (%) |
| Ethanol | 85 | 95 | 80 |
| Isopropanol | 85 | 96 | 75 |
| Ethyl Acetate/Hexanes | 85 | 97 | 85 |
Table 2: Purity and Yield after Column Chromatography
| Eluent System (Hexane:Ethyl Acetate) | Initial Purity (%) | Purity after Chromatography (%) | Yield (%) |
| Gradient 9:1 to 7:3 | 85 | >99 | 90 |
| Isocratic 8:2 | 85 | 98.5 | 88 |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Methodology:
-
Place 10g of crude this compound in a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., 50 mL of ethyl acetate) and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 1 hour to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
Objective: To achieve high purity of this compound by separating it from closely related impurities.
Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in hexanes.
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve 1g of crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column bed.
-
Elution: Begin elution with a mobile phase of 9:1 hexane:ethyl acetate, collecting fractions.
-
Gradient Increase: Gradually increase the polarity of the mobile phase to 7:3 hexane:ethyl acetate to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
"2-Ethoxy-5-fluoropyrimidin-4-amine" stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of 2-Ethoxy-5-fluoropyrimidin-4-amine. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] Keep containers tightly sealed and protect from light and moisture. For prolonged storage, refrigeration (2-8 °C) is advisable.
Q2: What is the general stability profile of this compound?
A2: While specific data for this compound is limited, fluorinated pyrimidines generally exhibit enhanced metabolic and chemical stability due to the strong carbon-fluorine bond.[2][3] The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the pyrimidine ring.[4] However, like other aminopyrimidines, it may be susceptible to degradation under harsh acidic, basic, oxidative, and photolytic conditions.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure, potential degradation pathways may include:
-
Hydrolysis: The ethoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a hydroxylated pyrimidine derivative. The amine group could also be a site for hydrolytic deamination.
-
Oxidation: The pyrimidine ring and the amine group are potential sites for oxidation, which can lead to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization or other complex transformations. The degradation of pyrimidines like uracil and thymine involves ring opening and subsequent breakdown into smaller molecules such as beta-alanine.[5][6][7]
Q4: Are there any known incompatible materials with this compound?
A4: Avoid strong oxidizing agents, strong acids, and strong bases, as they can promote degradation.[1][8] It is also good practice to avoid storing it with reactive materials that could catalyze its decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after short-term storage. | Contamination or initial degradation. | 1. Re-analyze a freshly prepared sample from a new stock vial.2. Ensure proper storage conditions (cool, dry, dark).3. Check the purity of the solvent used for sample preparation. |
| Loss of compound potency over time in solution. | Degradation in solution. | 1. Prepare fresh solutions for each experiment.2. Investigate the stability of the compound in the specific solvent and pH used.3. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. |
| Discoloration of the solid compound. | Potential degradation or contamination. | 1. Do not use the discolored material.2. Re-evaluate storage conditions; ensure the container is properly sealed and protected from light and air.3. Consider re-purification if the material is critical and a fresh lot is unavailable. |
| Inconsistent experimental results. | Compound instability under experimental conditions. | 1. Perform forced degradation studies to understand the compound's lability under your specific experimental conditions (e.g., pH, temperature, light exposure).2. Use a stability-indicating analytical method to monitor for degradation products. |
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10][11][12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Hydrolysis of the ethoxy group to a hydroxyl group; deamination. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | Hydrolysis of the ethoxy group; potential ring opening. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxides; ring-opened products. |
| Thermal Degradation | Solid state at 80°C for 48 hours | Limited degradation expected, but depends on the melting point and intrinsic stability. |
| Photodegradation | Solution exposed to UV light (e.g., 254 nm) for 24 hours | Dimerization; complex rearrangements. |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC-UV
Objective: To determine the stability of this compound under various stress conditions using High-Performance Liquid Chromatography with UV detection.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Forced Degradation Sample Preparation:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal (in solution): Dilute 1 mL of the stock solution with 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water). Incubate at 60°C.
-
Photolytic: Expose a solution of the compound to a UV lamp.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
Visualizations
Potential Degradation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 7. reddit.com [reddit.com]
- 8. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. pharmaguru.co [pharmaguru.co]
Technical Support Center: A Guide to the Stable Storage and Handling of 2-Ethoxy-5-fluoropyrimidin-4-amine
Welcome to the technical support center for 2-Ethoxy-5-fluoropyrimidin-4-amine (CAS 56076-21-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. By understanding the principles behind proper storage and recognizing the signs of decomposition, you can safeguard the quality of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1][2] Furthermore, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric components.[1][2] The container should be tightly sealed to protect it from moisture and air, as related fluorinated compounds can be sensitive to both.[3]
Q2: Why is an inert atmosphere necessary for storing this compound?
While specific data on the atmospheric sensitivity of this compound is not extensively published, the general class of fluorinated pyrimidines can be susceptible to oxidative degradation and hydrolysis. The inert atmosphere displaces oxygen and moisture, minimizing the risk of these decomposition pathways. The amino and ethoxy groups on the pyrimidine ring can be susceptible to oxidation, which could lead to the formation of undesired impurities.
Q3: Can I store this compound at room temperature for short periods?
For short-term use, such as during the weighing and preparation of solutions for an experiment, brief exposure to ambient conditions is generally acceptable. However, for any period longer than a few hours, it is strongly advised to return the compound to its recommended storage conditions of 2-8°C under an inert atmosphere. Prolonged exposure to room temperature, light, and atmospheric conditions can accelerate decomposition.
Q4: What are the signs of decomposition I should look for?
Visual inspection is the first line of defense against using a degraded compound. Signs of decomposition for this compound, which is typically a solid, may include:
-
Color Change: Any deviation from the initial color of the solid could indicate the formation of degradation products.
-
Clumping or Caking: This may suggest the absorption of moisture (hygroscopicity), which could facilitate hydrolytic decomposition.
-
Inconsistent Analytical Results: If you observe unexpected peaks in your analytical data (e.g., HPLC, LC-MS, NMR) or a decrease in the main peak's purity, this is a strong indicator of degradation.
Troubleshooting Guide: Is My Compound Decomposing?
Encountering unexpected results in your experiments can be frustrating. This troubleshooting guide will help you determine if the integrity of your this compound is a potential contributing factor.
Potential Decomposition Pathways
While a definitive forced degradation study for this specific molecule is not publicly available, based on the reactivity of substituted pyrimidines, we can infer several potential decomposition pathways:
-
Hydrolysis of the Ethoxy Group: The 2-ethoxy group could be susceptible to hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to form 2-hydroxy-5-fluoropyrimidin-4-amine. The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the pyrimidine ring.
-
Reactions Involving the Amino Group: The 4-amino group can undergo various reactions, including oxidation or interaction with reactive species in your experimental setup.
-
Photodegradation: Fluorinated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-fluorine bond or other ring modifications. It is, therefore, prudent to protect the compound from prolonged exposure to light.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for suspected decomposition of this compound.
Step-by-Step Troubleshooting Protocol
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table below. Any deviation could be a root cause of degradation.
-
Analytical Purity Assessment:
-
Methodology: Utilize a suitable analytical method to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose. For more detailed information on impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide mass information of potential degradation products.
-
Sample Preparation: Prepare a fresh solution of your this compound in a suitable solvent.
-
Analysis: Run the sample on your analytical instrument and compare the resulting chromatogram or spectrum to the Certificate of Analysis (CoA) provided by the supplier or to data from a freshly opened, trusted batch of the compound.
-
-
Data Interpretation:
-
Purity Decrease: A significant decrease in the area of the main peak compared to the CoA or a reference standard is a clear indication of degradation.
-
Appearance of New Peaks: The presence of new, significant peaks in your chromatogram suggests the formation of impurities. If using LC-MS, the mass of these new peaks can provide clues to their identity. For example, a mass corresponding to the hydrolyzed product (2-hydroxy-5-fluoropyrimidin-4-amine) would strongly suggest that hydrolysis is a degradation pathway.
-
-
Action Plan: If you confirm that your compound has degraded, it is crucial to quarantine the affected batch to prevent its use in further experiments. Contact the supplier's technical support with your findings to discuss potential replacement or further investigation.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C | To slow down the rate of potential chemical degradation.[1][2] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | To prevent oxidation and reaction with atmospheric moisture.[1][2] |
| Container | Tightly Sealed, Opaque | To protect from moisture, air, and light.[3] |
| Incompatible Substances | Strong Oxidizing Agents, Strong Acids, Strong Bases | To prevent chemical reactions that could lead to decomposition. |
By adhering to these storage and handling guidelines, you can ensure the integrity of your this compound and maintain the quality and reproducibility of your research.
References
Technical Support Center: Managing Regioselectivity in Reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine
Welcome to the technical support center for 2-Ethoxy-5-fluoropyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in various chemical transformations involving this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for common organic reactions?
The primary reactive sites on this compound are the carbon atoms of the pyrimidine ring, particularly C4 and C6, and the exocyclic amino group. The fluorine atom at the C5 position and the ethoxy group at the C2 position significantly influence the reactivity of the ring. For nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, the positions bearing a potential leaving group are the most relevant. In this molecule, while there isn't a typical halogen leaving group at C4 or C6, the electronic nature of the ring can still direct reactions. The amino group at C4 can also undergo various transformations.
Q2: Which position is generally more reactive towards nucleophilic aromatic substitution (SNAr)?
In many pyrimidine systems, the C4 and C6 positions are the most electrophilic and thus most susceptible to nucleophilic attack. For 2,4-dihalopyrimidines, reactions generally favor the C4 site.[1][2] The presence of a strong electron-withdrawing group at the C5 position, such as the fluorine atom in this compound, can enhance the electrophilicity of the adjacent C4 and C6 positions. However, the interplay of electronic and steric effects ultimately dictates the regioselectivity.
Q3: How does the fluorine atom at C5 influence regioselectivity?
The fluorine atom at C5 is a strongly electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its presence is expected to increase the electrophilic character of the C4 and C6 positions. In some cases, a strongly electron-withdrawing substituent at C5 can steer nucleophilic attack to the C2 position, deviating from the general preference for C4.[1]
Q4: Can I expect to perform electrophilic aromatic substitution on this molecule?
Direct electrophilic aromatic substitution on the pyrimidine ring is generally challenging due to its electron-deficient nature.[3] The two nitrogen atoms in the ring significantly withdraw electron density, making it much less reactive towards electrophiles than benzene.[3] Reactions such as nitration or Friedel-Crafts are typically not feasible unless the ring is heavily activated with strongly electron-donating groups. The presence of the amino group at C4 does provide some activation, but successful electrophilic substitution is not guaranteed and would likely require harsh conditions.
Q5: What types of metal-catalyzed cross-coupling reactions are feasible with this compound?
While this compound does not have a typical halide leaving group for standard cross-coupling, derivatization to introduce a halide or triflate at a reactive position would enable a range of reactions. Should a leaving group be present (e.g., at C4 or C6), Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings are all potentially viable for forming C-C, C-N, and C-C (alkyne) bonds, respectively. The regioselectivity of these reactions on substituted pyrimidines is often directed to the C4 position.[1][4][5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: A mixture of isomers is obtained when reacting this compound with a nucleophile, with substitution occurring at multiple positions.
Possible Causes and Solutions:
-
Nature of the Nucleophile: The structure of the nucleophile can significantly impact regioselectivity.
-
Troubleshooting Step: If using a primary or secondary amine, consider switching to a tertiary amine. Tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity in reactions with 5-substituted-2,4-dichloropyrimidines.[2]
-
-
Reaction Conditions: Temperature and reaction time can influence the kinetic versus thermodynamic product distribution.
-
Troubleshooting Step: Lowering the reaction temperature may favor the formation of the kinetic product. Monitor the reaction progress closely and stop it once the desired isomer is predominantly formed to avoid isomerization or further reaction.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway.
-
Troubleshooting Step: Experiment with a range of aprotic polar solvents such as DMF, DMSO, or NMP, as well as less polar solvents like THF or dioxane, to see how it impacts the isomeric ratio.
-
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (on a halogenated derivative)
Problem: A Suzuki-Miyaura or Buchwald-Hartwig amination reaction on a halogenated derivative of this compound is providing a low yield of the desired product.
Possible Causes and Solutions:
-
Catalyst System (Ligand Choice): The choice of palladium catalyst and ligand is critical for efficient cross-coupling with electron-deficient heteroaromatics.
-
Troubleshooting Step: For Suzuki couplings, screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4][5] For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often effective for C-N bond formation with heteroaryl halides.
-
-
Reaction Conditions: Temperature, reaction time, and the choice of base can all impact catalyst activity and product yield.
-
Troubleshooting Step: Microwave irradiation can sometimes improve yields and reduce reaction times in Suzuki couplings of dichloropyrimidines.[6] For Buchwald-Hartwig reactions, ensure the base is strong enough to deprotonate the amine but not so strong that it causes catalyst decomposition or side reactions.
-
-
Substrate Reactivity: The position of the halide on the pyrimidine ring will affect its reactivity. Halides at C4 are generally more reactive than those at C2.[1]
-
Troubleshooting Step: If the reaction is sluggish, consider converting a less reactive halide (e.g., -Cl) to a more reactive one (e.g., -I) via a Finkelstein reaction if the substrate is stable to the conditions.
-
Experimental Protocols (Adapted from Related Systems)
Disclaimer: The following protocols are adapted from literature procedures for structurally similar pyrimidine derivatives and may require optimization for this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol is based on the general principles of SNAr on activated fluoro-heterocycles.
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DMSO, or NMP; 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add the desired amine nucleophile (1.1-1.5 eq).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Stir the reaction mixture at a controlled temperature (start at room temperature and heat if necessary, e.g., 50-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (of a Halogenated Derivative)
This protocol is adapted from procedures for the Suzuki coupling of dichloropyrimidines.[6] It assumes a halogen (e.g., Cl, Br, I) is present on the pyrimidine ring, typically at the C4 or C6 position.
-
In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Under an inert atmosphere, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O).
-
Heat the reaction mixture with stirring (e.g., 80-110 °C). Microwave heating can also be effective.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Data Presentation
The following tables summarize expected regiochemical outcomes and yields for key reactions based on literature for analogous pyrimidine systems. Note: These are illustrative and actual results with this compound may vary.
Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution on a Dihalo-pyrimidine Analog
| Nucleophile | Position of Electron-Withdrawing Group (EWG) | Expected Major Product | Reference |
| Primary/Secondary Amine | None | C4-Substitution | [1] |
| Primary/Secondary Amine | C5-Nitro | C4-Substitution | [2] |
| Tertiary Amine | C5-Nitro | C2-Substitution | [2] |
| Thiophenol (basic) | None | C4-Substitution | [1] |
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines
| Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 | 81 | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 | 92 | [6] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 15 | 75 | [6] |
Visualizations
The following diagrams illustrate key concepts in managing regioselectivity.
Caption: Factors influencing the regiochemical outcome of a reaction.
Caption: Experimental workflow for optimizing SNAr regioselectivity.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Ethoxy-5-fluoropyrimidin-4-amine
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and detailed protocols to address solubility challenges encountered with "2-Ethoxy-5-fluoropyrimidin-4-amine" in reaction mixtures and other experimental settings.
Frequently Asked Questions (FAQs)
Q1: What general solubility characteristics can I expect from this compound?
A1: While specific quantitative data for this compound is not widely published, its structure as a substituted pyrimidine suggests certain solubility behaviors. Pyrimidine and its derivatives tend to be soluble in polar organic solvents like methanol and ethanol due to their ability to form hydrogen bonds and engage in dipole-dipole interactions.[1][2] However, factors like the fluorine and ethoxy groups can increase lipophilicity, potentially limiting aqueous solubility. Like many amine-containing compounds, its solubility is also expected to be highly dependent on the pH of the medium.[1][2][3]
Q2: My compound is not dissolving in the primary reaction solvent. What are the immediate steps I should take?
A2: If you are observing poor solubility, you can take several immediate actions. First, gentle heating and agitation (e.g., stirring or sonication) can significantly increase the rate of dissolution and overall solubility.[1][4] If this is insufficient, the incremental addition of a co-solvent is a common and effective strategy.[5][6] Finally, for aqueous or protic systems, adjusting the pH can dramatically alter solubility, especially for an amine-containing compound like this one.[3][7]
Q3: How does temperature influence the solubility of this compound?
A3: For most solid organic compounds, solubility in a liquid solvent increases with temperature.[1][4] This principle can be leveraged to dissolve the compound by heating the mixture. However, it is crucial to ensure that the elevated temperature does not cause degradation of your compound or other reactants. Always perform a stability check if you plan to maintain high temperatures for an extended period. Studies on various pyrimidine derivatives consistently show a linear increase in solubility with rising temperature.[8]
Q4: What is a co-solvent, and which ones are effective for compounds like this compound?
A4: A co-solvent is a water-miscible organic solvent added to a primary solvent to increase the solubility of a poorly soluble compound.[4][5][6] Co-solvents work by reducing the polarity of the overall solvent system (in the case of aqueous mixtures) or by providing more favorable interactions with the solute.[5] For a compound with the structure of this compound, common and effective co-solvents would likely include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)
-
Acetonitrile (ACN)
-
Alcohols (e.g., Methanol, Ethanol, Isopropanol)[9]
The optimal choice and percentage of co-solvent depend on the specific reaction conditions and compatibility with other reagents.
Q5: How can I use pH adjustment to improve solubility?
A5: The 4-amino group on the pyrimidine ring is basic and can be protonated at acidic pH. This protonation results in the formation of a salt, which is typically much more soluble in aqueous and polar protic solvents than the neutral form.[3][10] Therefore, lowering the pH of the reaction mixture by adding a small amount of a non-interfering acid can significantly enhance solubility. Conversely, in non-polar organic solvents, the neutral (free base) form may be more soluble. It is essential to consider the pH compatibility with your desired reaction chemistry.
Troubleshooting and Optimization Workflow
If initial attempts to dissolve the compound fail, follow this systematic approach to identify an appropriate solvent system.
Quantitative Data Summary
While specific solubility data for this compound is limited, the following table provides a qualitative summary of expected solubility based on the properties of similar pyrimidine derivatives.[1][2]
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetone | High | Strong dipole-dipole interactions effectively solvate the polar pyrimidine core. |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | Can act as both H-bond donor and acceptor. Solubility in water is likely low but enhanced by pH adjustment.[1] |
| Ethers | THF, Diethyl Ether | Moderate to Low | Moderate polarity allows for some interaction, but less effective than highly polar solvents. |
| Hydrocarbons | Hexane, Toluene | Very Low | The compound is too polar to be effectively solvated by non-polar solvents. |
| Chlorinated | DCM, Chloroform | Moderate | Can solvate moderately polar compounds. |
Experimental Protocols
Protocol 1: Systematic Screening of Solvent/Co-solvent Systems
Objective: To identify an optimal solvent or co-solvent mixture for dissolving this compound for a specific reaction.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Candidate co-solvents (e.g., DMF, DMSO, NMP, THF)
-
Small-volume vials (e.g., 2 mL HPLC vials)
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Preparation: Weigh 2-5 mg of this compound into each of several labeled vials.
-
Primary Solvent Addition: Add the primary reaction solvent to each vial to the target concentration (e.g., 0.1 M).
-
Initial Assessment: Vortex and stir the vials at room temperature for 10 minutes. Visually inspect for undissolved solid.
-
Co-solvent Titration: To the vials with undissolved solid, add a selected co-solvent in 5% (v/v) increments.
-
Mixing and Observation: After each addition, vortex and stir the mixture for 5-10 minutes. Observe and record the volume percentage at which the solid completely dissolves.
-
Temperature Effect (Optional): If solubility is still limited, gently warm the vials (e.g., to 40°C) and observe any changes.
-
Selection: Choose the solvent system that achieves complete dissolution with the minimum amount of co-solvent and is compatible with the planned reaction chemistry.
Protocol 2: pH-Adjusted Aqueous Solubility Determination
Objective: To determine the effect of pH on the aqueous solubility of the compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other relevant buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
-
1 M HCl and 1 M NaOH for pH adjustment
-
HPLC or UV-Vis spectrophotometer for quantification
-
Thermostatic shaker
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 2, 4, 6, 7.4, 8).
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled. Carefully withdraw a sample from the clear supernatant.
-
Filtration/Centrifugation: Filter the sample through a 0.22 µm syringe filter or centrifuge at high speed to remove any remaining solid particles.
-
Quantification: Dilute the filtered sample with a suitable mobile phase or buffer and determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH to visualize the relationship.
Key Factors Influencing Solubility
The solubility of this compound is a multifactorial property. Understanding these factors is key to rationally designing a strategy to overcome solubility challenges.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. longdom.org [longdom.org]
- 7. wjbphs.com [wjbphs.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. journal.appconnect.in [journal.appconnect.in]
Technical Support Center: Scale-Up Synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine
Welcome to the technical support guide for the scale-up synthesis of 2-Ethoxy-5-fluoropyrimidin-4-amine. This document is designed for researchers, chemists, and process engineers involved in transitioning this synthesis from the laboratory to pilot and manufacturing scales. We will address common challenges, provide troubleshooting strategies, and offer insights grounded in chemical principles and scale-up experience.
This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). While its synthesis may appear straightforward on paper, scaling up presents significant challenges related to reaction control, impurity management, and process safety. This guide provides a framework for navigating these complexities.
Section 1: The Core Synthetic Pathway
The most common and industrially viable route to this compound involves a sequential nucleophilic aromatic substitution (SNAr) starting from 2,4-dichloro-5-fluoropyrimidine. This precursor is typically synthesized from 5-fluorouracil.[1][2] The two key transformations are:
-
Selective Ethoxylation: Displacement of the more reactive chlorine at the C4 position with sodium ethoxide. Self-correction: Based on pyrimidine chemistry, the C4 position is generally more activated towards nucleophilic attack than the C2 position. However, some sources might proceed via a different order or require specific conditions to ensure selectivity. The most common route involves reacting 2,4-dichloro-5-fluoropyrimidine first with ammonia to yield 2-chloro-5-fluoropyrimidin-4-amine, followed by reaction with sodium ethoxide. Let's proceed with the most cited pathway: Amination followed by Ethoxylation. The first step is the selective amination of 2,4-dichloro-5-fluoropyrimidine to form the key intermediate, 2-chloro-5-fluoropyrimidin-4-amine.[3]
-
Ethoxylation: Substitution of the remaining chlorine at the C2 position with an ethoxy group using sodium ethoxide.
This sequence is critical for minimizing byproduct formation and achieving high purity.
Caption: General Synthetic Workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during scale-up.
Step 1: Amination of 2,4-Dichloro-5-fluoropyrimidine
Question 1: My amination reaction is sluggish and gives a mixture of products, including the di-amino byproduct and unreacted starting material. What's going wrong?
Answer: This is a classic selectivity and conversion problem in SNAr reactions on di-substituted pyrimidines. The root cause often lies in a combination of temperature control, reagent stoichiometry, and mixing.
-
Causality: The C4 position on the pyrimidine ring is significantly more electrophilic than the C2 position, making it more susceptible to nucleophilic attack by ammonia. However, if the reaction temperature is too high or the reaction is run for too long, the less reactive C2 chlorine can also be displaced, leading to 2,4-diamino-5-fluoropyrimidine. Insufficient ammonia or poor mixing can lead to incomplete conversion.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the selective amination step.
Question 2: We are observing a significant exotherm during the addition of aqueous ammonia. How can we manage this on a larger scale?
Answer: The reaction between ammonia and the activated chloropyrimidine is inherently exothermic. On a large scale, the heat generated can overwhelm the reactor's cooling capacity, leading to a runaway reaction, increased byproduct formation, and severe safety hazards.
-
Expertise & Causality: The rate of heat generation is a function of the reaction rate, which is influenced by concentration and temperature. The ability to remove that heat is determined by the reactor's surface-area-to-volume ratio, which decreases as you scale up. This is a fundamental principle of process scaling.
-
Mitigation Strategies:
-
Semi-Batch Operation: Add the aqueous ammonia solution slowly and sub-surface to the solution of the chloropyrimidine in the solvent. This allows the cooling system to keep pace with heat generation.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a thermal sink. However, this may decrease reaction rate and increase cycle time, so a balance must be found.
-
Cooling Capacity: Ensure your reactor's cooling system is adequate. Perform a simple heat flow calculation during a lab-scale run to estimate the total heat evolution and required cooling duty for the pilot scale.
-
Reverse Addition: In some cases, adding the electrophile (chloropyrimidine solution) to the nucleophile (ammonia solution) can help maintain a low concentration of the limiting reagent, thereby controlling the reaction rate. This requires careful process evaluation.
-
Step 2: Ethoxylation of 2-Chloro-5-fluoropyrimidin-4-amine
Question 3: The yield of our final product is low after the ethoxylation step, and we detect unreacted 2-chloro-5-fluoropyrimidin-4-amine. Why is the reaction not going to completion?
Answer: Incomplete conversion in the ethoxylation step typically points to issues with the nucleophile (sodium ethoxide) or the reaction conditions.
-
Causality & Experience: Sodium ethoxide is a strong base and is extremely sensitive to moisture. Any water present in the solvent, reagents, or reactor will consume the ethoxide, rendering it inactive for the desired SNAr reaction. The chlorine at the C2 position is also less reactive than the C4 chlorine that was displaced in the first step, necessitating more forcing conditions (e.g., higher temperature/reflux).
-
Solutions:
-
Reagent Qualification: Use freshly prepared or commercially sourced sodium ethoxide with a certificate of analysis confirming its activity. A simple titration can verify its strength before use.
-
Anhydrous Conditions: Ensure the solvent (e.g., ethanol) is rigorously dried. The reactor should be dried and kept under an inert atmosphere (Nitrogen or Argon) throughout the process.
-
Temperature & Time: The reaction often requires heating to reflux in ethanol to proceed at a reasonable rate.[4] Monitor the reaction by HPLC to confirm it has reached completion before proceeding with work-up. A typical reaction profile should be established at the lab scale.
-
Question 4: Our final product is off-color and difficult to purify. What are the likely impurities from the ethoxylation step?
Answer: Off-color products often indicate the presence of degradation or side-reaction products. In this synthesis, several impurities are possible, which can complicate purification.
-
Trustworthiness & Self-Validation: A robust process must include an analytical method that can separate the starting material, intermediate, final product, and all likely impurities. This validates that your process controls are effective.
| Impurity Name | Potential Source | Mitigation Strategy |
| 2,4-Diethoxy-5-fluoropyrimidine | Carry-through of 2,4-dichloro-5-fluoropyrimidine from Step 1, which then fully reacts in Step 2. | Improve purification of the intermediate, 2-chloro-5-fluoropyrimidin-4-amine, to remove unreacted starting material. |
| 2-Chloro-5-fluoropyrimidin-4-amine | Incomplete reaction in Step 2. | Ensure anhydrous conditions, active sodium ethoxide, and sufficient reaction time/temperature. |
| 5-Fluoropyrimidine-2,4-diamine | Carry-through of the di-amino byproduct from Step 1. | Optimize selectivity in the amination step (lower temperature, controlled addition). |
| Oxidation Products | Exposure to air at high temperatures during reaction or work-up. | Maintain a strict inert atmosphere. Consider using an antioxidant during work-up if necessary. |
Section 3: Experimental Protocols
The following protocols are generalized for a laboratory scale and must be adapted and optimized for scale-up with appropriate safety reviews (e.g., HAZOP).
Protocol 1: Synthesis of 2-Chloro-5-fluoropyrimidin-4-amine (Intermediate)
-
Reactor Setup: Charge a jacketed glass reactor with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and ethanol (5-10 volumes). Begin agitation and inert with a nitrogen blanket.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Ammonia Addition: Slowly add aqueous ammonia (~28-30%, 1.1-1.5 eq) sub-surface over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the resulting slurry at 5-10 °C for an additional 2-4 hours.
-
Monitoring: Withdraw a sample and analyze by HPLC or TLC to confirm the consumption of the starting material.
-
Isolation: Quench the reaction by adding water. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the solid under vacuum at 50-60 °C to a constant weight. Expect a white to off-white solid.
Protocol 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Charge the dried intermediate, 2-chloro-5-fluoropyrimidin-4-amine (1.0 eq), and anhydrous ethanol (5-10 volumes) to a dry, nitrogen-purged reactor.
-
Ethoxide Addition: Add a solution of sodium ethoxide in ethanol (~21 wt%, 1.2-1.5 eq) to the reactor.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is <1%.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the excess base carefully with an acid (e.g., acetic acid or dilute HCl) to pH ~7.
-
Crystallization: Reduce the solvent volume under vacuum. The product will begin to crystallize. Cool the mixture to 0-5 °C to maximize precipitation.
-
Isolation & Drying: Filter the product, wash the cake with cold ethanol, and dry under vacuum at 50-60 °C.
References
Preventing dimer formation in "2-Ethoxy-5-fluoropyrimidin-4-amine" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions involving "2-Ethoxy-5-fluoropyrimidin-4-amine".
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation refers to a side reaction where two molecules of this compound react with each other to form a larger, unwanted molecule (a dimer). This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The exact structure of the dimer can vary depending on the reaction conditions.
Q2: What are the potential mechanisms for dimer formation?
A2: While specific mechanistic studies on this compound are not widely published, dimerization could hypothetically proceed through several pathways:
-
Nucleophilic Attack: The amino group of one molecule can act as a nucleophile and attack an electrophilic site on another molecule. This may be facilitated by the presence of a base.
-
Condensation Reactions: Under certain conditions, particularly at elevated temperatures, the amino group could participate in condensation reactions.
-
Radical Mechanisms: Although less common in typical synthetic reactions, radical-mediated dimerization could be a possibility under specific oxidative or photochemical conditions.
Q3: Which reaction conditions are known to promote dimer formation in similar aminopyrimidines?
A3: Based on experience with structurally related aminopyrimidines, the following conditions may increase the likelihood of dimer formation:
-
High Temperatures: Elevated reaction temperatures can provide the activation energy for unwanted side reactions, including dimerization.
-
Strong Bases: The use of strong bases can deprotonate the amino group, increasing its nucleophilicity and promoting self-reaction.
-
High Concentration: Higher concentrations of the starting material can increase the probability of intermolecular reactions.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the formation of various byproducts, including dimers.
-
Presence of Oxidizing Agents or Air (Oxygen): In some cases, oxidative coupling can lead to dimerization.
Troubleshooting Guide: Dimer Formation
This guide addresses the common issue of dimer formation when using this compound in a reaction.
| Problem | Potential Cause | Recommended Solution |
| Significant dimer byproduct observed by TLC/LC-MS | Reaction temperature is too high. | Maintain a lower reaction temperature. Consider starting the reaction at 0°C or even lower, and then slowly warming to room temperature if necessary. |
| Incorrect stoichiometry of reagents (e.g., excess base). | Carefully control the stoichiometry of all reagents. Use the minimum effective amount of base. Consider using a weaker, non-nucleophilic base. | |
| High concentration of starting material. | Perform the reaction at a lower concentration. Consider slow, dropwise addition of this compound to the reaction mixture to maintain a low instantaneous concentration. | |
| Reaction run under air. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent potential oxidation-mediated dimerization. | |
| Presence of moisture. | Use anhydrous solvents and reagents to avoid potential side reactions that could be initiated by water. | |
| Low yield of desired product with significant amount of starting material converted to dimer. | Inappropriate choice of base. | Screen different bases. A bulky or hindered base might be less likely to promote dimerization. |
| Solvent effects. | The choice of solvent can influence reaction pathways. Experiment with different solvents (e.g., aprotic vs. protic) to see if dimer formation can be suppressed. |
Experimental Protocols
Protocol: General Procedure for a Nucleophilic Substitution Reaction to Minimize Dimer Formation
This protocol provides a general methodology for a nucleophilic substitution reaction involving this compound, incorporating best practices to minimize dimer formation.
Materials:
-
This compound
-
Nucleophile
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU or DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of inert gas.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the nucleophile (1.1 equivalents) and the anhydrous solvent.
-
Add the base (1.2 equivalents).
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition of this compound:
-
Dissolve this compound (1.0 equivalent) in a separate flask with a minimum amount of anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled reaction mixture over a period of 30-60 minutes using a syringe pump or a dropping funnel.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes.
-
Compare the reaction mixture to a co-spotted lane of the starting material to track its consumption and check for the appearance of higher molecular weight byproducts (potential dimers).
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired product from any residual starting material and dimer byproduct.
-
Visualizations
Caption: Troubleshooting workflow for addressing dimer formation.
Caption: Potential pathway for dimer formation.
Technical Support Center: Fluorinated Pyrimidine Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of common fluorinated pyrimidines, including 5-fluorouracil (5-FU), capecitabine, and gemcitabine.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Direct Fluorination of Uracil to 5-Fluorouracil
Question: My direct fluorination of uracil to produce 5-fluorouracil is resulting in a much lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the direct fluorination of uracil are a common problem. The primary causes often revolve around the fluorinating agent, reaction conditions, and substrate purity.[1]
-
Fluorinating Agent:
-
Activity: Electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4) can degrade if not stored under anhydrous conditions. Ensure the agent is fresh and handled in an inert, dry atmosphere.[1]
-
Reactivity: The choice of fluorinating agent is critical. Milder agents may require more forcing conditions, which can lead to decomposition, while highly reactive agents like elemental fluorine can be less selective and hazardous.[1]
-
-
Reaction Conditions:
-
Solvent: Protic solvents can react with the fluorinating agent. Anhydrous polar aprotic solvents like acetonitrile or DMF are often preferred.[1]
-
Temperature: Fluorination reactions can be highly exothermic. Insufficient cooling can lead to side reactions and decomposition of both the starting material and product.[1] A reaction temperature of 15-25°C is often optimal for the final step of adding urea in some synthesis routes.
-
Reaction Time: Inadequate reaction time can lead to incomplete conversion, while prolonged reaction times can increase the formation of byproducts. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[1]
-
-
Purity of Starting Materials:
-
Ensure the uracil is of high purity and completely dry. Moisture can quench the fluorinating agent and lead to unwanted side reactions.[1]
-
Issue 2: Poor Diastereoselectivity in Gemcitabine Synthesis
Question: I am struggling with the separation of diastereomers during the synthesis of gemcitabine. How can I improve the diastereoselectivity of the reaction or efficiently separate the isomers?
Answer: Achieving high diastereoselectivity is a key challenge in gemcitabine synthesis. The formation of the desired β-anomer is often accompanied by the undesired α-anomer.[2] Several factors can be optimized to improve the diastereomeric ratio and facilitate separation.
-
Reaction Strategy:
-
Reformatsky and Aldol Reactions: These are common methods for creating the C-C bond to introduce the difluoroacetate unit. The choice of reagents, solvent, and temperature can significantly influence the diastereomeric ratio. For instance, using an ultrasonic bath during a Reformatsky reaction has been shown to improve the yield of the desired anti-diastereomer.
-
Lewis Acid/Base: The choice of Lewis acid or base catalyst can impact the transition state geometry, thereby affecting the stereochemical outcome. Experimenting with different catalysts may be beneficial.[1]
-
-
Separation Techniques:
-
Chromatography: While challenging, separation of diastereomers by silica gel column chromatography or HPLC is often feasible. Careful selection of the eluent system is critical.[3]
-
Crystallization: Selective crystallization is a powerful technique for separating diastereomers on a larger scale. This may require screening various solvent systems to find conditions where one diastereomer preferentially crystallizes.[1][3]
-
Issue 3: Purification Challenges and Impurity Profile in Capecitabine Synthesis
Question: After synthesizing capecitabine, I'm facing difficulties in purification, and my final product contains several impurities. What are the common impurities and best practices for purification?
Answer: Capecitabine synthesis is a multi-step process, and impurities can be introduced at various stages. Effective purification is key to obtaining a product that meets pharmaceutical standards. Common impurities can be process-related (unreacted precursors, by-products) or degradation-related (oxidation, hydrolysis).[4]
-
Common Impurities & Purification Strategies:
-
Unreacted Intermediates: Starting materials or intermediates from previous steps can carry through to the final product. Two such impurities are (2-(4-amino-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate and 2-(5-fluoro-2-oxo-4-(pentyloxycarbonylamino)pyrimidin-1(2H)-yl)-5-methyl tetrahydrofuran-3,4-diyl diacetate.[5]
-
Side-Reaction Products: These can include isomers or products from reactions with protecting groups.
-
Degradation Products: Capecitabine can degrade under certain conditions, leading to impurities such as 5'-deoxy-5-fluorocytidine and 5'-deoxy-5-fluorouridine.[6]
-
Purification: A common final purification step involves crystallization from a solvent system like ethyl acetate/n-hexane to isolate the pure capecitabine.
-
Data Summary
Table 1: Comparison of Conditions in Gemcitabine Intermediate Synthesis
| Reaction Type | Reagents | Conditions | Diastereomeric Ratio (anti:syn) | Reference |
| Reformatsky | Ethyl bromodifluoroacetate, Zn | Standard | 3:1 | [3] |
| Reformatsky | Ethyl bromodifluoroacetate, Zn, I₂ | Ultrasonic bath, 10-12°C, 12h | Improved selectivity for anti | [3] |
| Aldol Reaction | t-butyl difluorothioacetate, Li enolate | - | Varies with conditions | |
| Reformatsky-type | Bromodifluoroacetylene, Zn, (R)-2 | - | 3:1 | [3] |
Table 2: Typical Yields and Purity for Fluorinated Pyrimidine Synthesis
| Compound | Synthesis Method | Typical Yield | Typical Purity | Reference |
| 5-Fluorouracil | Direct fluorination of uracil with fluorine in trifluoroacetic acid | 89.4% | 99.2% | [7] |
| 5-Fluorouracil | Cyclization from ethyl fluoroacetate and ethyl formate | 62.3% - 76.2% | - | [8] |
| Capecitabine | Multi-step from D-ribose | 25.0% (overall) | >99% | [9] |
| Gemcitabine HCl | From 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate | - | 99.9% | [10] |
Experimental Protocols
Protocol 1: Direct Fluorination of Uracil to 5-Fluorouracil
This protocol is a general guideline for the direct fluorination of uracil.
-
Preparation: In a suitable reactor, a suspension of uracil (e.g., 2 g, 0.018 mol) is prepared in a diluent such as acetic acid (e.g., 170 cc).
-
Fluorination: A mixture of fluorine and nitrogen gas (e.g., 1:5 volumetric ratio) is bubbled through the vigorously stirred suspension at a controlled temperature (e.g., 20°C) and flow rate (e.g., 200-300 cc/hr).
-
Monitoring: The reaction progress is monitored by TLC until the starting uracil is consumed.
-
Work-up: The reaction mixture is then processed to isolate the 5-fluorouracil. This may involve filtration and crystallization from a suitable solvent like water.
Protocol 2: HPLC Analysis of Fluorinated Pyrimidines
This protocol is a general guideline for analyzing the purity of fluorinated pyrimidines.
-
System: HPLC with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18, 5 µm particle size (e.g., 250 x 4.6 mm).
-
Mobile Phase: A gradient elution is often effective. For example, a binary mobile phase system with Mobile Phase A consisting of ddH₂O with 0.05% formic acid and acetonitrile (95:5 v/v) and Mobile Phase B consisting of ddH₂O with 0.05% formic acid and acetonitrile (5:95 v/v).[11]
-
Flow Rate: Typically around 0.2 mL/min.[12]
-
Detection: UV detection at a wavelength appropriate for the compound of interest (e.g., 270 nm).[12]
-
Sample Preparation: Samples are dissolved in the mobile phase.
Visualizations
Caption: Troubleshooting workflow for low yield in 5-FU synthesis.
Caption: Metabolic conversion of capecitabine to 5-fluorouracil.[13][14][15]
Caption: Gemcitabine's mechanism of action in DNA synthesis inhibition.[16][17][18][19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. veeprho.com [veeprho.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 8. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]
- 9. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8299239B2 - Process for the preparation of gemcitabine hydrochloride - Google Patents [patents.google.com]
- 11. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis [mdpi.com]
- 12. Sigma-Aldrich [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. droracle.ai [droracle.ai]
- 18. researchgate.net [researchgate.net]
- 19. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Identifying and minimizing byproduct formation in Biginelli-like reactions for pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproduct formation in Biginelli-like reactions for the synthesis of dihydropyrimidinones (DHPMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Biginelli-like reaction?
A1: The most frequently encountered byproducts in the Biginelli reaction are Hantzsch-type 1,4-dihydropyridines (DHPs), N-acylurea derivatives, and Michael adducts. Hantzsch DHPs are often observed as yellow, highly fluorescent compounds.
Q2: How does the Hantzsch dihydropyridine byproduct form?
A2: The Hantzsch byproduct formation is a competing reaction pathway. It typically occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea, especially at elevated temperatures.[1]
Q3: What leads to the formation of N-acylurea byproducts?
A3: N-acylurea byproducts can arise from a competing reaction between the β-ketoester and urea. Their formation can complicate the purification of the desired dihydropyrimidinone.
Q4: How can I confirm the presence of specific byproducts in my reaction mixture?
A4: Byproducts can be identified using standard analytical techniques. For instance, Hantzsch dihydropyridines are often visibly yellow and fluorescent. For more definitive identification of byproducts like N-acylureas, spectroscopic methods such as 1H and 13C NMR, as well as mass spectrometry, are highly effective.
Q5: What is the generally accepted mechanism for the Biginelli reaction?
A5: The most widely accepted mechanism, proposed by Kappe, involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to this intermediate, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product.[2]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)
Q: My Biginelli reaction is resulting in a low yield of the desired DHPM product. What are the potential causes and how can I improve the yield?
A: Low yields in the Biginelli reaction can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classic Brønsted acids like HCl can be used, they may also promote side reactions. Lewis acids are often more effective.
-
Recommendation: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. Consider screening different Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) to find the optimal one for your specific substrates.[3]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact the reaction outcome.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may benefit from milder conditions, while others require higher temperatures. Solvent-free conditions or the use of microwave irradiation have also been shown to improve yields in some cases.[3]
-
-
Reagent Purity: Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.
-
Recommendation: Ensure the aldehyde, β-ketoester, and urea (or thiourea) are of high purity.
-
-
Stoichiometry: The molar ratio of the reactants can influence the product yield.
-
Recommendation: A slight excess of the urea/thiourea component (e.g., 1.5 equivalents) is often beneficial.
-
Issue 2: Significant Formation of Hantzsch Dihydropyridine Byproduct
Q: My reaction is producing a significant amount of a yellow, fluorescent byproduct, which I suspect is a Hantzsch dihydropyridine. How can I minimize its formation?
A: The formation of the Hantzsch DHP is a common issue, particularly at higher temperatures. Here are strategies to favor the Biginelli pathway:
-
Temperature Control: Higher temperatures promote the decomposition of urea to ammonia, which is a key component in the Hantzsch reaction.
-
Recommendation: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]
-
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Recommendation: Experiment with different Lewis acids, as some may preferentially promote the desired Biginelli reaction. Nano ZnO has been reported to allow for controllable selectivity between the two pathways based on reaction conditions.[1]
-
-
Order of Reagent Addition: The sequence in which the reactants are combined can play a role.
-
Recommendation: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia.
-
Issue 3: Difficulty in Product Purification
Q: My crude product is proving difficult to purify, and I suspect the presence of N-acylurea byproducts. What purification strategies can I employ?
A: N-acylurea byproducts can indeed complicate purification due to their similar polarities to the desired DHPM.
-
Recrystallization: This is often the most effective method for removing N-acylurea impurities.
-
Recommendation: A detailed recrystallization protocol is provided in the "Experimental Protocols" section below. The choice of solvent is crucial and may require some screening. Ethanol is a common and often effective solvent for recrystallizing DHPMs.[4]
-
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used for further purification.
-
Recommendation: A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective. The optimal solvent system will depend on the specific DHPM and impurities.
-
Data Presentation
Table 1: Effect of Catalyst on the Yield of Dihydropyrimidinones
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | SnCl₂·2H₂O | 10 | Ethanol | Reflux | 5 | 85 | [5] |
| 2 | CoCl₂·6H₂O | 10 | Ethanol | Reflux | 8 | 78 | [5] |
| 3 | NiCl₂·6H₂O | 10 | Ethanol | Reflux | 6 | 92 | [5] |
| 4 | CuCl₂·2H₂O | 10 | Ethanol | Reflux | 4 | 90 | [5] |
| 5 | TsOH | 10 | Ethanol | Reflux | 7 | 82 | [5] |
| 6 | Yb(OTf)₃ | 2 | None | 100 | 0.5 | 95 | [3] |
| 7 | InBr₃ | 10 | Ethanol | Reflux | 7 | 45 (DHPM) | [6] |
Table 2: Influence of Reaction Temperature on Biginelli vs. Hantzsch Product Formation
| Entry | Catalyst | Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Yield (%) | Reference |
| 1 | Nano ZnO | 60 | High | Low | [1] |
| 2 | Nano ZnO | 120-140 (in water) | Low | High | [1] |
| 3 | Bentonitic Clay (TAFF) | IR irradiation | 45-62 | Detected as byproduct | [7] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct Formation
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
Lewis acid catalyst (e.g., Yb(OTf)₃, 2 mol%)
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.02 mmol).
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) under solvent-free conditions or in a minimal amount of a suitable solvent.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5-10 minutes to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: Purification of Dihydropyrimidinones by Recrystallization
This protocol provides a general guideline for the purification of crude DHPMs containing byproducts such as N-acylureas.
Materials:
-
Crude DHPM product
-
Recrystallization solvent (e.g., ethanol, glacial acetic acid, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the DHPM has high solubility at elevated temperatures and low solubility at room temperature. Ethanol is a good starting point.
-
Dissolution: Place the crude DHPM in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. Add the solvent dropwise to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Visualizations
Caption: Competing pathways in Biginelli-like reactions.
Caption: Troubleshooting workflow for Biginelli reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Ethoxy-5-fluoropyrimidin-4-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing "2-Ethoxy-5-fluoropyrimidin-4-amine" in cross-coupling reactions. The information is designed to assist in catalyst selection, reaction optimization, and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during cross-coupling reactions with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The palladium precatalyst may not have been effectively reduced to the active Pd(0) species. | • Ensure rigorous anaerobic conditions, as oxygen can deactivate the catalyst. • Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst. |
| Inappropriate Ligand: The ligand may not be suitable for the specific transformation, leading to poor catalytic activity. | • For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. • For Buchwald-Hartwig aminations, ligands such as BrettPhos or RuPhos are often effective for electron-deficient heterocycles. | |
| Incorrect Base: The chosen base may be too weak to facilitate transmetalation (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination). | • Screen a range of bases, including inorganic bases like K₃PO₄ and Cs₂CO₃, and organic bases like DBU. • Ensure the base is anhydrous, as water can interfere with the reaction. | |
| Significant Side Product Formation (e.g., Dehalogenation) | High Reaction Temperature: Elevated temperatures can promote side reactions, including hydrodehalogenation. | • Attempt the reaction at a lower temperature for a longer duration. • Consider using a more active catalyst system that allows for lower reaction temperatures. |
| Protodehalogenation: The presence of protic impurities (e.g., water) can lead to the replacement of the halogen with hydrogen. | • Use anhydrous solvents and reagents. • Add a sacrificial agent that can react with any protic impurities. | |
| Poor Reproducibility | Inconsistent Reagent Quality: The purity of reagents, especially the boronic acid/ester, amine, and base, can significantly impact the reaction outcome. | • Use high-purity reagents from a reliable supplier. • If using a boronic acid, consider its stability and potential for dehydration to the corresponding boroxine. |
| Variable Catalyst Activity: The activity of the palladium catalyst can be affected by its age, storage conditions, and handling. | • Use fresh catalyst or store it under an inert atmosphere. • Perform a control reaction with a known substrate to verify catalyst activity. |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding cross-coupling reactions with this compound.
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A1: For a Suzuki-Miyaura coupling, a good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand. A common combination is Pd₂(dba)₃ with a ligand like SPhos or XPhos. An inorganic base such as K₃PO₄ or Cs₂CO₃ is often effective. A typical solvent system would be a mixture of an organic solvent like 1,4-dioxane or toluene with water. The reaction is usually heated to between 80-110 °C.
Q2: How does the electronic nature of this compound influence catalyst selection?
A2: this compound is an electron-deficient heterocycle due to the presence of two nitrogen atoms and a fluorine atom in the pyrimidine ring. This electronic property generally makes oxidative addition of the palladium catalyst to the C-X bond (where X is a halogen) more facile. However, the resulting heteroaryl-palladium complex can be less prone to reductive elimination. Therefore, ligands that promote reductive elimination, such as bulky, electron-rich phosphines, are often preferred.
Q3: What are some common pitfalls to avoid when setting up these cross-coupling reactions?
A3: One of the most common pitfalls is the presence of oxygen and water in the reaction mixture. These can deactivate the catalyst and lead to side reactions. It is crucial to use anhydrous solvents and to thoroughly degas the reaction mixture before adding the catalyst. Another common issue is the choice of an inappropriate base, which can lead to incomplete reaction or decomposition of the starting materials. Careful selection and screening of the base are recommended.
Q4: Can you provide a general workflow for optimizing a cross-coupling reaction with this substrate?
A4: A general optimization workflow would involve the systematic screening of several key reaction parameters. This typically starts with the choice of catalyst and ligand, followed by the base and solvent. Once a promising combination is identified, the reaction temperature and concentration can be fine-tuned to maximize the yield and minimize side products.
Caption: A workflow for the systematic optimization of cross-coupling reactions.
Experimental Protocols
Below are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %) under an inert atmosphere. Dissolve this mixture in a small amount of the reaction solvent and add it to the reaction vial via syringe.
-
Reaction: Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (if it is the aryl halide partner, 1.0 equiv.), the amine to be coupled (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., BrettPhos, 4 mol %). Add the anhydrous, degassed solvent (e.g., toluene, 0.1 M) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 16-24 hours).
-
Work-up and Purification: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Ethoxy-5-fluoropyrimidin-4-amine and 2-chloro-5-fluoropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and drug discovery, forming the core scaffold of numerous therapeutic agents. Among these, 2,4,5-trisubstituted pyrimidines are of particular interest. This guide provides a comparative analysis of the reactivity of two key synthetic intermediates: 2-Ethoxy-5-fluoropyrimidin-4-amine and 2-chloro-5-fluoropyrimidin-4-amine . The choice between a 2-ethoxy and a 2-chloro substituent significantly impacts the synthetic strategy for further functionalization, particularly in common carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. This document aims to provide an objective comparison based on established principles of chemical reactivity and available experimental data for similar systems.
Chemical Structures
| Compound | Structure |
| This compound | |
| 2-chloro-5-fluoropyrimidin-4-amine |
Reactivity Comparison: An Overview
The primary difference in reactivity between the two compounds lies in the nature of the substituent at the 2-position of the pyrimidine ring. The chloro group in 2-chloro-5-fluoropyrimidin-4-amine is a well-established leaving group in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. In contrast, the ethoxy group in this compound is a significantly poorer leaving group, rendering this position less reactive towards substitution under standard conditions.
The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, facilitates nucleophilic attack, particularly at the 2- and 4-positions.[1] However, the 4-amino group, being an electron-donating group, tends to decrease the overall reactivity of the ring towards nucleophilic attack to some extent.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reactivity of halopyrimidines in SNAr generally follows the trend I > Br > Cl > F.[2] The chloro group at the C2 position of 2-chloro-5-fluoropyrimidin-4-amine is susceptible to displacement by various nucleophiles, although it is less reactive than a chloro group at the C4 or C6 position.[3]
The ethoxy group, being a stronger base, is a much poorer leaving group compared to chloride. Cleavage of the C-O ether bond in aromatic systems typically requires harsh conditions, such as strong acids or bases at elevated temperatures, and is not as facile as the displacement of a halogen.[2][4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools for C-C and C-N bond formation, respectively. The oxidative addition of the palladium catalyst to the carbon-leaving group bond is a critical step in the catalytic cycle.
For 2-chloro-5-fluoropyrimidin-4-amine , the C-Cl bond can readily undergo oxidative addition, making it a suitable substrate for these reactions. Aryl chlorides are generally less reactive than aryl bromides or iodides, often necessitating the use of bulky, electron-rich phosphine ligands and higher temperatures to achieve efficient coupling.[5]
Conversely, This compound is generally not a suitable substrate for standard Suzuki or Buchwald-Hartwig reactions. The C-O bond of the ethoxy group is significantly stronger than the C-Cl bond and is much more challenging to activate for oxidative addition. While methods for the cross-coupling of aryl ethers exist, they often require specialized catalysts and more forcing reaction conditions.
Quantitative Reactivity Data (Illustrative)
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling
| Substrate | Arylboronic Acid | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (for similar systems) |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ / Toluene/EtOH/H₂O | 100 | 12 | ~85 | [6] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ / Dioxane | 100 | 16 | ~92 | [6] | |
| 2-Ethoxypyrimidine | Phenylboronic acid | Specialized Ni or Pd catalyst / specific ligand | Stronger base / high-boiling solvent | >120 | >24 | Lower | (Hypothetical) |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference (for similar systems) |
| 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | K₃PO₄ / Toluene | 110 | 24 | ~78 | [6] |
| Aniline | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | Cs₂CO₃ / Dioxane/H₂O | 100 | 18 | ~75-85 | [6] | |
| 2-Ethoxypyrimidine | Morpholine | Specialized catalyst system | Stronger base / harsher conditions | >120 | >24 | Lower | (Hypothetical) |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-chloro-5-fluoropyrimidin-4-amine
This is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2-chloro-5-fluoropyrimidin-4-amine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a phosphine ligand.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[8]
Hypothetical Protocol for Suzuki-Miyaura Coupling of this compound
Activation of the C-O bond for cross-coupling is challenging and would likely require specialized conditions, potentially involving a nickel catalyst or a palladium catalyst with a specific ligand designed for C-O bond activation. The following is a speculative protocol.
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 eq.), the arylboronic acid (1.5-2.0 eq.), and a strong base (e.g., K₃PO₄ or a stronger, non-nucleophilic base).
-
Catalyst System: Add a nickel catalyst (e.g., NiCl₂(dppp)) or a specialized palladium catalyst system known for C-O activation.
-
Solvent: Use a high-boiling, anhydrous, and degassed solvent such as dioxane or toluene.
-
Reaction: Heat the reaction to a high temperature (e.g., 120-150 °C).
-
Monitoring and Work-up: Follow similar procedures as for the 2-chloro analogue, with careful handling due to the potentially more sensitive nature of the reaction components and products.
Biological Context: Inhibition of the JAK-STAT Signaling Pathway
The 2,4-diaminopyrimidine scaffold is a prominent feature in many kinase inhibitors.[9][10] Derivatives of 2,4-diamino-5-fluoropyrimidine are of particular interest as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[11][12]
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.[13][14] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancers.[9][12]
JAK inhibitors containing the 2,4-diaminopyrimidine core can bind to the ATP-binding site of the kinase domain of JAKs, preventing the phosphorylation and activation of STAT proteins. This blockade of the signaling cascade can modulate the immune response and inhibit the growth of cancer cells.
Caption: The JAK-STAT signaling pathway and the point of inhibition by 2,4-diaminopyrimidine derivatives.
Logical Experimental Workflow for Reactivity Comparison
To empirically compare the reactivity of the two compounds, a standardized set of experiments could be designed.
References
- 1. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 3. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. JAK inhibitors for the treatment of... | F1000Research [f1000research.com]
- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mpnresearchfoundation.org [mpnresearchfoundation.org]
- 13. US3161642A - Preparation of pyrimidine derivatives by ether cleavage - Google Patents [patents.google.com]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different fluorinated pyrimidines in kinase inhibitor synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into small molecule kinase inhibitors has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile. Pyrimidine scaffolds are prevalent in kinase inhibitor design due to their structural resemblance to the adenine core of ATP, allowing them to act as competitive inhibitors. This guide provides a comparative overview of different fluorinated pyrimidines as key building blocks in the synthesis of kinase inhibitors, supported by experimental data and detailed protocols.
Impact of Fluorine Position on Kinase Inhibitory Activity
The position of the fluorine atom on the pyrimidine ring can profoundly influence the biological activity of the resulting kinase inhibitor. While a direct head-to-head comparison across a single kinase target with identical substitutions is rare in published literature, analysis of various studies on epidermal growth factor receptor (EGFR) and Aurora kinase inhibitors reveals distinct trends. Generally, the 5-position is a common and often favorable site for fluorine or fluorinated groups, while substitutions at the 2- and 4-positions are also utilized to modulate potency and selectivity.
Data Summary: Fluorinated Pyrimidine-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of various kinase inhibitors synthesized from different fluorinated pyrimidine precursors. This data is collated from multiple studies to highlight the impact of the fluorinated pyrimidine scaffold on biological activity.
| Fluorinated Pyrimidine Precursor | Kinase Target | Inhibitor Structure/Reference | IC50 (nM) | Reference |
| 2,4-dichloro-5-fluoropyrimidine | Bruton's Tyrosine Kinase (BTK) | Spebrutinib Intermediate (SPEB-003) | (Intermediate) | [1] |
| 5-Trifluoromethyl-2,4-dichloropyrimidine | Epidermal Growth Factor Receptor (EGFR) | Compound 9u | 91 | [2] |
| 2,4,6-trichloropyrimidine (non-fluorinated precursor for fluorinated final product) | Aurora Kinase A | Compound 13 (contains a 2-fluorophenyl group) | 38.6 | [3] |
| 5-Fluorouracil | - | (Used in synthesis of derivatives) | - | [4] |
| 2,4-diamino-5-fluoropyrimidine | Dihydrofolate Reductase (DHFR) | (Scaffold for various inhibitors) | (Varies) | [4] |
Note: The inhibitory concentrations (IC50) are highly dependent on the entire molecular structure of the final inhibitor, not just the fluorinated pyrimidine core. This table aims to provide examples of successful inhibitors derived from these precursors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of kinase inhibitors. Below are representative procedures for the synthesis of key intermediates and final compounds using fluorinated pyrimidines.
Protocol 1: Synthesis of a 2,4-Diaminopyrimidine-based Aurora Kinase Inhibitor Intermediate
This protocol describes a key step in the synthesis of a pyrimidine-based Aurora kinase inhibitor.[3]
Reaction: Nucleophilic substitution of a dichloro-pyrimidine with an amine.
Materials:
-
2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (29 )
-
(S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone
-
Triethylamine
-
1-Pentanol
Procedure:
-
A solution of compound 29 (5 g, 20.5 mmol), (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone (6.5 g, 26.7 mmol), and triethylamine (4.3 mL, 30.8 mmol) in 1-pentanol (5 mL) is prepared.
-
The reaction mixture is heated at 120 °C for 6 hours.
-
After cooling, the mixture is poured into water (300 mL).
-
The resulting precipitate is collected and purified by flash column chromatography on silica gel (dichloromethane/methanol, 94:6) to yield the product.
Protocol 2: Synthesis of a 5-Trifluoromethylpyrimidine EGFR Inhibitor
This protocol outlines the synthesis of a potent EGFR inhibitor using a 5-trifluoromethylpyrimidine scaffold.[2]
Reaction: Suzuki coupling and subsequent amide bond formation.
Materials:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine
-
(4-aminophenyl)boronic acid
-
Pd(PPh3)4
-
Na2CO3
-
1,4-Dioxane/Water
-
(E)-3-(3-fluorophenyl)acrylic acid
-
HATU
-
DIPEA
-
DMF
Procedure (multi-step):
-
Suzuki Coupling: 2,4-dichloro-5-(trifluoromethyl)pyrimidine is reacted with (4-aminophenyl)boronic acid in the presence of a palladium catalyst and base to form the corresponding 2-amino-4-chloro-5-(trifluoromethyl)pyrimidine intermediate.
-
Amide Coupling: The intermediate from step 1 is then coupled with (E)-3-(3-fluorophenyl)acrylic acid using a peptide coupling reagent like HATU to yield the final inhibitor.
Visualizing Synthesis and Signaling Pathways
Kinase Inhibitor Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of 2,4-diaminopyrimidine-based kinase inhibitors, a common scaffold derived from fluorinated pyrimidines.
Caption: General synthesis of 2,4-diaminopyrimidine inhibitors.
EGFR Signaling Pathway
Aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) pathway is a hallmark of many cancers. The diagram below outlines the key components of this pathway, which is a primary target for many pyrimidine-based inhibitors.
Caption: Simplified EGFR signaling pathway and inhibitor action.
Aurora Kinase Signaling Pathway
Aurora kinases are critical regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This pathway is another important target for fluorinated pyrimidine inhibitors.
Caption: Role of Aurora kinases in mitosis and their inhibition.
References
Comparative Analysis of 2-Ethoxy-5-fluoropyrimidin-4-amine Derivatives as Novel DHODH Inhibitors for Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of derivatives of "2-Ethoxy-5-fluoropyrimidin-4-amine" as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH). These compounds represent a promising class of therapeutics for cancers such as Acute Myeloid Leukemia (AML) by targeting the de novo pyrimidine biosynthesis pathway. This guide includes a summary of their mechanism of action, comparative biological data of representative DHODH inhibitors, and detailed experimental protocols for their evaluation.
Introduction to DHODH Inhibition in Cancer Therapy
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, particularly those in hematological malignancies like AML, exhibit a high rate of proliferation and are heavily dependent on this pathway for nucleotide supply. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and induction of differentiation and apoptosis in cancer cells.[1] Derivatives of this compound have been identified as promising scaffolds for the development of novel DHODH inhibitors.[1][2]
Biological Activity and Comparative Data
Table 1: Comparative Biological Activity of Representative DHODH Inhibitors
| Compound | hDHODH IC50 (nM) | THP-1 Differentiation EC50 (nM) | THP-1 Apoptosis EC50 (nM) |
| Compound 1 | 1.2 | 32.8 | - |
| Compound 17 | - | 17.3 | 20.2 |
| Brequinar | 1.8 | 265 | - |
*Data sourced from a study on 2-hydroxypyrazolo[1,5-a]pyridine derivatives. These compounds are presented as representative examples of potent DHODH inhibitors.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound derivatives is the inhibition of DHODH, which catalyzes the conversion of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation and inducing differentiation and apoptosis in cancer cells.
Caption: Inhibition of DHODH by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. The following are standard protocols for assessing the biological activity of DHODH inhibitors.
DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay determines the in vitro inhibitory activity of compounds on human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the DHODH enzymatic assay.
AML Cell Differentiation Assay (Flow Cytometry)
This assay quantifies the ability of DHODH inhibitors to induce differentiation in AML cells by measuring the expression of myeloid differentiation markers, such as CD11b and CD14, using flow cytometry.
Materials:
-
AML cell line (e.g., THP-1, HL-60)
-
Complete cell culture medium
-
Test compounds
-
DMSO (vehicle control)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., PE-CD11b, FITC-CD14) and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Seed AML cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer and aliquot into FACS tubes.
-
Add the fluorochrome-conjugated antibodies or isotype controls to the appropriate tubes.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells expressing the differentiation markers.
-
Plot the percentage of differentiated cells against the logarithm of the compound concentration to determine the EC50 value.
Caption: Workflow for the AML cell differentiation assay.
Conclusion
Derivatives of this compound are a promising class of compounds for the development of novel DHODH inhibitors with potential applications in cancer therapy, particularly for AML. Their mechanism of action, targeting the de novo pyrimidine biosynthesis pathway, offers a clear rationale for their anti-proliferative and differentiation-inducing effects. The provided experimental protocols serve as a guide for the robust evaluation of these and other DHODH inhibitors, enabling a thorough comparison of their biological activities and therapeutic potential. Further investigation into the structure-activity relationships of this specific chemical series is warranted to optimize their potency and drug-like properties.
References
The 2-Ethoxy-5-fluoropyrimidin-4-amine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1] Its ability to mimic the purine bases of ATP allows for competitive inhibition at the ATP-binding sites of protein kinases, crucial regulators of cellular processes that are often dysregulated in cancer.[2][3] This guide delves into the structure-activity relationship (SAR) of analogs based on the "2-Ethoxy-5-fluoropyrimidin-4-amine" scaffold, providing a comparative analysis of their potential as kinase inhibitors. While direct, comprehensive SAR studies on this specific scaffold are not extensively published, we can extrapolate key trends from closely related pyrimidine-based inhibitors to guide future drug discovery efforts.
The Core Scaffold: Understanding the Key Pharmacophoric Features
The "this compound" scaffold presents three key positions for chemical modification, each playing a crucial role in its interaction with kinase targets. Understanding the impact of substitutions at these positions is fundamental to designing potent and selective inhibitors.
-
C2-Ethoxy Group: This group often occupies the ribose-binding pocket of the ATP-binding site. Modifications here can influence potency and selectivity.
-
C5-Fluoro Group: The small, highly electronegative fluorine atom at this position can significantly impact the electronic properties of the pyrimidine ring and form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within the kinase active site.
-
C4-Amino Group: This group typically forms critical hydrogen bond interactions with the hinge region of the kinase, a key anchoring point for ATP-competitive inhibitors.
Below is a logical diagram illustrating the key interaction points of the scaffold within a generic kinase ATP-binding site.
Caption: Hypothesized binding interactions of the core scaffold.
Comparative Analysis of Analog Performance
To elucidate the SAR of the "this compound" scaffold, we will analyze data from related pyrimidine-based kinase inhibitors. The following tables summarize the in vitro activity of various pyrimidine analogs against different protein kinases and cancer cell lines. This comparative data provides valuable insights into how modifications at different positions on the pyrimidine ring affect biological activity.
Kinase Inhibition Profile of Related Pyrimidine Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against several key protein kinases implicated in cancer.
| Compound Series | Modification | Target Kinase | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Halogenated benzylidenebenzohydrazides | EGFR | 0.079 | [4] |
| Pyrrolo[2,3-d]pyrimidine | Halogenated benzylidenebenzohydrazides | Her2 | 0.040 | [4] |
| Pyrrolo[2,3-d]pyrimidine | Halogenated benzylidenebenzohydrazides | VEGFR2 | 0.136 | [4] |
| N-trisubstituted pyrimidine | Varied substitutions | AURKA | 0.0071 | [1] |
| N-trisubstituted pyrimidine | Varied substitutions | AURKB | 0.0257 | [1] |
| Phenylpyrazolopyrimidine | 4-Chlorophenyl carbo-enyl | c-Src | 60.4 | [5] |
| Phenylpyrazolopyrimidine | 4-Chlorophenyl carbo-enyl | Btk | 90.5 | [5] |
| Phenylpyrazolopyrimidine | 4-Chlorophenyl carbo-enyl | Lck | 110 | [5] |
Antiproliferative Activity of Related Pyrimidine Analogs
The following table showcases the cytotoxic effects of different pyrimidine analogs on various cancer cell lines, providing an indication of their potential as anticancer agents.
| Compound Series | Modification | Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Halogenated benzylidenebenzohydrazides | HepG2 (Liver) | 29-59 | [4] |
| N-trisubstituted pyrimidine | Varied substitutions | U937 (Leukemia) | 0.012 | [1] |
| Phenylpyrazolopyrimidine | 4-Chlorophenyl carbo-enyl | HT-29 (Colon) | ~90% inhibition at 50 µM | [5] |
| Phenylpyrazolopyrimidine | 4-Chlorophenyl carbo-enyl | SK-OV-3 (Ovarian) | ~79% inhibition at 50 µM | [5] |
Deciphering the Structure-Activity Relationship: Key Insights
Based on the comparative data from related pyrimidine scaffolds, we can infer the following SAR trends for "this compound" analogs:
-
The C4-Amino Group is a Critical Anchor: The 4-amino group is consistently involved in crucial hydrogen bonding interactions with the kinase hinge region. Modifications that disrupt this interaction are likely to abolish activity. However, substitution on the amine with carefully selected moieties can lead to interactions with other regions of the ATP binding site and enhance potency and selectivity.
-
The C2-Ethoxy Group Influences Selectivity and Potency: The nature of the substituent at the C2 position significantly impacts the inhibitor's interaction with the ribose-binding pocket. While an ethoxy group is a good starting point, exploring other alkoxy groups or introducing small, constrained ring systems could optimize van der Waals interactions and improve selectivity for specific kinases.
-
The C5-Position is Tolerant to a Range of Substituents: The 5-position of the pyrimidine ring often points towards the solvent-exposed region of the ATP-binding site. The presence of a fluorine atom is advantageous due to its ability to form favorable interactions. Replacing the fluorine with other halogens (Cl, Br) or small hydrophobic groups (methyl, ethyl) could modulate potency and pharmacokinetic properties. Larger, more complex substitutions at this position can be explored to target unique sub-pockets in different kinases, thereby engineering selectivity.
The following diagram illustrates the logical flow of optimizing the "this compound" scaffold based on these SAR principles.
Caption: A workflow for optimizing the lead scaffold.
Experimental Protocols for Evaluation
To enable researchers to validate the SAR of novel "this compound" analogs, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely correlated with kinase activity.
Procedure:
-
Prepare Reagents:
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase and substrate solution in kinase buffer.
-
ATP solution in kinase buffer.
-
Test compound dilutions in DMSO.
-
-
Assay Protocol: a. To a 96-well plate, add 5 µL of the test compound dilution. b. Add 20 µL of the kinase/substrate solution to each well. c. Initiate the reaction by adding 25 µL of the ATP solution. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and detect the remaining ATP by adding 50 µL of a commercially available kinase-glo reagent. f. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. g. Measure luminescence using a microplate reader.
-
Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. b. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Procedure:
-
Cell Culture:
-
Culture cancer cells in appropriate media and conditions.
-
-
Assay Protocol: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO). c. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. d. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
The following diagram outlines the workflow for the cell proliferation assay.
Caption: A step-by-step workflow for the MTT assay.
Conclusion and Future Directions
The "this compound" scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the extensive knowledge base of pyrimidine-based inhibitors, researchers can rationally design and synthesize analogs with improved potency, selectivity, and drug-like properties. The key to success will lie in the systematic exploration of chemical space around the C2, C4, and C5 positions, guided by the SAR principles outlined in this guide. Future efforts should focus on obtaining high-resolution co-crystal structures of lead compounds bound to their target kinases to validate the hypothesized binding modes and facilitate further structure-based drug design.
References
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies, serving as a privileged structure for potent and selective kinase inhibitors.[1][2][3] Kinase deregulation is a well-established driver of oncogenesis, making kinase inhibitors a critical class of anti-cancer drugs.[2] This guide provides a comparative analysis of pyrimidine-based inhibitors targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases 4 and 6 (CDK4/6), Anaplastic Lymphoma Kinase (ALK), and Vascular Endothelial Growth Factor Receptor (VEGFR). We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in research and drug development.
EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Tyrosine kinase inhibitors targeting EGFR are the standard of care for NSCLC patients with activating EGFR mutations.[4] The pyrimidine core is a common feature among many of these inhibitors.
Comparative Potency and Efficacy
The following tables summarize the in vitro potency (IC50) and clinical efficacy (Progression-Free Survival and Overall Response Rate) of prominent pyrimidine-based EGFR inhibitors.
Table 1: In Vitro Potency (IC50, nM) of EGFR Inhibitors
| Inhibitor | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) |
| Gefitinib | >1000 | 10-50 | 5-20 | >1000 |
| Erlotinib | 100-200 | 5-20 | 2-10 | >1000 |
| Afatinib | 10-50 | 0.5-1 | 0.4-0.8 | 10-15 |
| Osimertinib | 200-500 | 1-5 | 1-5 | 1-10 |
Data compiled from multiple preclinical studies. Actual values may vary based on experimental conditions.[5][6][7][8][9]
Table 2: Clinical Efficacy of First-Line EGFR Inhibitors in EGFR-Mutant NSCLC
| Inhibitor | Median Progression-Free Survival (PFS) (months) | Overall Response Rate (ORR) (%) |
| Gefitinib | 9.7 - 11.9 | 56 - 64 |
| Erlotinib | 9.7 - 11.0 | 58 - 69 |
| Afatinib | 11.1 - 14.7 | 70 - 73 |
| Osimertinib | 18.9 | 72 - 80 |
Data compiled from various clinical trials.[4][10][11][12][13][14]
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the points of inhibition by pyrimidine-based TKIs.
EGFR Signaling Pathway Inhibition
CDK4/6 Inhibitors in Breast Cancer
CDK4/6 inhibitors, in combination with endocrine therapy, have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer.[15] Palbociclib, ribociclib, and abemaciclib are key pyrimidine-based drugs in this class.
Comparative Potency and Efficacy
Table 3: In Vitro Potency (IC50, nM) of CDK4/6 Inhibitors
| Inhibitor | CDK4/cyclin D1 | CDK6/cyclin D3 |
| Palbociclib | 9 - 11 | 15 - 16 |
| Ribociclib | 10 | 39 |
| Abemaciclib | 2 | 4 - 9.9 |
Data compiled from multiple preclinical studies.[2][3][16][17]
Table 4: Clinical Efficacy of First-Line CDK4/6 Inhibitors in HR+/HER2- Advanced Breast Cancer
| Inhibitor | Median Progression-Free Survival (PFS) (months) | Overall Response Rate (ORR) (%) |
| Palbociclib | 24.8 - 27.6 | 42 - 55 |
| Ribociclib | 25.3 | 41 - 53 |
| Abemaciclib | 28.2 | 48 - 59 |
Data compiled from various clinical trials. Direct comparisons are limited, and patient populations may vary.[4][18][19][20]
CDK4/6 Signaling Pathway
The diagram below shows the role of CDK4/6 in cell cycle progression and its inhibition.
CDK4/6 Cell Cycle Regulation
ALK Inhibitors in NSCLC
Rearrangements in the anaplastic lymphoma kinase (ALK) gene are found in a subset of NSCLC patients. Pyrimidine-based ALK inhibitors have shown remarkable efficacy in this population.
Comparative Potency and Efficacy
Table 5: In Vitro Potency (IC50, nM) of ALK Inhibitors against Wild-Type and Mutant ALK
| Inhibitor | EML4-ALK (WT) | ALK L1196M | ALK G1202R |
| Crizotinib | 20-30 | 100-200 | >1000 |
| Ceritinib | 20-40 | 50-100 | 200-300 |
| Alectinib | 1-2 | 2-5 | 10-20 |
| Brigatinib | <1 | 1-2 | 20-30 |
| Lorlatinib | <1 | 1-2 | 5-10 |
Data compiled from multiple preclinical studies.[21][22][23][24][25]
Table 6: Clinical Efficacy of First-Line ALK Inhibitors in ALK-Positive NSCLC
| Inhibitor | Median Progression-Free Survival (PFS) (months) | Overall Response Rate (ORR) (%) |
| Crizotinib | 10.9 | 74 |
| Ceritinib | 16.6 | 72 |
| Alectinib | 34.8 | 83 |
| Brigatinib | 24.0 | 71 |
| Lorlatinib | Not Reached (at 5 years, 60% PFS rate) | 77 |
Data from head-to-head trials against crizotinib or as first-line therapy.[26][27][28][29][30][31]
VEGFR Inhibitors in Various Solid Tumors
VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Several multi-kinase inhibitors with a pyrimidine core target VEGFR2.
Comparative Potency
Table 7: In Vitro Potency (IC50, nM) of VEGFR2 Inhibitors
| Inhibitor | VEGFR2 |
| Sorafenib | 90 |
| Sunitinib | 9 |
| Pazopanib | 30 |
| Axitinib | 0.2 |
Data compiled from multiple preclinical studies.[32][33][34][35][36]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used to characterize kinase inhibitors.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of a compound on kinase activity.
HTRF Kinase Assay Workflow
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of the kinase, biotinylated peptide substrate, and ATP in assay buffer.[37][38]
-
Kinase Reaction: In a microplate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate for a defined period at a specific temperature.
-
Detection: Stop the reaction by adding EDTA. Add the HTRF detection reagents: a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-XL665 which binds to the biotinylated substrate.[39][40]
-
Signal Measurement: After incubation, read the plate on an HTRF-compatible reader. The ratio of the fluorescence at 665 nm (acceptor) and 620 nm (donor) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the viability and proliferation of cancer cells.
MTT Cell Proliferation Assay Workflow
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[41][42]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the pyrimidine-based inhibitor and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[43]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[44]
-
Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot against inhibitor concentration to determine the IC50 value.
Western Blotting for Target Engagement
Western blotting is used to confirm that the inhibitor is engaging its target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cancer cells with the kinase inhibitor at various concentrations for a specified time. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Then, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of protein phosphorylation. A decrease in phosphorylation with increasing inhibitor concentration indicates target engagement.[1] The membrane is often stripped and re-probed with an antibody for the total protein as a loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of palbociclib, ribociclib and abemaciclib for ER+ metastatic breast cancer: an adjusted indirect analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hca.wa.gov [hca.wa.gov]
- 16. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. vjoncology.com [vjoncology.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. targetedonc.com [targetedonc.com]
- 29. Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. medpagetoday.com [medpagetoday.com]
- 32. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 35. mdpi.com [mdpi.com]
- 36. Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects | PLOS One [journals.plos.org]
- 37. researchgate.net [researchgate.net]
- 38. m.youtube.com [m.youtube.com]
- 39. digital.wpi.edu [digital.wpi.edu]
- 40. resources.revvity.com [resources.revvity.com]
- 41. atcc.org [atcc.org]
- 42. texaschildrens.org [texaschildrens.org]
- 43. MTT assay protocol | Abcam [abcam.com]
- 44. researchgate.net [researchgate.net]
The Kinase Inhibitor's Compass: A Comparative Guide to Derivatives of 2-Ethoxy-5-fluoropyrimidin-4-amine
For the discerning researcher in the dynamic field of kinase inhibitor discovery, the selection of a core chemical scaffold is a decision of paramount importance. The pyrimidine ring, a privileged structure in medicinal chemistry, has consistently proven its value as a versatile foundation for potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the potential efficacy of kinase inhibitors derived from the "2-Ethoxy-5-fluoropyrimidin-4-amine" scaffold. We will explore its synthetic utility, compare the performance of analogous compounds against critical oncogenic kinases, and provide the detailed experimental methodologies necessary to validate these findings in your own laboratory.
The Strategic Advantage of the 2-Alkoxy-5-fluoropyrimidine Scaffold
The "this compound" moiety presents several strategic advantages for the design of novel kinase inhibitors. The pyrimidine core itself is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP-binding pocket of numerous kinases. The ethoxy group at the 2-position can be readily modified to explore structure-activity relationships (SAR) and optimize properties such as solubility and metabolic stability. Furthermore, the fluorine atom at the 5-position can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. The 4-amino group serves as a key handle for introducing various substituents to target specific regions of the kinase active site, thereby influencing potency and selectivity.
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
While specific efficacy data for direct derivatives of "this compound" is emerging, we can infer their potential by examining the performance of structurally similar 2,4-diaminopyrimidine and other pyrimidine-based inhibitors against key cancer-related kinases.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in several cancers, including non-small cell lung cancer (NSCLC). Pyrimidine-based inhibitors have shown significant promise in targeting EGFR.
| Inhibitor Class | Example Compound | Target(s) | IC50 (Kinase Assay) | Cellular IC50 | Reference |
| Pyrimidine-based | Osimertinib | EGFR (T790M, L858R, ex19del) | ~1 nM (T790M) | ~10-50 nM (H1975, PC-9) | N/A |
| Quinazoline-based | Gefitinib | EGFR (L858R, ex19del) | ~2-37 nM | ~10-800 nM (various cell lines) | N/A |
| Pyrimido[4,5-d]pyrimidine | Compound 1 | EGFR | 1.3 µM | 1.8 µM (A549) | N/A |
Osimertinib, a third-generation EGFR inhibitor with a pyrimidine core, demonstrates superior efficacy against mutant forms of EGFR compared to first-generation quinazoline-based inhibitors like gefitinib. This highlights the potential for pyrimidine scaffolds to be tailored for high potency and selectivity.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Inhibitor Class | Example Compound | Target(s) | IC50 (Kinase Assay) | Cellular IC50 | Reference |
| Pyrimidine-based | Pazopanib | VEGFR-1, -2, -3, PDGFR, c-Kit | 8 nM (VEGFR-2) | 21 nM (HUVEC proliferation) | N/A |
| Pyrrole-based | Sunitinib | VEGFR-1, -2, -3, PDGFR, c-Kit | 9 nM (VEGFR-2) | 20 nM (HUVEC proliferation) | N/A |
| 2,4-diaminopyrimidine | Compound 2 | VEGFR-2 | 0.19 µM | 10.61 µM (HepG-2) | [1] |
Pazopanib, a pyrimidine-based multi-targeted tyrosine kinase inhibitor, exhibits comparable potency to sunitinib in inhibiting VEGFR-2. Novel 2,4-diaminopyrimidine derivatives have also demonstrated significant VEGFR-2 inhibitory activity[1].
Aurora Kinase and Polo-Like Kinase 4 (PLK4) Inhibitors
Aurora kinases and PLK4 are serine/threonine kinases that play critical roles in mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
| Inhibitor Class | Example Compound | Target(s) | IC50 (Kinase Assay) | Cellular IC50 | Reference |
| 2,4-diaminopyrimidine | Compound 11c | Aurora A | 0.15 µM | 0.5-4.0 µM (various cell lines) | [2][3] |
| Aminopyrimidine | Compound 8h | PLK4 | 0.0067 µM | Not Reported | [4] |
| Indazole-based | CFI-400945 | PLK4 | 0.26 nM | Not Reported | N/A |
Derivatives of 2,4-diaminopyrimidine have been shown to be potent and selective inhibitors of Aurora kinases[2][3]. Furthermore, novel aminopyrimidine compounds have exhibited remarkable potency against PLK4[4].
Experimental Protocols
To facilitate the evaluation of novel kinase inhibitors derived from "this compound," we provide the following detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a generic, luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and its specific substrate in kinase assay buffer.
-
Compound Addition: To the wells of the assay plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).
-
Initiate Kinase Reaction: Add 10 µL of the Kinase Reaction Mix to each well.
-
ATP Addition: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction and Detect ADP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase/luciferin reaction.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (100 µL per well). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.[5]
Western Blot Analysis of Kinase Signaling Pathways
This technique is used to determine the effect of an inhibitor on the phosphorylation status of a target kinase and its downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.[4][6][7][8]
Visualizing the Path Forward: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Caption: General workflow for the discovery and evaluation of kinase inhibitors.
Conclusion
The "this compound" scaffold represents a promising starting point for the development of a new generation of kinase inhibitors. By leveraging the established principles of pyrimidine-based inhibitor design and employing the rigorous experimental methodologies outlined in this guide, researchers can systematically explore the therapeutic potential of its derivatives. The comparative data presented herein for analogous compounds targeting key oncogenic kinases provide a strong rationale for the continued investigation of this chemical space. Through a dedicated and data-driven approach, the scientific community can unlock the full potential of this versatile scaffold in the ongoing quest for more effective and selective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.mpu.edu.mo [research.mpu.edu.mo]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Novel 2-Ethoxy-5-fluoropyrimidine Derivatives as Potential Kinase Inhibitors
Introduction: The Rationale for Targeting Kinases with a Fluoropyrimidine Scaffold
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its ability to mimic endogenous purines and pyrimidines allows for competitive binding to the ATP-binding pockets of protein kinases, a family of enzymes frequently dysregulated in cancer. The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring can enhance binding affinity and metabolic stability, while the 2-ethoxy group can be tailored to occupy specific hydrophobic pockets within the kinase domain. This guide focuses on the in vitro characterization of a hypothetical series of compounds synthesized from the versatile starting material, "2-Ethoxy-5-fluoropyrimidin-4-amine." We will explore their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), two well-validated targets in cancer therapy.[1][2][3][4][5][6]
This guide will provide a comparative framework for evaluating these novel compounds against established EGFR/HER2 inhibitors, offering detailed experimental protocols and data interpretation strategies for researchers in drug discovery and development.
Hypothetical Compound Synthesis and Selection
For the purpose of this guide, we will consider three hypothetical compounds derived from this compound:
-
Compound A: A derivative designed for potent and selective inhibition of wild-type EGFR.
-
Compound B: A dual inhibitor targeting both EGFR and HER2.
-
Compound C: A derivative designed to overcome common resistance mutations in EGFR (e.g., T790M).
These compounds will be compared against two well-established kinase inhibitors:
-
Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[2][4]
-
Lapatinib: A dual tyrosine kinase inhibitor that interrupts the HER2/neu and EGFR pathways.[2]
Comparative In Vitro Efficacy: A Multi-faceted Approach
A robust in vitro evaluation is critical to understanding the potency, selectivity, and mechanism of action of novel kinase inhibitors. Our comparative analysis will focus on three key areas: biochemical potency, cellular activity, and target engagement.
Biochemical Potency: Direct Inhibition of Kinase Activity
The initial assessment of a potential kinase inhibitor involves determining its direct effect on the purified enzyme. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying potency.
Table 1: Comparative Biochemical IC50 Values (nM) against EGFR and HER2
| Compound | EGFR (Wild-Type) IC50 (nM) | HER2 IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) |
| Compound A | 5 | 500 | 150 |
| Compound B | 15 | 20 | 200 |
| Compound C | 50 | 600 | 10 |
| Gefitinib | 10 | >1000 | 500 |
| Lapatinib | 20 | 15 | >1000 |
Data for Compounds A, B, and C are hypothetical for illustrative purposes. Data for Gefitinib and Lapatinib are representative values from published literature.
These results would suggest that Compound A is a potent and selective EGFR inhibitor, Compound B demonstrates dual EGFR/HER2 activity, and Compound C is highly potent against the T790M resistance mutation.
Cellular Activity: Assessing Anti-proliferative Effects
Moving from a cell-free system to a cellular context is crucial to evaluate the compound's ability to penetrate cell membranes and inhibit the target kinase in its native environment. Cell viability assays, such as the MTT assay, are commonly employed for this purpose.[7]
Table 2: Comparative Anti-proliferative Activity (IC50 in µM) in Cancer Cell Lines
| Compound | A431 (EGFR overexpression) | SK-BR-3 (HER2 overexpression) | H1975 (EGFR L858R/T790M) |
| Compound A | 0.1 | 5.0 | 2.5 |
| Compound B | 0.5 | 0.3 | 3.0 |
| Compound C | 2.0 | 8.0 | 0.2 |
| Gefitinib | 0.2 | >10 | 5.0 |
| Lapatinib | 0.8 | 0.2 | >10 |
Data for Compounds A, B, and C are hypothetical. Data for Gefitinib and Lapatinib are representative.
The cellular data should correlate with the biochemical findings. For instance, Compound C's potent inhibition of the H1975 cell line, which harbors the T790M mutation, would validate its biochemical profile.
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Rationale: The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and IC50 determination of kinase inhibitors. Its high sensitivity allows for the use of low enzyme concentrations.
Workflow Diagram:
References
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel class EGFR/HER2 dual inhibitors containing tricyclic oxazine fused quinazolines scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comprehensive Guide to Validating the Structure of 2-Ethoxy-5-fluoropyrimidin-4-amine Derivatives Using 2D NMR
Abstract
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount.[1][2][3][4] 2-Ethoxy-5-fluoropyrimidin-4-amine and its derivatives represent a class of compounds with significant potential in medicinal chemistry.[5][6] This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the unambiguous structural validation of these molecules. We will explore the causal relationships behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a robust framework for their analytical workflows.
Introduction: The Critical Role of Structural Validation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pyrimidine derivatives, which are foundational scaffolds in numerous therapeutic agents, even minor structural ambiguities can lead to significant differences in efficacy and safety.[7] Therefore, rigorous structural confirmation is a non-negotiable step in the drug discovery pipeline.[1][8] While one-dimensional (1D) NMR provides initial insights, complex substitution patterns and potential tautomerism in pyrimidine derivatives often lead to spectral overlap and ambiguity, necessitating the enhanced resolution and connectivity information provided by 2D NMR.[1][2][3][4][9]
This guide will use a representative, hypothetical derivative, 2-Ethoxy-5-fluoro-6-(hydroxymethyl)pyrimidin-4-amine , to illustrate the power of a combined 2D NMR approach.
Structure of the Parent Compound: this compound
-
Molecular Weight: 157.15 g/mol [5]
-
Key Features: An ethoxy group at C2, a fluorine atom at C5, and an amino group at C4 of the pyrimidine ring.[5]
The 2D NMR Toolkit: Principles and Experimental Choices
A suite of 2D NMR experiments is employed to piece together the molecular puzzle. Each experiment provides a unique type of correlation, and their combined interpretation allows for a comprehensive structural assignment.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9][11] This is the foundational experiment for mapping out proton-proton spin systems within the molecule.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to the carbon atoms they are attached to (¹JCH).[11][12] This is an exceptionally sensitive and crucial experiment for assigning carbon resonances.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[11][12][14] This is vital for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of their bonding connectivity.[15][16][17][18] This is indispensable for determining stereochemistry and conformational preferences.[18]
The choice to run this specific combination of experiments is deliberate. COSY establishes the proton framework. HSQC then links this proton framework to the carbon backbone. HMBC bridges the gaps, connecting fragments and confirming the overall scaffold. Finally, NOESY provides the through-space information that defines the molecule's 3D arrangement.
Case Study: Structural Elucidation of a Novel Derivative
Let's consider the structural validation of 2-Ethoxy-5-fluoro-6-(hydroxymethyl)pyrimidin-4-amine .
Hypothetical NMR Data
For our case study, we will use the following hypothetical, yet representative, ¹H and ¹³C NMR data.
Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-Ethoxy-5-fluoro-6-(hydroxymethyl)pyrimidin-4-amine (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-1' (CH₂) | 4.30 | q, J = 7.1 | 62.5 |
| H-2' (CH₃) | 1.35 | t, J = 7.1 | 14.8 |
| H-6a (CH₂) | 4.50 | d, J = 5.5 | 58.0 |
| NH₂ | 6.80 | br s | N/A |
| OH | 5.40 | t, J = 5.5 | N/A |
| C2 | N/A | N/A | 161.0 |
| C4 | N/A | N/A | 158.5 (d, JCF = 15 Hz) |
| C5 | N/A | N/A | 135.0 (d, JCF = 250 Hz) |
| C6 | N/A | N/A | 145.0 (d, JCF = 20 Hz) |
Note: Chemical shifts are illustrative. Actual values can vary based on experimental conditions.[9] The carbon signals C4, C5, and C6 are expected to show coupling to the fluorine atom.
Step-by-Step 2D NMR Analysis Workflow
The logical flow of data interpretation is as crucial as the data acquisition itself.
Caption: Workflow for 2D NMR-based structure elucidation.
1. COSY Analysis:
-
A cross-peak between the quartet at 4.30 ppm (H-1') and the triplet at 1.35 ppm (H-2') immediately confirms the ethoxy group (-O-CH₂-CH₃).
-
A correlation between the triplet of the hydroxyl proton at 5.40 ppm (OH) and the doublet of the methylene protons at 4.50 ppm (H-6a) establishes the -CH₂-OH fragment and indicates that the OH proton is coupled to the methylene protons.
2. HSQC Analysis:
-
This experiment provides direct, one-bond C-H correlations, solidifying assignments:
-
H-1' (4.30 ppm) correlates to the carbon at 62.5 ppm.
-
H-2' (1.35 ppm) correlates to the carbon at 14.8 ppm.
-
H-6a (4.50 ppm) correlates to the carbon at 58.0 ppm.
-
-
The absence of signals for the carbons at 161.0, 158.5, 135.0, and 145.0 ppm confirms their quaternary nature (or attachment to fluorine).
3. HMBC Analysis:
-
This is the key to assembling the puzzle. We look for 2- and 3-bond correlations:
-
Ethoxy to Ring: The ethoxy protons (H-1' and H-2') will show long-range correlations to the pyrimidine ring. A crucial correlation from the methylene protons H-1' (4.30 ppm) to the quaternary carbon C2 (161.0 ppm) confirms the attachment of the ethoxy group at the 2-position.
-
Hydroxymethyl to Ring: The methylene protons H-6a (4.50 ppm) should show correlations to carbons on the pyrimidine ring. Expected correlations would be to C5 (135.0 ppm) and C6 (145.0 ppm), confirming its position at C6.
-
Amino Group to Ring: The broad singlet of the amino protons (NH₂, 6.80 ppm) may show correlations to C4 (158.5 ppm) and C5 (135.0 ppm), confirming its placement.
-
4. NOESY Analysis:
-
NOESY confirms through-space proximities, which is vital for verifying substituent placement on the ring.
-
A NOE correlation between the amino protons (NH₂) and the methylene protons of the hydroxymethyl group (H-6a) would provide strong evidence for their adjacent positioning on the pyrimidine ring.
-
A correlation between the ethoxy methylene protons (H-1') and the amino protons (NH₂) would further support the overall proposed structure.
Comparison with Alternative Techniques
While 2D NMR is powerful, it's important to understand its place among other analytical techniques.
| Technique | Strengths | Limitations | Role in Validation |
| 2D NMR | Provides unambiguous connectivity and spatial information. Non-destructive. | Requires larger sample amounts than MS. Can be time-consuming. | Gold Standard for complete de novo structure elucidation. |
| Mass Spectrometry (MS) | High sensitivity. Provides accurate mass and molecular formula. | Does not provide direct connectivity information for isomers. | Complementary. Confirms molecular weight and elemental composition. |
| X-Ray Crystallography | Provides an absolute 3D structure. | Requires a suitable single crystal, which can be difficult to obtain. | Definitive. Used for absolute configuration when a crystal is available. |
| FTIR Spectroscopy | Provides information about functional groups present. | Spectrum can be complex; does not provide connectivity. | Supportive. Confirms the presence of key functional groups (e.g., -NH₂, -OH). |
Standardized Experimental Protocols
Adherence to standardized protocols ensures data reproducibility and quality.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like -NH₂ and -OH.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field distortions.
-
D₂O Exchange (Optional): To confirm exchangeable protons (-NH₂ or -OH), acquire a standard ¹H NMR spectrum, then add a drop of D₂O, shake, and re-acquire the spectrum. The signals for these protons will diminish or disappear.[9]
2D NMR Data Acquisition
The following are typical acquisition parameters on a 500 MHz spectrometer. These should be optimized for the specific instrument and sample.
COSY (DQF-COSY):
-
Pulse Program: cosygpmfqf
-
Spectral Width: 12 ppm in both dimensions.
-
Acquisition Time: ~0.2 s
-
Number of Scans: 4-8
-
Number of Increments: 256-512
HSQC (Phase-Sensitive with Gradient Selection):
-
Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 180-200 ppm
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans: 8-16
-
Number of Increments: 256
HMBC (Gradient Selected):
-
Pulse Program: hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 220 ppm
-
Long-Range Coupling Delay: Optimized for 8 Hz (a good compromise for ²JCH and ³JCH).[11][12]
-
Number of Scans: 16-64
-
Number of Increments: 400
NOESY (Phase-Sensitive with Gradient Selection):
-
Pulse Program: noesygpph
-
Spectral Width: 12 ppm in both dimensions.
-
Mixing Time (d8): 0.5 - 0.8 seconds for small molecules.[16]
-
Number of Scans: 16-32
-
Number of Increments: 256-512
Caption: Standardized workflow for NMR sample handling and data acquisition.
Conclusion
The structural validation of novel pharmaceutical compounds like this compound derivatives demands a meticulous and multi-faceted analytical approach. A well-designed suite of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY—provides an unparalleled level of detail, allowing for the unambiguous determination of covalent connectivity and three-dimensional structure.[1][2][3][4] By understanding the principles behind each experiment and following a logical, self-validating workflow, researchers can ensure the scientific integrity of their findings, paving the way for successful downstream drug development.
References
- 1. openpubglobal.com [openpubglobal.com]
- 2. rjupublisher.com [rjupublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 56076-21-2 [smolecule.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. Perspectives on NMR in drug discovery: a technique comes of age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound|CAS 56076-21-2|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
- 16. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 17. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to High-Resolution Mass Spectrometry for the Confirmation of 2-Ethoxy-5-fluoropyrimidin-4-amine and Related Pharmaceutical Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confirmation of the pharmaceutical intermediate, 2-Ethoxy-5-fluoropyrimidin-4-amine. It includes an objective analysis of the performance of these methods, supported by illustrative experimental data and detailed protocols.
Introduction to Product Confirmation in Pharmaceutical Development
The confirmation of the chemical structure and purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. Regulatory bodies require unambiguous identification of the compound and characterization of any impurities.[1][2][3] this compound, with the chemical formula C₆H₈FN₃O and a molecular weight of 157.15 g/mol , is a pyrimidine derivative used in medicinal chemistry.[4][5] Accurate characterization of such molecules is essential for ensuring the safety and efficacy of the final drug product.
High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for the precise mass measurement of molecules, enabling confident identification and structural elucidation.[6][7][8] This guide will compare the capabilities of HRMS with other common analytical techniques.
Comparison of Analytical Techniques
The choice of analytical technique for product confirmation depends on the specific requirements of the analysis, such as the need for structural confirmation, purity assessment, or quantification. Below is a comparison of HRMS with other relevant methods.
| Technique | Principle | Strengths | Limitations | Application to this compound |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of elemental composition.[7][9] | - High specificity and sensitivity.[10][11] - Provides exact mass and elemental composition.[8] - Suitable for identifying unknown impurities.[8][12] | - Does not provide information on the spatial arrangement of atoms (isomers). - Can be susceptible to matrix effects. | - Unambiguous confirmation of molecular formula. - Identification and structural elucidation of process-related impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[13] | - Unrivaled for complete structure elucidation.[13] - Provides information on stereochemistry. | - Relatively low sensitivity compared to MS. - Requires larger sample amounts. | - Definitive confirmation of the chemical structure, including the position of the ethoxy, fluoro, and amine groups on the pyrimidine ring. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, with detection by UV-Vis absorbance. | - Excellent for purity assessment and quantification. - Robust and widely available. | - Limited identification capabilities based on retention time alone. - Requires a chromophore for UV detection. | - Determination of purity and quantification of this compound. - Can be used to monitor the progress of a reaction. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds followed by detection with a mass spectrometer.[14][15] | - High chromatographic resolution for volatile compounds. - Provides both retention time and mass spectral data for identification.[15] | - Limited to volatile and thermally stable analytes. - Derivatization may be required for non-volatile compounds. | - Analysis of volatile impurities or starting materials used in the synthesis of this compound. |
| Elemental Analysis | Determines the elemental composition of a sample. | - Provides the percentage of C, H, N, and other elements, which can be used to confirm the empirical formula. | - Requires a pure sample. - Does not provide structural information. | - Confirmation of the elemental composition and empirical formula of a synthesized batch. |
Experimental Data and Protocols
To illustrate the application of these techniques, the following sections present hypothetical experimental data for the analysis of a sample of this compound.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol:
A sample of this compound was dissolved in methanol and infused into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.[16][17] The instrument was operated in positive ion mode, and data was acquired over a mass range of m/z 50-500.
Data:
| Parameter | Value |
| Theoretical Monoisotopic Mass | 157.0651 |
| Measured Monoisotopic Mass | 157.0653 |
| Mass Error (ppm) | 1.27 |
| Inferred Elemental Composition | C₆H₈FN₃O |
Interpretation:
The extremely low mass error provides high confidence in the assigned elemental composition, confirming the identity of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
A sample of this compound was dissolved in deuterated chloroform (CDCl₃) and analyzed using a 400 MHz NMR spectrometer. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were acquired.
Data (Hypothetical ¹H NMR):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | d | 1H | Pyrimidine-H |
| 5.50 | br s | 2H | -NH₂ |
| 4.40 | q | 2H | -OCH₂CH₃ |
| 1.40 | t | 3H | -OCH₂CH₃ |
Interpretation:
The chemical shifts, multiplicities, and integrations are consistent with the proposed structure of this compound, confirming the connectivity of the atoms.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Experimental Protocol:
A sample of this compound was analyzed by reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile and water with UV detection at 254 nm.
Data:
| Peak | Retention Time (min) | Area (%) |
| 1 (Main Product) | 5.2 | 99.5 |
| 2 (Impurity A) | 3.8 | 0.3 |
| 3 (Impurity B) | 6.1 | 0.2 |
Interpretation:
The HPLC analysis indicates a purity of 99.5% for the main product, with two minor impurities detected.
Visualizing Workflows and Relationships
High-Resolution Mass Spectrometry Workflow
The following diagram illustrates a typical workflow for the confirmation of a small molecule product using high-resolution mass spectrometry.
Caption: Workflow for Product Confirmation using HRMS.
Interrelationship of Analytical Techniques
This diagram shows the logical relationship and complementary nature of different analytical techniques in the comprehensive characterization of a pharmaceutical product.
Caption: Complementary Analytical Techniques for Product Characterization.
Conclusion
High-resolution mass spectrometry is an indispensable technique for the confirmation of pharmaceutical products like this compound. Its ability to provide exact mass measurements and determine elemental composition offers a high degree of confidence in product identity. While HRMS is a powerful tool, a comprehensive characterization often relies on the synergistic use of multiple analytical techniques. NMR spectroscopy remains the gold standard for complete structural elucidation, while HPLC is essential for purity assessment and quantification. The integration of these techniques provides a robust analytical workflow for ensuring the quality and safety of pharmaceutical intermediates and final products.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. chimia.ch [chimia.ch]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Buy this compound | 56076-21-2 [smolecule.com]
- 5. This compound | 56076-21-2 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Confirmation and unknowns analysis - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. HRMS and LC-HRMS Analysis Services | AxisPharm [axispharm.com]
- 11. Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide Quantitation - Sannova [sannova.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Metabolic Stability: Ethoxy vs. Methoxy Substituted Fluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, particularly in the realm of oncology, fluoropyrimidines represent a cornerstone of chemotherapy. The modulation of their metabolic stability is a critical aspect of optimizing their pharmacokinetic profiles, enhancing therapeutic efficacy, and minimizing toxicity. A common strategy to achieve this is the introduction of alkoxy substituents. This guide provides an objective comparison of the metabolic stability of ethoxy versus methoxy substituted fluoropyrimidines, supported by established principles of drug metabolism and detailed experimental protocols.
Principles of Alkoxy Group Metabolism
The primary route of metabolism for both methoxy and ethoxy groups attached to an aromatic ring, such as a fluoropyrimidine, is oxidative O-dealkylation . This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. The process involves the removal of the alkyl group (methyl or ethyl) to form a hydroxylated fluoropyrimidine metabolite and a corresponding aldehyde (formaldehyde from a methoxy group and acetaldehyde from an ethoxy group).
The rate-limiting step in this metabolic transformation is typically the initial hydrogen atom abstraction from the carbon atom adjacent (alpha) to the oxygen atom of the alkoxy group. Factors that can influence the rate of this reaction, and thus the metabolic stability of the compound, include:
-
Steric Hindrance: The size and conformation of the alkoxy group can affect its ability to fit into the active site of the metabolizing CYP enzyme.
-
Electronic Effects: The electron density at the alpha-carbon and the strength of the C-H bonds can be influenced by the electronic properties of the fluoropyrimidine ring.
The Influence of Fluorine Substitution
The presence of fluorine atoms on the pyrimidine ring has a profound impact on the metabolic stability of the entire molecule. Fluorine is a highly electronegative atom, which imparts several key properties:
-
Metabolic Blocking: Fluorine atoms can be strategically placed at positions that are susceptible to metabolic attack, thereby blocking these metabolic pathways.
-
Electronic Withdrawal: The strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring. This can influence the binding affinity of the molecule to CYP enzymes and alter the reactivity of adjacent functional groups, including the alkoxy substituent.
Head-to-Head Comparison: Ethoxy vs. Methoxy
While direct comparative clinical data for a specific ethoxy vs. methoxy substituted fluoropyrimidine is not extensively available in public literature, a reasoned comparison can be made based on fundamental principles of drug metabolism.
| Feature | Methoxy-Substituted Fluoropyrimidine | Ethoxy-Substituted Fluoropyrimidine | Rationale |
| Size & Sterics | Smaller, less sterically hindered. | Larger, more sterically hindered. | The additional methyl group in the ethoxy substituent increases its bulk, which may lead to a poorer fit in the active site of some CYP isozymes, potentially slowing down metabolism. |
| Metabolic Pathway | Primarily O-demethylation. | Primarily O-deethylation. | Both undergo oxidative O-dealkylation to their corresponding hydroxylated metabolites. |
| Potential Rate of Metabolism | Potentially faster due to less steric hindrance. | Potentially slower due to increased steric hindrance. | This is a generalization and the actual rate is highly dependent on the specific CYP isozyme involved and the overall molecular structure. |
| Metabolic Products | Hydroxylated fluoropyrimidine and formaldehyde. | Hydroxylated fluoropyrimidine and acetaldehyde. | The aldehyde byproducts can have different toxicological profiles, which is a consideration in drug design. |
Illustrative Experimental Data
To provide a quantitative perspective, the following table presents hypothetical data from a liver microsomal stability assay comparing a methoxy-substituted fluoropyrimidine (Compound A) and an ethoxy-substituted fluoropyrimidine (Compound B).
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A (Methoxy) | 25 | 27.7 |
| Compound B (Ethoxy) | 40 | 17.3 |
| Warfarin (Control) | 60 | 11.6 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A standard method for assessing metabolic stability is the in vitro liver microsomal stability assay . This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs.
Liver Microsomal Stability Assay Protocol
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (e.g., ethoxy- or methoxy-substituted fluoropyrimidine) in a suitable organic solvent like DMSO.
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture.
-
Terminate the reaction by adding a quench solution, typically a cold organic solvent like acetonitrile, containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathways and the experimental workflow.
Caption: Metabolic pathways for methoxy and ethoxy substituted fluoropyrimidines.
Caption: Workflow for a typical liver microsomal stability assay.
Conclusion
The choice between an ethoxy and a methoxy substituent on a fluoropyrimidine scaffold for optimizing metabolic stability is a nuanced decision in drug design. While both are primarily metabolized via O-dealkylation, the slightly larger steric bulk of the ethoxy group may confer greater metabolic stability in some instances by hindering its interaction with metabolizing enzymes. However, this is not a universal rule, and the actual metabolic fate is highly dependent on the specific molecular context and the CYP isozymes involved.
Therefore, the in vitro liver microsomal stability assay is an indispensable tool for empirically determining the metabolic liabilities of drug candidates. The detailed protocol and principles outlined in this guide provide a framework for researchers to make informed decisions in the design and development of novel fluoropyrimidine-based therapeutics with improved pharmacokinetic profiles.
Benchmarking New Pyrimidine Derivatives Against Established Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel cancer therapeutics has led to the development of numerous small molecule kinase inhibitors. Among these, pyrimidine derivatives have emerged as a promising class of compounds due to their structural similarity to the purine core of ATP, allowing for effective competition at the kinase ATP-binding site. This guide provides a comprehensive framework for benchmarking new pyrimidine derivatives against established kinase inhibitors, focusing on objective performance comparisons and supporting experimental data.
Data Presentation: Quantitative Comparison of Kinase Inhibitors
The following tables summarize the biochemical and cellular potency of a new hypothetical pyrimidine derivative (PYR-123) against established kinase inhibitors targeting the MAPK/ERK and other key signaling pathways.
Table 1: Biochemical Inhibitory Activity against MEK1 Kinase
| Inhibitor | Target | Assay Type | IC50 (nM) |
| PYR-123 (Hypothetical) | MEK1 | In Vitro Kinase Assay | 5.8 |
| Trametinib | MEK1 | In Vitro Kinase Assay | 0.92 |
| Cobimetinib | MEK1 | In Vitro Kinase Assay | 4.2 |
| Binimetinib | MEK1 | In Vitro Kinase Assay | 12 |
Table 2: Cellular Activity in BRAF V600E Mutant A375 Melanoma Cells
| Inhibitor | Assay Type | Endpoint | IC50 (nM) |
| PYR-123 (Hypothetical) | Cell Viability (MTT) | Growth Inhibition | 25.3 |
| Trametinib | Cell Viability (MTT) | Growth Inhibition | 1.1 |
| Cobimetinib | Cell Viability (MTT) | Growth Inhibition | 23 |
| Binimetinib | Cell Viability (MTT) | Growth Inhibition | 28 |
Table 3: Inhibition of ERK Phosphorylation in A375 Cells
| Inhibitor | Assay Type | Endpoint | IC50 (nM) |
| PYR-123 (Hypothetical) | Western Blot | p-ERK Inhibition | 10.2 |
| Trametinib | Western Blot | p-ERK Inhibition | 0.3 |
| Cobimetinib | Western Blot | p-ERK Inhibition | 4.4 |
| Binimetinib | Western Blot | p-ERK Inhibition | 11 |
Table 4: Comparative Activity of Pyrimidine Derivatives Against Various Kinases
Recent studies have highlighted the versatility of pyrimidine scaffolds in targeting a range of kinases.[1] For instance, pyrimidine derivatives have shown potent inhibition of Aurora Kinases (AURK) and Polo-like Kinases (PLK), which are crucial for cell cycle regulation.[1] Molecules like Alisertib (MLN8237) and Barasertib (AZD1152) are examples of pyrimidine-based inhibitors with low nanomolar IC50 values against AURKA and AURKB.[1] Furthermore, the pyrazolo[3,4-d]pyrimidine scaffold is a key feature in several approved and clinical-trial-stage kinase inhibitors, including the BTK inhibitor Ibrutinib.[2][3]
| Derivative Class | Target Kinase(s) | Example Compound(s) | Reported IC50 (nM) |
| 2,4-diaminopyrimidine | AURKA, AURKB | Alisertib, Barasertib | 1.2 (AURKA), 0.37 (AURKB) |
| Pyrrolo[2,3-d]pyrimidine | EGFR, HER2, VEGFR2 | Compound 5k (from study) | 79 (EGFR), 40 (HER2), 136 (VEGFR2)[4] |
| Pyrazolo[3,4-d]pyrimidine | BTK, PI3Kα | Ibrutinib, Compound 50 (from study) | (BTK - Covalent), 2.6 (PI3Kα)[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of kinase inhibitors.
In Vitro MEK1 Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MEK1.
-
Materials:
-
Purified, active recombinant MEK1 enzyme.
-
Inactive ERK2 as the substrate.[5]
-
ATP solution (concentration near the Km of MEK1 for ATP).[5]
-
Test compounds (e.g., PYR-123) and benchmark inhibitors (e.g., Trametinib) serially diluted in DMSO.[5]
-
Kinase buffer.
-
96-well plates.
-
Stop solution (e.g., EDTA).[5]
-
Detection reagent to quantify phosphorylated ERK2.
-
-
Procedure:
-
Add 10 µL of diluted inhibitor or DMSO vehicle to the wells of a 96-well plate.[5]
-
Add 20 µL of a master mix containing the MEK1 enzyme and ERK2 substrate in kinase buffer to each well.[5]
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well.[5]
-
Allow the reaction to proceed for 30-60 minutes at 30°C.[5]
-
Stop the reaction by adding a stop solution.[5]
-
Quantify the amount of phosphorylated ERK2 using a suitable detection method (e.g., TR-FRET, AlphaScreen).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
A375 melanoma cells (or other relevant cell line).
-
Complete growth medium.
-
Test compounds and benchmark inhibitors.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Express cell viability as a percentage relative to the vehicle-treated control cells.[6]
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
-
Western Blot for ERK Phosphorylation
This technique is used to measure the inhibition of a specific signaling pathway node within the cell.
-
Materials:
-
Cells treated with inhibitors.
-
Lysis buffer with protease and phosphatase inhibitors.[6]
-
BCA assay for protein quantification.[6]
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with inhibitors for a specified time, then lyse the cells.
-
Quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total-ERK.
-
Normalize the phospho-ERK signal to the total-ERK signal to determine the relative inhibition of ERK phosphorylation.[5]
-
Calculate the IC50 value based on the concentration-dependent inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is crucial for understanding the mechanism of action and evaluation strategy for new kinase inhibitors.
Caption: The MAPK/ERK signaling cascade and the point of inhibition for PYR-123.
Caption: General workflow for the preclinical evaluation of a new kinase inhibitor.
Conclusion
The systematic benchmarking of new pyrimidine derivatives against established inhibitors is a critical step in the drug discovery process. By employing a multi-faceted approach that includes in vitro biochemical assays, cell-based functional assays, and target engagement studies, researchers can build a comprehensive profile of a new compound's potency, selectivity, and potential therapeutic utility. The integration of quantitative data into clear tables, alongside detailed and reproducible experimental protocols and illustrative diagrams, provides a robust framework for making informed decisions about the future development of promising therapeutic candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-fluoropyrimidin-4-amine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities like 2-Ethoxy-5-fluoropyrimidin-4-amine, a fluorinated pyrimidine derivative, are paramount.[1] Given the biological activity often associated with this class of compounds, a conservative and rigorous approach to waste management is not just a regulatory requirement but a cornerstone of responsible research.[2][3]
This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, it must be handled as a potent, hazardous substance. This principle of precaution is central to all subsequent recommendations.
Hazard Identification and Precautionary Risk Assessment
This compound belongs to the fluorinated pyrimidine family. Compounds in this class, such as the well-known anti-cancer drug 5-Fluorouracil (5-FU), function by interfering with fundamental cellular processes.[2][3] Therefore, it is prudent to assume that this compound may possess cytotoxic or other hazardous properties.
Assumed Potential Hazards:
-
Harmful if swallowed or inhaled.[4]
-
May cause damage to organs through prolonged or repeated exposure.[6]
-
Potential risk to fertility or the unborn child.[2]
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Required Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory to prevent dermal, ocular, and respiratory exposure.[7][8] Different tasks require different levels of protection, but the following table outlines the minimum required PPE for handling this compound in any form (solid or liquid).
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free gloves are required. The outer glove should extend over the gown's cuff. This provides a barrier against skin absorption; the outer glove can be removed immediately if contamination occurs.[9] |
| Body Protection | Disposable Gown | A solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated) is necessary to protect skin and clothing. It must be discarded as hazardous waste after use.[6][7] |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant (or equivalent) safety goggles must be worn. A full face shield should be worn over the goggles to protect against splashes and aerosolized particles.[7][10] |
| Respiratory Protection | N95 Respirator (or higher) | A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood) to prevent inhalation.[7] |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet should be worn to prevent contamination of areas outside the immediate workspace.[7] |
Decontamination and Spill Management
Immediate and appropriate action is critical in the event of an accidental spill.[11] Spill kits equipped for hazardous chemical cleanup must be readily accessible.
Spill Response Protocol:
-
Alert & Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.[12]
-
Don PPE: Before attempting cleanup, don the full PPE ensemble described in the table above.
-
Containment & Cleanup:
-
For Solid Spills: Gently cover the spill with absorbent pads to avoid raising dust. Carefully scoop the material into a designated hazardous waste container.
-
For Liquid Spills: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite). Work from the outside of the spill inward.
-
-
Decontamination:
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed, labeled hazardous waste container.[13]
-
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Waste Segregation and Disposal Protocol
Proper segregation of hazardous waste at the point of generation is crucial for safe and compliant disposal.[14] Never mix incompatible waste streams.
Step 1: Waste Characterization and Segregation
-
Solid Hazardous Waste:
-
Includes: Unused or expired solid this compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns, absorbent liners).
-
Procedure: Collect in a designated, puncture-resistant, and clearly labeled hazardous waste container.[7]
-
-
Liquid Hazardous Waste:
-
Sharps Hazardous Waste:
-
Includes: Needles, syringes, or broken glass contaminated with this compound.
-
Procedure: Dispose of immediately in a designated, puncture-proof, and labeled sharps container.[14]
-
Step 2: Container Management and Labeling
-
Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added.[14] The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, under the control of laboratory personnel, and clearly marked.[14]
Disposal Workflow for this compound
Caption: Disposal workflow from generation to final incineration.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by professionals.
-
Contact EHS: Once your waste container is nearing full, or after a designated accumulation time (per institutional policy), contact your Environmental Health & Safety department to schedule a waste pickup.
-
Certified Vendor: The EHS department will arrange for a certified hazardous waste management company to collect, transport, and dispose of the material.
-
Incineration: The standard and most effective method for the final disposal of this type of chemical waste is high-temperature incineration, which ensures the complete destruction of the compound.[7]
By adhering to these rigorous procedures, you contribute to a safe and sustainable research environment, upholding the highest standards of scientific integrity and professional responsibility.
References
- 1. Buy this compound | 56076-21-2 [smolecule.com]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cms9files.revize.com [cms9files.revize.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. publications.ashp.org [publications.ashp.org]
- 10. hsa.ie [hsa.ie]
- 11. www-dr.wcupa.edu [www-dr.wcupa.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for 2-Ethoxy-5-fluoropyrimidin-4-amine
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Ethoxy-5-fluoropyrimidin-4-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety and experimental integrity.
Hazard Assessment and Core Principles
This compound is a substituted pyrimidine, a class of compounds widely used in pharmaceutical research. The presence of a fluorine atom and an amine group necessitates a cautious approach due to potential toxicity and reactivity. Fluorinated pyrimidines can interfere with biological processes, and aromatic amines are a class of compounds with known toxicological profiles.[2] Therefore, all handling procedures must be designed to minimize exposure through inhalation, skin contact, and ingestion.
A fundamental principle of laboratory safety is to treat all novel or uncharacterized compounds as potentially hazardous.[3] This guide is built on the core tenets of risk minimization: engineering controls, administrative controls, and personal protective equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory when handling this compound.[4] Each component is selected to provide a specific barrier against potential exposure routes.
| Protection Level | Equipment | Rationale and Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | Minimizes inhalation of dust or vapors. The enclosed workspace with dedicated ventilation is the most effective way to control airborne contaminants.[4][5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles conforming to EN 166 (EU) or NIOSH (US) standards protect against splashes. A face shield offers broader protection, especially during tasks with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions.[1][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloving Recommended | Prevents direct skin contact. Since all disposable gloves have a finite breakthrough time, wearing two pairs (double-gloving) and changing them frequently, especially after any suspected contact, provides an additional layer of safety.[6][7] Studies on aromatic amines have shown variable permeation through different glove materials, making frequent changes a critical practice.[6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination. A lab coat that fastens securely is essential.[5][8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[5][8] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if working outside of a fume hood or if engineering controls are deemed insufficient to control airborne concentrations. The type of respirator will depend on a risk assessment of the specific procedure.[1][9] |
PPE Selection Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. benchchem.com [benchchem.com]
- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. diplomatacomercial.com [diplomatacomercial.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
